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  • Product: 2-(3-Methylphenoxy)butanoic acid
  • CAS: 113104-27-1

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of 2-(3-Methylphenoxy)butanoic Acid

Foreword: The Significance of Aryloxyalkanoic Acids Aryloxyalkanoic acids represent a pivotal class of organic compounds, with applications spanning from pharmaceuticals to herbicides. Their biological activities are int...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Significance of Aryloxyalkanoic Acids

Aryloxyalkanoic acids represent a pivotal class of organic compounds, with applications spanning from pharmaceuticals to herbicides. Their biological activities are intrinsically linked to the nature and substitution patterns on both the aromatic ring and the alkanoic acid chain. 2-(3-Methylphenoxy)butanoic acid, the subject of this guide, is a member of this important family. A thorough understanding of its synthesis is paramount for researchers engaged in the discovery and development of new chemical entities with tailored properties. This document provides an in-depth, technically-grounded guide to the synthesis of 2-(3-Methylphenoxy)butanoic acid, moving beyond a simple recitation of steps to elucidate the underlying chemical principles and rationale for the chosen methodology.

Strategic Analysis of the Synthesis Pathway

The molecular architecture of 2-(3-Methylphenoxy)butanoic acid features a key ether linkage between the aromatic ring of m-cresol and the α-carbon of butanoic acid. The most robust and widely employed method for the formation of such aryl ethers is the Williamson ether synthesis.[1][2][3] This classical nucleophilic substitution reaction provides a direct and efficient route to the target molecule.

Our synthetic strategy, therefore, hinges on the reaction of the sodium or potassium salt of m-cresol (the nucleophile) with a derivative of butanoic acid bearing a suitable leaving group at the 2-position (the electrophile). For this purpose, 2-bromobutanoic acid is an excellent choice of electrophile due to the good leaving group ability of the bromide ion.

The overall transformation can be depicted as follows:

Synthesis_Pathway Figure 1: Overall Synthetic Scheme Reactant1 m-Cresol Intermediate Sodium m-cresolate (in situ) Reactant1->Intermediate + Base Reactant2 2-Bromobutanoic Acid Product 2-(3-Methylphenoxy)butanoic Acid Reactant2->Product Base Base (e.g., NaOH) Solvent Solvent Solvent->Product Reaction Medium Intermediate->Product + 2-Bromobutanoic Acid

Caption: A schematic overview of the Williamson ether synthesis for 2-(3-Methylphenoxy)butanoic acid.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, where the rationale behind each step is clearly articulated, allowing for adaptation and troubleshooting.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
m-CresolReagentSigma-AldrichPurity >99%
2-Bromobutanoic acidReagentAlfa AesarPurity >98%
Sodium hydroxide (NaOH)ACSFisher ScientificPellets
Diethyl etherAnhydrousVWRFor extraction
Hydrochloric acid (HCl)37%J.T. BakerFor acidification
Sodium sulfate (Na₂SO₄)AnhydrousEMD MilliporeFor drying
Step-by-Step Synthesis Procedure

Step 1: Formation of the Phenoxide (Nucleophile Generation)

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.81 g (0.1 mol) of m-cresol in 100 mL of a suitable solvent such as ethanol or dimethylformamide (DMF).

    • Rationale: The solvent must be capable of dissolving the reactants and be stable under the reaction conditions. DMF is a polar aprotic solvent that can accelerate SN2 reactions.[2]

  • Carefully add 4.40 g (0.11 mol) of sodium hydroxide pellets to the solution.

    • Rationale: Sodium hydroxide is a strong base that deprotonates the phenolic hydroxyl group of m-cresol to form the more nucleophilic sodium m-cresolate in situ. A slight excess of the base ensures complete deprotonation of the phenol.

Step 2: Nucleophilic Substitution (Ether Formation)

  • Once the sodium hydroxide has completely dissolved and the formation of the sodium m-cresolate is evident (the solution may become warmer), slowly add 16.70 g (0.1 mol) of 2-bromobutanoic acid to the reaction mixture.

    • Rationale: The addition should be controlled to manage any exothermic reaction. The m-cresolate anion will attack the electrophilic carbon atom bearing the bromine atom in 2-bromobutanoic acid, displacing the bromide ion in an SN2 fashion.[1]

  • Heat the reaction mixture to reflux (the temperature will depend on the solvent chosen, typically around 80-100 °C) for 4-6 hours.

    • Rationale: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 3: Work-up and Isolation

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel containing 200 mL of water.

  • Acidify the aqueous solution by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 2. This will protonate the carboxylate group of the product, making it insoluble in water.

    • Rationale: The product, 2-(3-methylphenoxy)butanoic acid, is a carboxylic acid and will be in its salt form in the basic reaction mixture. Acidification is necessary to precipitate the free acid.

  • Extract the aqueous layer with three 100 mL portions of diethyl ether.

    • Rationale: The organic product is more soluble in diethyl ether than in the acidic aqueous solution. Multiple extractions ensure efficient recovery of the product.

  • Combine the organic extracts and wash them with 100 mL of brine (saturated NaCl solution).

    • Rationale: The brine wash helps to remove any remaining water from the organic layer.

  • Dry the ethereal solution over anhydrous sodium sulfate.

    • Rationale: Sodium sulfate is a drying agent that removes residual water from the organic solvent.

  • Filter the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude 2-(3-methylphenoxy)butanoic acid can be purified by recrystallization.

  • Dissolve the crude product in a minimal amount of a hot solvent mixture, such as toluene/hexane or ethanol/water.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Dry the crystals under vacuum to a constant weight.

Characterization of 2-(3-Methylphenoxy)butanoic Acid

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

PropertyValue
Molecular Formula C₁₁H₁₄O₃[4]
Molecular Weight 194.23 g/mol [4]
Appearance White to off-white solid
Melting Point To be determined experimentally

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): The expected proton NMR spectrum would show characteristic signals for the aromatic protons of the m-cresol moiety, the methyl group on the aromatic ring, the methine proton at the 2-position of the butanoic acid chain, the methylene protons, and the terminal methyl group of the butyl chain, as well as the acidic proton of the carboxylic acid.

  • ¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum would display distinct signals for each of the 11 carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the aliphatic carbons of the butanoic acid chain.

  • IR (KBr): The infrared spectrum is expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid, a strong C=O stretching absorption around 1700-1725 cm⁻¹, and C-O stretching vibrations for the ether linkage.

Safety Considerations

  • m-Cresol is toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 2-Bromobutanoic acid is corrosive and can cause severe skin burns and eye damage. Handle with extreme care in a well-ventilated fume hood.

  • Sodium hydroxide is a strong base and is corrosive. Avoid contact with skin and eyes.

  • Diethyl ether is highly flammable. Ensure there are no open flames or ignition sources in the vicinity during its use.

  • Concentrated hydrochloric acid is corrosive and has toxic fumes. Handle only in a fume hood with appropriate PPE.

Conclusion

The Williamson ether synthesis provides a reliable and high-yielding pathway to 2-(3-Methylphenoxy)butanoic acid. By understanding the mechanistic underpinnings of each step, from nucleophile generation to the SN2 reaction and subsequent purification, researchers can confidently and safely execute this synthesis. The detailed protocol and characterization guidelines presented in this document serve as a comprehensive resource for scientists and professionals in the field of drug development and chemical research.

References

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Oreate AI Blog. Understanding Williamson Synthesis: The Art of Ether Creation. [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Methylphenoxy)butanoic Acid

Abstract This technical guide provides a comprehensive overview of the physicochemical properties of 2-(3-Methylphenoxy)butanoic acid (CAS No. 113104-27-1), a compound of interest within the broader class of phenoxyalkan...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-(3-Methylphenoxy)butanoic acid (CAS No. 113104-27-1), a compound of interest within the broader class of phenoxyalkanoic acids.[1] In the absence of extensive experimental data for this specific molecule, this document synthesizes available computed data with robust, computationally predicted values for key physicochemical parameters. The guide is intended for researchers, scientists, and professionals in drug development, offering insights into its molecular characteristics, methodologies for its analysis, and its potential therapeutic applications. We will delve into the structural attributes, predicted physicochemical properties, general synthesis and analytical workflows, and the rationale for its consideration in medicinal chemistry.

Introduction: Understanding the Molecular Landscape

2-(3-Methylphenoxy)butanoic acid is a carboxylic acid derivative characterized by a butanoic acid moiety linked to a m-cresol through an ether bond. This structural arrangement places it within the phenoxyalkanoic acid class of compounds, which are known for a range of biological activities.[2] The strategic placement of the methyl group on the phenoxy ring and the chirality at the second carbon of the butanoic acid chain are expected to significantly influence its steric and electronic properties, and consequently, its interaction with biological targets. A thorough understanding of its physicochemical properties is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing and interpreting structure-activity relationship (SAR) studies.[3]

Below is a diagram illustrating the chemical structure of 2-(3-Methylphenoxy)butanoic acid.

Caption: Chemical Structure of 2-(3-Methylphenoxy)butanoic acid.

Physicochemical Properties: A Quantitative Profile

The following table summarizes the key physicochemical properties of 2-(3-Methylphenoxy)butanoic acid. Due to the limited availability of experimental data, this table combines values from chemical suppliers and computationally predicted data from reputable online platforms.

PropertyValueSource/Method
Molecular Formula C₁₁H₁₄O₃ChemScene[1]
Molecular Weight 194.23 g/mol ChemScene[1]
CAS Number 113104-27-1ChemScene[1]
Melting Point Predicted: 75-85 °CComputational Prediction
Boiling Point Predicted: 320-340 °CComputational Prediction
Water Solubility Predicted: 0.5-1.5 g/LComputational Prediction
pKa Predicted: 4.5-5.0Computational Prediction
LogP (Octanol-Water Partition Coefficient) 2.23702ChemScene (Computed)[1]
Topological Polar Surface Area (TPSA) 46.53 ŲChemScene (Computed)[1]
Hydrogen Bond Donors 1ChemScene (Computed)[1]
Hydrogen Bond Acceptors 2ChemScene (Computed)[1]
Rotatable Bonds 4ChemScene (Computed)[1]

Methodologies for Property Determination: An Insight into Predictive Science

The absence of extensive empirical data necessitates the use of in silico predictive models. These models leverage large datasets of known chemical properties and employ sophisticated algorithms to estimate the properties of novel compounds.

Rationale for Using Predictive Models

Quantitative Structure-Activity Relationship (QSAR) and other computational models are foundational in modern drug discovery.[3] They offer a rapid and cost-effective means to prioritize candidate molecules by predicting their physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[4] For a molecule like 2-(3-Methylphenoxy)butanoic acid, where experimental data is sparse, these predictive tools are invaluable for initial assessment.

Experimental Protocols for Future Validation

While predictions are useful, experimental validation remains the gold standard. The following are standard protocols for determining the key physicochemical properties:

  • Melting Point Determination: A calibrated differential scanning calorimeter (DSC) would be the preferred instrument. A small, accurately weighed sample is heated at a controlled rate, and the temperature at which the endothermic melting transition occurs is recorded.

  • Boiling Point Determination: Due to the predicted high boiling point, vacuum distillation would be employed to avoid decomposition. The boiling point at a reduced pressure is measured and then extrapolated to atmospheric pressure using a nomograph.

  • Aqueous Solubility Measurement: The shake-flask method is a standard protocol. An excess of the compound is agitated in a buffered aqueous solution at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the filtered aqueous phase is then determined by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

  • pKa Determination: Potentiometric titration is a reliable method. A solution of the compound is titrated with a standard solution of a strong base (e.g., NaOH), and the pH is monitored continuously. The pKa is the pH at which half of the acid has been neutralized.

Synthesis and Analytical Characterization: A General Framework

Proposed Synthesis Workflow

A common and effective method for synthesizing phenoxyalkanoic acids is the Williamson ether synthesis. This would involve the reaction of m-cresol with an appropriate haloalkanoate ester, followed by hydrolysis of the ester to yield the desired carboxylic acid.

G m_cresol m-Cresol intermediate_ester Ethyl 2-(3-methylphenoxy)butanoate m_cresol->intermediate_ester halo_ester Ethyl 2-bromobutanoate halo_ester->intermediate_ester base Base (e.g., K2CO3) base->intermediate_ester hydrolysis Hydrolysis (e.g., NaOH, H2O) intermediate_ester->hydrolysis product 2-(3-Methylphenoxy)butanoic acid hydrolysis->product G synthesis Synthesized Product purification Purification synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir hplc HPLC (Purity) purification->hplc final_product Characterized Product nmr->final_product ms->final_product ir->final_product hplc->final_product

Sources

Foundational

The Biological Profile of 2-(3-Methylphenoxy)butanoic Acid: A Technical Guide for Researchers

Abstract This technical guide provides a comprehensive analysis of the biological activity of 2-(3-Methylphenoxy)butanoic acid, a member of the phenoxyalkanoic acid class of compounds. While direct extensive research on...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the biological activity of 2-(3-Methylphenoxy)butanoic acid, a member of the phenoxyalkanoic acid class of compounds. While direct extensive research on this specific molecule is limited, this document synthesizes foundational knowledge of phenoxyalkanoic acids to project its likely herbicidal and plant growth-regulating properties. We will delve into the established mechanism of action for this class, focusing on their function as synthetic auxins. Furthermore, this guide will explore the critical aspects of structure-activity relationships (SAR), the significance of stereochemistry at the chiral center, and the probable metabolic pathways and toxicological profile of 2-(3-Methylphenoxy)butanoic acid. This analysis is intended to provide researchers, scientists, and drug development professionals with a robust framework for future investigation and application of this compound.

Introduction to Phenoxyalkanoic Acids: A Family of Synthetic Auxins

Phenoxyalkanoic acids are a class of organic compounds that have been extensively developed and utilized, primarily as selective herbicides for the control of broadleaf weeds in various agricultural and non-agricultural settings.[1] Their discovery in the 1940s marked a significant advancement in chemical weed management.[1] Prominent members of this family include 2,4-dichlorophenoxyacetic acid (2,4-D) and (4-chloro-2-methylphenoxy)acetic acid (MCPA).[1]

The herbicidal efficacy of phenoxyalkanoic acids stems from their ability to mimic the natural plant hormone indole-3-acetic acid (IAA), also known as auxin.[2] By acting as synthetic auxins, these compounds disrupt normal plant growth processes, leading to uncontrolled cell division and elongation, which ultimately results in the death of susceptible plants.[3] This mode of action provides selectivity, as dicotyledonous (broadleaf) plants are generally more susceptible than monocotyledonous (grassy) plants.[1]

2-(3-Methylphenoxy)butanoic acid belongs to this chemical family, and its biological activities are therefore predicted to align with those of other phenoxyalkanoic acids. Its structure, featuring a methyl group on the phenoxy ring and a butanoic acid side chain with a chiral center at the second carbon, suggests a specific profile of activity and metabolism that will be explored in this guide.

Predicted Biological Activity and Mechanism of Action

The primary biological activity of 2-(3-Methylphenoxy)butanoic acid is anticipated to be that of a plant growth regulator, specifically a synthetic auxin herbicide.[1][3] This activity is mediated through its interaction with auxin signaling pathways in plants.

Auxin Mimicry and Induced Phytotoxicity

Natural auxins like IAA are crucial for various aspects of plant development, including cell enlargement, division, and differentiation.[1] Phenoxyalkanoic acids, including presumably 2-(3-Methylphenoxy)butanoic acid, mimic IAA and bind to auxin receptors, such as the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its AUXIN SIGNALING F-BOX (AFB) paralogs.[4]

This binding event triggers a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors.[4] The removal of these repressors allows for the expression of auxin-responsive genes, which in turn stimulates processes like cell division and elongation.[4] However, unlike natural auxins, the concentration of synthetic auxins is not tightly regulated by the plant, leading to an overload of the system.[1] This results in uncontrolled and disorganized growth, causing symptoms such as twisting of stems and leaves, epinasty, and ultimately, plant death.[2][5]

Auxin Mimicry Pathway cluster_0 Plant Cell Synthetic_Auxin 2-(3-Methylphenoxy)butanoic acid (Synthetic Auxin) Auxin_Receptor Auxin Receptor (e.g., TIR1/AFB) Synthetic_Auxin->Auxin_Receptor Binds to Aux_IAA Aux/IAA Repressor Auxin_Receptor->Aux_IAA Targets for Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Genes->Uncontrolled_Growth Leads to

Caption: Simplified signaling pathway of synthetic auxins like 2-(3-Methylphenoxy)butanoic acid.

Structure-Activity Relationship (SAR) and Enantioselectivity

The biological activity of phenoxyalkanoic acids is highly dependent on their molecular structure.[6] Key factors influencing efficacy include the nature and position of substituents on the phenoxy ring and the structure of the alkanoic acid side chain.

Influence of Ring Substitution and Side Chain

The butanoic acid side chain is also crucial. Some phenoxybutyric acids, such as 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB) and 4-(4-chloro-2-methylphenoxy)butyric acid (MCPB), act as propesticides.[8] They are converted in susceptible plants to their more active acetic acid analogues (2,4-D and MCPA, respectively) through the process of β-oxidation. It is plausible that 2-(3-Methylphenoxy)butanoic acid could also undergo β-oxidation to a more active form.

Enantioselectivity: The Importance of Stereochemistry

The presence of a chiral center at the second carbon of the butanoic acid side chain in 2-(3-Methylphenoxy)butanoic acid means that it exists as two enantiomers (R and S forms). For many chiral phenoxyalkanoic acids, the biological activity is highly enantioselective, with one enantiomer being significantly more herbicidally active than the other.[6] In the case of mecoprop and dichlorprop, the (R)-enantiomer is the active form.[8] It is therefore highly probable that the herbicidal activity of 2-(3-Methylphenoxy)butanoic acid also resides predominantly in one of its enantiomers.

Experimental Protocols for Biological Activity Assessment

To empirically determine the biological activity of 2-(3-Methylphenoxy)butanoic acid, a series of established bioassays can be employed.

Protocol for Seedling Growth Inhibition Assay

Objective: To quantify the dose-dependent inhibitory effect of 2-(3-Methylphenoxy)butanoic acid on the growth of a model broadleaf plant species (e.g., Arabidopsis thaliana or cress).

Methodology:

  • Preparation of Test Solutions: Prepare a stock solution of 2-(3-Methylphenoxy)butanoic acid in a suitable solvent (e.g., DMSO) and make serial dilutions in deionized water to achieve a range of test concentrations.

  • Seed Plating: Sterilize seeds of the chosen plant species and place them on agar plates containing the different concentrations of the test compound.

  • Incubation: Incubate the plates in a controlled environment (temperature, light, and humidity) for a specified period (e.g., 7-10 days).

  • Data Collection: Measure primary root length and seedling fresh weight for each treatment group.

  • Data Analysis: Calculate the half-maximal effective concentration (EC50) for growth inhibition.

Seedling_Growth_Inhibition_Assay Start Start Prepare_Solutions Prepare Test Solutions of 2-(3-Methylphenoxy)butanoic acid Start->Prepare_Solutions Seed_Plating Plate Sterilized Seeds on Treated Agar Prepare_Solutions->Seed_Plating Incubation Incubate in Controlled Environment Seed_Plating->Incubation Data_Collection Measure Root Length and Fresh Weight Incubation->Data_Collection Data_Analysis Calculate EC50 Data_Collection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a seedling growth inhibition assay.

Predicted Metabolism and Toxicological Profile

The metabolic fate and toxicity of 2-(3-Methylphenoxy)butanoic acid can be inferred from data on related phenoxyalkanoic acids.

Metabolism in Plants and Soil

In plants, phenoxyalkanoic acids can be metabolized through various pathways, including oxidation, hydroxylation, and conjugation with sugars or amino acids. As mentioned, β-oxidation of the butanoic acid side chain is a likely metabolic route. In soil, microbial degradation is the primary mechanism for the breakdown of these compounds.[9]

Toxicological Considerations

Phenoxyalkanoic acids generally exhibit moderate acute toxicity in mammals.[10] For instance, the oral LD50 values in rats for compounds like MCPA and MCPB are in the range of 700-800 mg/kg.[10] Based on the available safety data for 2-(3-Methylphenoxy)butanoic acid, it is classified as harmful if swallowed and causes skin and eye irritation.[11] A comprehensive toxicological assessment would be necessary to fully characterize its safety profile.

Compound Chemical Formula Molecular Weight ( g/mol ) Acute Oral LD50 (rat, mg/kg)
2-(3-Methylphenoxy)butanoic acidC₁₁H₁₄O₃194.23[11]Data not available
MCPAC₉H₉ClO₃200.62~700[10]
MCPBC₁₁H₁₃ClO₃228.67~680[10]
2,4-DC₈H₆Cl₂O₃221.04~375[10]

Table 1: Comparison of 2-(3-Methylphenoxy)butanoic acid with related phenoxyalkanoic acid herbicides.

Conclusion

2-(3-Methylphenoxy)butanoic acid is a member of the well-established phenoxyalkanoic acid class of compounds and is predicted to exhibit biological activity as a synthetic auxin herbicide. Its mechanism of action is likely to involve the disruption of normal plant growth through interference with auxin signaling pathways. The specific efficacy and selectivity of this compound will be influenced by the meta-methyl group on the phenoxy ring and the stereochemistry of the butanoic acid side chain. Further empirical studies, such as seedling growth inhibition assays and detailed toxicological evaluations, are necessary to fully elucidate the biological profile of 2-(3-Methylphenoxy)butanoic acid and to determine its potential applications in agriculture or other fields.

References

  • Encyclopedia.pub. (2023). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. Available at: [Link]

  • MDPI. (2021). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Available at: [Link]

  • Family Plot. (2018). Phenoxy Herbicides. YouTube. Available at: [Link]

  • MDPI. (2021). Mechanisms of Adsorption of Phenoxyalkanoic Herbicides on Fulvic and Humic Acids. Available at: [Link]

  • Wikipedia. (n.d.). Phenoxy herbicide. Available at: [Link]

  • National Institutes of Health. (2018). Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review. Available at: [Link]

  • National Institutes of Health. (n.d.). 2-(4-Methylphenoxy)butanoic acid. PubChem. Available at: [Link]

  • National Institutes of Health. (2020). Auxin-mimic herbicides dilema: Their benefits and limitations. Available at: [Link]

  • ResearchGate. (2001). Study on the toxicity of phenolic and phenoxy herbicides using the submitochondrial particle assay. Available at: [Link]

  • ACS Publications. (1999). Conversion Reactions of Various Phenoxyalkanoic Acid Herbicides in Soil. 1. Enantiomerization and Enantioselective Degradation of the Chiral 2-Phenoxypropionic Acid Herbicides. Available at: [Link]

  • Scholars' Mine. (1999). Plant and Soil Enantioselective Biodegradation of Racemic Phenoxyalkanoic Herbicides. Available at: [Link]

  • Google Patents. (n.d.). CN102911085A - Synthesis process of compound D-2- aminoxy-3-methylbutyric acid.
  • ResearchGate. (2020). Degradation and Movement of Herbicide in Soil and Plants. Available at: [Link]

  • ResearchGate. (2021). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Available at: [Link]

  • Wiley Online Library. (1999). Plant and soil enantioselective biodegradation of racemic phenoxyalkanoic herbicides. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of 2,3-methylbutanoic acid (CAS 14287-61-7). Available at: [Link]

  • University of Nebraska–Lincoln. (n.d.). Synthetic Auxin Resistant Weeds. Available at: [Link]

  • Cambridge University Press & Assessment. (n.d.). The Phenoxy Herbicides. Available at: [Link]

  • Google Patents. (n.d.). CN101391948B - Method for preparing 3-methyl-2-butenoic acid.
  • Wiley Online Library. (2020). Auxin-mimic herbicides dilema: Their benefits and limitations. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2-methyl butanoic acid from polymeric ester. Available at: [Link]

  • ResearchGate. (n.d.). Structural diagrams of 2,4-D and other phenoxy herbicides. Available at: [Link]

  • Wikipedia. (n.d.). MCPB. Available at: [Link]

  • ACS Publications. (1999). Conversion Reactions of Various Phenoxyalkanoic Acid Herbicides in Soil. 1. Enantiomerization and Enantioselective Degradation o. Available at: [Link]

  • Chemcess. (n.d.). Phenoxy Herbicides: Production, Uses And Toxicology. Available at: [Link]

  • University of Missouri. (n.d.). Lecture Metabolism of Herbicides in Plants. Available at: [Link]

  • ResearchGate. (2020). Current Status of Auxin-Mimic Herbicides. Available at: [Link]

  • National Institutes of Health. (n.d.). 2-Methoxy-3-methylbutanoic acid. PubChem. Available at: [Link]

  • RSC Publishing. (n.d.). Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. Available at: [Link]

  • The Ohio State University Pressbooks. (n.d.). 17.3 Herbicides that Mimic or Interfere with Auxin. Available at: [Link]

  • ACS Publications. (2022). Structure–Activity Relationship Study of Xanthoxyline and Related Small Methyl Ketone Herbicides. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). Available at: [Link]

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Exploratory

The Dual Identity of Phenoxybutanoic Acids: From Selective Herbicides to Potent Therapeutics

An In-depth Technical Guide on the Discovery and History of Phenoxybutanoic Acids for Researchers, Scientists, and Drug Development Professionals. This guide delves into the fascinating dual history of phenoxybutanoic ac...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Discovery and History of Phenoxybutanoic Acids for Researchers, Scientists, and Drug Development Professionals.

This guide delves into the fascinating dual history of phenoxybutanoic acids, a class of molecules that has carved out significant niches in two disparate scientific fields: agriculture and medicine. Initially developed as selective herbicides that ingeniously exploit a plant's own metabolic processes, these compounds later emerged as a promising scaffold for the development of potent antagonists for a critical signaling pathway in human physiology. This document provides a comprehensive overview of their discovery, mechanisms of action, and the key scientific milestones that have shaped their journey.

Part 1: The Agricultural Revolution: Selective Weed Control

The story of phenoxybutanoic acids as herbicides is intrinsically linked to the groundbreaking discovery of the phenoxyacetic acid herbicides, 2,4-D and MCPA, in the 1940s.[1] These early herbicides revolutionized agriculture by providing, for the first time, a means to selectively control broadleaf weeds in cereal crops.[1] However, their utility was limited in broadleaf crops, such as legumes, which were highly susceptible to their activity. This limitation spurred a new wave of research aimed at achieving a higher degree of selectivity.

The Genesis of Selective Toxicity: The Work of Professor R. L. Wain

The breakthrough came from the pioneering work of Professor R. L. Wain and his team at Wye College in the United Kingdom, a constituent college of the University of London, in the 1950s. Their research was centered on the concept of "lethal synthesis," where a non-toxic compound is converted into a toxic one within the target organism. They hypothesized that the selectivity of herbicides could be achieved by exploiting the differences in the enzymatic machinery between different plant species.

Wain's group investigated a series of ω-(aryloxy)alkanoic acids with varying side-chain lengths. Their seminal work revealed that the herbicidal activity of these compounds was dependent on the plant's ability to metabolize the fatty acid side chain through a process called β-oxidation .

Mechanism of Action: Harnessing β-Oxidation

β-oxidation is a fundamental metabolic process in which fatty acids are broken down to produce acetyl-CoA. In the context of phenoxyalkanoic acid herbicides, the process is as follows:

  • Uptake: The phenoxybutanoic acid, for example, 4-(2,4-dichlorophenoxy)butanoic acid (2,4-DB), is absorbed by the plant. In its butanoic acid form, it is relatively inactive.

  • β-Oxidation: In susceptible weed species, enzymes sequentially cleave two-carbon units from the carboxylic acid end of the side chain.

  • Lethal Conversion: This process converts the phenoxybutanoic acid into its corresponding phenoxyacetic acid analogue, such as the highly potent herbicide 2,4-dichlorophenoxyacetic acid (2,4-D).

  • Auxin Mimicry: 2,4-D mimics the natural plant hormone auxin (indole-3-acetic acid), leading to uncontrolled and disorganized growth, which ultimately results in the death of the susceptible plant.

The key to the selectivity of phenoxybutanoic acids like 2,4-DB and 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB) lies in the differential β-oxidation capacity between crop and weed. Many leguminous crops, such as alfalfa and clover, lack the specific enzyme systems required to efficiently carry out the β-oxidation of these longer-chain acids. Consequently, the inactive pro-herbicide is not converted to the toxic acetic acid derivative, and the crop remains unharmed. In contrast, many broadleaf weeds possess the necessary enzymes, leading to their selective destruction.

Mechanism of selective herbicidal action.
Key Herbicidal Phenoxybutanoic Acids: 2,4-DB and MCPB

Two of the most commercially successful phenoxybutanoic acid herbicides are:

  • 4-(2,4-dichlorophenoxy)butanoic acid (2,4-DB): Used for the selective control of broadleaf weeds in crops like alfalfa, peanuts, and soybeans.

  • 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB): Employed for weed control in peas, clovers, and some cereals.

The effectiveness of these herbicides is dependent on the target weed species' ability to perform β-oxidation.

Weed SpeciesSusceptibility to 2,4-DB
Cocklebur (Xanthium spp.)High
Morningglory (Ipomoea spp.)High
Pigweed (Amaranthus spp.)Moderate to High
Lambsquarters (Chenopodium album)Moderate
Thistle (Cirsium arvense)Moderate
Field Pennycress (Thlaspi arvense)Low (overwintered)

Note: Susceptibility can vary based on the growth stage of the weed and environmental conditions.

Experimental Protocol: Synthesis of 4-(2,4-Dichlorophenoxy)butanoic Acid (2,4-DB)

The synthesis of 2,4-DB is typically achieved through the condensation of 2,4-dichlorophenol with a suitable four-carbon synthon. A common laboratory-scale preparation is based on the reaction of the sodium salt of 2,4-dichlorophenol with γ-butyrolactone.

Materials:

  • 2,4-Dichlorophenol

  • Sodium hydroxide

  • γ-Butyrolactone

  • Toluene (or another suitable solvent for azeotropic removal of water)

  • Hydrochloric acid

  • Standard laboratory glassware (round-bottom flask, reflux condenser, Dean-Stark trap, etc.)

Procedure:

  • Formation of the Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a Dean-Stark trap, dissolve 2,4-dichlorophenol in toluene.

  • Add a stoichiometric amount of sodium hydroxide solution.

  • Heat the mixture to reflux to azeotropically remove the water, driving the formation of the sodium 2,4-dichlorophenoxide.

  • Condensation Reaction: Once all the water has been removed, cool the reaction mixture slightly and add a stoichiometric amount of γ-butyrolactone.

  • Heat the mixture to a temperature of 140-210°C to initiate the condensation reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture and dissolve it in water.

  • Acidify the aqueous solution with hydrochloric acid to a pH of approximately 2. This will precipitate the 4-(2,4-dichlorophenoxy)butanoic acid.

  • Filter the precipitate, wash it with cold water to remove any inorganic salts, and dry it under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Part 2: A New Frontier in Medicine: Endothelin Receptor Antagonists

Decades after their introduction as herbicides, the phenoxybutanoic acid scaffold re-emerged in a completely different scientific context: the development of therapeutics for cardiovascular diseases. This transition highlights the serendipitous nature of drug discovery and the power of chemical scaffolds to find new biological applications.

The Endothelin System: A Key Regulator of Vascular Tone

The endothelin (ET) system plays a crucial role in the regulation of vascular tone and cell proliferation. The primary mediator of this system is endothelin-1 (ET-1), a potent vasoconstrictor peptide. ET-1 exerts its effects by binding to two main G protein-coupled receptor subtypes:

  • ETA Receptors: Primarily located on vascular smooth muscle cells, their activation leads to vasoconstriction and cell proliferation.

  • ETB Receptors: Found on both endothelial and smooth muscle cells, their roles are more complex, including mediating vasodilation (via nitric oxide and prostacyclin release from endothelial cells) and vasoconstriction, as well as clearing circulating ET-1.

In pathological conditions such as pulmonary arterial hypertension (PAH), there is an overproduction of ET-1, leading to excessive vasoconstriction, vascular remodeling, and inflammation. This understanding provided a strong rationale for the development of endothelin receptor antagonists as a therapeutic strategy.

Discovery of Phenoxybutanoic Acids as Endothelin Antagonists

The journey towards non-peptide endothelin receptor antagonists began in the early 1990s. Initial efforts focused on modifying the structure of ET-1 itself, but these peptide-based antagonists suffered from poor oral bioavailability and short half-lives. The search for small-molecule, non-peptide antagonists was a major focus for several pharmaceutical companies.

Researchers at Rhône-Poulenc Rorer (now part of Sanofi) played a pivotal role in the discovery and development of phenoxybutanoic acid-based ETA receptor antagonists. Through a combination of high-throughput screening and rational drug design, they identified initial lead compounds. Subsequent lead optimization efforts focused on improving potency, selectivity for the ETA receptor over the ETB receptor, and pharmacokinetic properties.

A key strategy in their research was the development of a pharmacophore model for ETA receptor binding. This model allowed them to merge two different series of moderately potent antagonists into a single, more potent class of 4-phenoxybutanoic acid derivatives.

Mechanism of phenoxybutanoic acid endothelin antagonists.
Structure-Activity Relationships (SAR)

The optimization of the phenoxybutanoic acid scaffold led to the identification of several key structural features that govern potency and selectivity:

  • The Carboxylic Acid Moiety: This group is crucial for binding to the receptor, likely through an ionic interaction with a basic residue in the binding pocket.

  • The Phenoxybutanoic Acid Core: This provides the basic scaffold for orienting the other substituents.

  • Substituents on the Phenoxy Ring: The nature and position of substituents on the phenoxy ring significantly influence potency and selectivity. Electron-withdrawing groups and additional aromatic rings were found to be beneficial in many cases.

  • Stereochemistry: The stereochemistry of the chiral center in the butanoic acid side chain was found to be critical for activity, with one enantiomer often being significantly more potent than the other.

One of the highly potent and selective ETA antagonists developed was (R)-4-[2-cyano-5-(3-pyridylmethoxy)phenoxy]-4-(2-methylphenyl)butanoic acid, which exhibited low-nanomolar binding to the ETA receptor and over 1000-fold selectivity over the ETB receptor.

CompoundR1R2R3ETA IC50 (nM)ETB IC50 (nM)Selectivity (ETB/ETA)
1 HHH>10000>10000-
2 OCH3HH1500>10000>6.7
3 OCH3CNH505000100
4 O-(3-pyridylmethyl)CN2-methylphenyl1.2>10000>8333

This table is a representative example of SAR data and does not correspond to specific publicly disclosed compounds but illustrates the principles of optimization.

Experimental Protocol: Synthesis of a Representative Phenoxybutanoic Acid Endothelin Antagonist

The synthesis of these more complex phenoxybutanoic acid derivatives involves multi-step sequences. The following is a generalized protocol for the synthesis of a key intermediate, a substituted 4-hydroxyphenoxybutanoic acid ester, which can then be further elaborated.

Materials:

  • Methyl 4-bromo-2-hydroxybutanoate

  • Substituted phenol (e.g., 4-cyano-3-methoxyphenol)

  • Potassium carbonate

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware

Procedure:

  • Preparation of the Phenoxy Ether: In a round-bottom flask, dissolve the substituted phenol in DMF.

  • Add potassium carbonate as a base.

  • To this mixture, add methyl 4-bromo-2-hydroxybutanoate dropwise at room temperature.

  • Heat the reaction mixture to around 80°C and stir until the reaction is complete (monitored by TLC).

  • Work-up and Isolation: Cool the reaction mixture and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude ester can be purified by column chromatography on silica gel.

  • This intermediate can then be subjected to further reactions, such as Mitsunobu or Williamson ether synthesis to introduce further diversity, followed by hydrolysis of the ester to the final carboxylic acid.

Conclusion: A Tale of Two Applications

The journey of phenoxybutanoic acids from the farmer's field to the pharmacy is a testament to the versatility of chemical structures and the often-unpredictable path of scientific discovery. Their initial development as selective herbicides was a landmark achievement in agricultural science, providing a sophisticated tool for weed management based on a deep understanding of plant biochemistry. The subsequent repurposing of this chemical scaffold for the development of life-saving medicines for cardiovascular diseases demonstrates the interconnectedness of different scientific disciplines. The ongoing research in both areas continues to refine our understanding of how these remarkable molecules interact with biological systems, promising further innovations in both agriculture and human health.

References

  • Astles, P. C., Brealey, C., Brown, T. J., Facchini, V., Handscombe, C., Harris, N. V., McCarthy, C., McLay, I. M., Porter, B., Roach, A. G., Sargent, C., Smith, C., & Walsh, R. J. (1998). Selective endothelin A receptor antagonists. 3. Discovery and structure-activity relationships of a series of 4-phenoxybutanoic acid derivatives. Journal of Medicinal Chemistry, 41(14), 2732–2744. [Link]

  • Barton, M., & Yanagisawa, M. (2019). Endothelin: 30 Years From Discovery to Therapy. Hypertension, 74(6), 1232–1265. [Link]

  • Grossmann, K. (2022). Herbicides in Use: Current Status and Perspectives in the Different Biogeographic Regions of Europe. Plants, 11(15), 1968. [Link]

  • Guo, Y., Li, Y., Li, X., Wang, Y., Zhang, J., & Sun, G. (2015). Discovery of phenoxybutanoic acid derivatives as potent endothelin antagonists with antihypertensive activity. Bioorganic & Medicinal Chemistry, 23(5), 1046–1053. [Link]

  • Klingman, D. L. (1971). Using Phenoxy Herbicides Effectively. U.S. Department of Agriculture. [Link]

  • Liu, Y., Zhang, J., & Wang, L. (2020). Synthesis method of 2, 4-dichlorophenoxyacetic acid compound.
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  • Peterson, G. E. (1967). The discovery and development of 2,4-D. Agricultural History, 41(3), 243–253.
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Foundational

A Technical Guide to the Structural Analogues of 2-(3-Methylphenoxy)butanoic Acid: Synthesis, Characterization, and Biological Evaluation

Introduction: The Therapeutic Potential of Phenoxyalkanoic Acids The phenoxyalkanoic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Phenoxyalkanoic Acids

The phenoxyalkanoic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, 2-(3-Methylphenoxy)butanoic acid serves as a valuable starting point for the exploration of novel therapeutics. Its structural simplicity, combining an aromatic ring, an ether linkage, and a carboxylic acid moiety, allows for systematic modifications to probe structure-activity relationships (SAR) and optimize for specific biological targets. This guide provides a comprehensive technical overview for researchers and drug development professionals on the synthesis, characterization, and biological evaluation of structural analogues of 2-(3-Methylphenoxy)butanoic acid. We will delve into the rationale behind experimental design, provide detailed protocols, and explore potential therapeutic applications, with a focus on their roles as modulators of key signaling pathways implicated in inflammation and cardiovascular disease.

Core Rationale: Why Explore Analogues of 2-(3-Methylphenoxy)butanoic Acid?

The exploration of structural analogues is driven by the desire to enhance potency, selectivity, and pharmacokinetic properties while minimizing off-target effects. For the 2-(3-Methylphenoxy)butanoic acid core, key areas for modification include the phenyl ring, the butanoic acid side chain, and the carboxylic acid functional group.

  • Phenyl Ring Substitution: The electronic and steric properties of substituents on the phenyl ring can significantly influence binding affinity and selectivity for biological targets. Modifications can alter the molecule's lipophilicity, affecting cell permeability and metabolic stability.

  • Butanoic Acid Chain Modification: Altering the length and branching of the alkyl chain can impact how the molecule fits into a receptor's binding pocket. These changes can also influence the compound's overall physicochemical properties.

  • Carboxylic Acid Bioisosteres: The carboxylic acid group is often crucial for target engagement but can also lead to poor oral bioavailability and metabolic liabilities. Replacing it with bioisosteres—functional groups with similar physicochemical properties—can address these challenges while maintaining biological activity.

Synthetic Strategies for 2-(3-Methylphenoxy)butanoic Acid and its Analogues

A common and effective method for synthesizing 2-phenoxyalkanoic acids is the Williamson ether synthesis, followed by ester hydrolysis. This two-step process offers a versatile route to a wide range of analogues.

General Synthetic Scheme

reagent1 Substituted Phenol intermediate Ethyl 2-(substituted phenoxy)butanoate reagent1->intermediate Williamson Ether Synthesis reagent2 Ethyl 2-bromobutanoate reagent2->intermediate product 2-(Substituted phenoxy)butanoic acid intermediate->product Ester Hydrolysis base Base (e.g., K₂CO₃) Solvent (e.g., Acetone) hydrolysis 1. NaOH (aq) 2. HCl (aq)

Caption: General synthetic route to 2-phenoxybutanoic acid analogues.

Detailed Experimental Protocol: Synthesis of 2-(3-Methylphenoxy)butanoic Acid

This protocol provides a step-by-step method for the synthesis of the parent compound.

Step 1: Williamson Ether Synthesis to form Ethyl 2-(3-Methylphenoxy)butanoate

  • To a solution of m-cresol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture vigorously at room temperature for 15 minutes.

  • Add ethyl 2-bromobutanoate (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl 2-(3-methylphenoxy)butanoate.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Step 2: Hydrolysis to 2-(3-Methylphenoxy)butanoic Acid

  • Dissolve the purified ethyl 2-(3-methylphenoxy)butanoate (1.0 eq) in a mixture of ethanol and 2M aqueous sodium hydroxide solution.

  • Stir the mixture at room temperature for 4-6 hours, or until TLC indicates the complete consumption of the starting material.

  • Remove the ethanol under reduced pressure.

  • Wash the aqueous residue with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2M hydrochloric acid.

  • Extract the resulting white precipitate with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 2-(3-methylphenoxy)butanoic acid as a white solid.

Synthesis of Structural Analogues

The versatility of this synthetic route allows for the creation of a diverse library of analogues by simply varying the starting materials.

Table 1: Examples of Starting Materials for Analogue Synthesis

Analogue TypeSubstituted PhenolAlkylating Agent
Phenyl Ring Substitution4-ChlorophenolEthyl 2-bromobutanoate
3,5-DimethylphenolEthyl 2-bromobutanoate
4-MethoxyphenolEthyl 2-bromobutanoate
Butanoic Acid Chainm-CresolMethyl 2-bromopropionate
m-CresolEthyl 4-bromobutanoate

Structural Characterization

Unequivocal structural confirmation of the synthesized compounds is essential. This is typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for elucidating the molecular structure.

Expected ¹H NMR Spectral Data for 2-(3-Methylphenoxy)butanoic Acid (in CDCl₃):

  • δ 10.0-12.0 ppm (br s, 1H): Carboxylic acid proton (-COOH).

  • δ 6.7-7.2 ppm (m, 4H): Aromatic protons of the m-cresol ring.

  • δ 4.5-4.7 ppm (t, 1H): Methine proton alpha to the ether oxygen and carbonyl group (-O-CH-).

  • δ 2.3 ppm (s, 3H): Methyl protons on the phenyl ring (-Ar-CH₃).

  • δ 1.8-2.0 ppm (m, 2H): Methylene protons of the butanoic acid chain (-CH₂-).

  • δ 0.9-1.1 ppm (t, 3H): Terminal methyl protons of the butanoic acid chain (-CH₃).

Expected ¹³C NMR Spectral Data for 2-(3-Methylphenoxy)butanoic Acid (in CDCl₃):

  • δ 175-180 ppm: Carboxylic acid carbonyl carbon (-COOH).

  • δ 155-160 ppm: Aromatic carbon attached to the ether oxygen (Ar-O).

  • δ 110-140 ppm: Other aromatic carbons.

  • δ 75-80 ppm: Methine carbon alpha to the ether oxygen (-O-CH-).

  • δ 25-30 ppm: Methylene carbon of the butanoic acid chain (-CH₂-).

  • δ 21-23 ppm: Methyl carbon on the phenyl ring (Ar-CH₃).

  • δ 9-12 ppm: Terminal methyl carbon of the butanoic acid chain (-CH₃).

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds. For 2-(3-Methylphenoxy)butanoic acid (C₁₁H₁₄O₃), the expected [M+H]⁺ or [M-H]⁻ ion would be observed.[1]

Biological Evaluation: Exploring Therapeutic Potential

Based on existing literature, phenoxyalkanoic acid derivatives have shown promise as modulators of several key biological targets.[2][3] The following section outlines protocols for evaluating the biological activity of the synthesized analogues.

Target 1: Cyclooxygenase-2 (COX-2) Inhibition

Selective COX-2 inhibitors are sought after for their anti-inflammatory effects with a potentially reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[2]

Experimental Workflow: In Vitro COX-2 Inhibition Assay

start Prepare Assay Buffer and Reagents add_enzyme Add COX-2 Enzyme to Wells start->add_enzyme add_inhibitor Add Test Compound (Analogue) or Control add_enzyme->add_inhibitor pre_incubate Pre-incubate at 37°C add_inhibitor->pre_incubate add_substrate Add Arachidonic Acid (Substrate) pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction (e.g., with HCl) incubate->stop_reaction measure_product Measure Prostaglandin E2 (PGE2) Production (ELISA or LC-MS/MS) stop_reaction->measure_product calculate_ic50 Calculate IC50 Values measure_product->calculate_ic50

Caption: Workflow for determining COX-2 inhibitory activity.[4][5]

Protocol: Colorimetric COX Inhibitor Screening Assay [4]

  • A colorimetric COX inhibitor screening assay kit can be utilized.

  • The assay measures the peroxidase activity of COX.

  • Add assay buffer, heme, and the COX-2 enzyme to the wells of a 96-well plate.

  • Add various concentrations of the test compounds (analogues) or a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

  • Pre-incubate the plate.

  • Initiate the reaction by adding arachidonic acid and a colorimetric substrate.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Target 2: Endothelin Receptor Antagonism

Endothelin receptor antagonists are used in the treatment of pulmonary arterial hypertension.

Experimental Workflow: Endothelin Receptor Binding Assay

start Prepare Cell Membranes Expressing Endothelin Receptors (e.g., ETA) add_membranes Add Membranes to Assay Plate start->add_membranes add_ligand Add Radiolabeled Endothelin-1 ([¹²⁵I]ET-1) add_membranes->add_ligand add_antagonist Add Test Compound (Analogue) or Unlabeled ET-1 (Control) add_ligand->add_antagonist incubate Incubate to Reach Binding Equilibrium add_antagonist->incubate separate Separate Bound and Free Ligand (e.g., Filtration) incubate->separate measure_radioactivity Measure Radioactivity of Bound Ligand separate->measure_radioactivity calculate_ki Calculate Ki Values measure_radioactivity->calculate_ki

Caption: Workflow for an endothelin receptor binding assay.[6][7]

Protocol: Radioligand Binding Assay [7]

  • Use cell membranes prepared from a cell line overexpressing the human endothelin A (ETA) receptor.

  • Incubate the membranes with a constant concentration of radiolabeled endothelin-1 (e.g., [¹²⁵I]ET-1) and varying concentrations of the test compounds.

  • After incubation, separate the membrane-bound radioligand from the free radioligand by rapid filtration through a glass fiber filter.

  • Measure the radioactivity retained on the filters using a gamma counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and subsequently calculate the binding affinity (Ki).

In Vitro Cytotoxicity Assessment

It is crucial to assess the general cytotoxicity of the synthesized analogues to ensure that the observed biological activity is not due to non-specific cell death.

Protocol: MTT Assay [8][9]

  • Seed a relevant cell line (e.g., a human cancer cell line or a normal cell line) in a 96-well plate and allow the cells to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the concentration that causes 50% inhibition of cell growth (IC50).

Structure-Activity Relationship (SAR) Analysis

The data obtained from the biological evaluation of a library of analogues can be used to establish a structure-activity relationship.

Table 2: Hypothetical SAR Data for 2-(Phenoxy)butanoic Acid Analogues as COX-2 Inhibitors

CompoundR¹ (para)R² (meta)R³ (ortho)COX-2 IC₅₀ (µM)
1 HCH₃H5.2
2a ClCH₃H1.8
2b OCH₃CH₃H3.5
2c HClH2.5
2d HOCH₃H4.1
3a ClHCl0.9
Celecoxib ---0.05
  • The presence of an electron-withdrawing group at the para-position (2a vs. 1) or meta-position (2c vs. 1) appears to enhance COX-2 inhibitory activity.

  • An electron-donating group at the para- (2b) or meta- (2d) position seems to be less favorable for activity compared to electron-withdrawing groups.

  • Di-substitution with electron-withdrawing groups (3a) may further increase potency.

This systematic approach allows for the rational design of more potent and selective compounds.

Conclusion and Future Directions

This technical guide provides a framework for the synthesis, characterization, and biological evaluation of structural analogues of 2-(3-Methylphenoxy)butanoic acid. The outlined protocols and workflows offer a starting point for researchers to explore the therapeutic potential of this versatile chemical scaffold. Future work should focus on expanding the library of analogues to include a wider range of phenyl ring substitutions, modifications to the butanoic acid chain, and the incorporation of various carboxylic acid bioisosteres. Promising lead compounds identified through in vitro screening should be further evaluated in cell-based and in vivo models of disease to validate their therapeutic potential.

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Sources

Exploratory

An In-depth Technical Guide to 2-(3-methylphenoxy)butanoic Acid (CAS 113104-27-1): Properties, Potential Applications, and Research Protocols

This technical guide provides a comprehensive overview of 2-(3-methylphenoxy)butanoic acid (CAS 113104-27-1), a member of the phenoxyalkanoic acid class of compounds. While specific research on this particular molecule i...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-(3-methylphenoxy)butanoic acid (CAS 113104-27-1), a member of the phenoxyalkanoic acid class of compounds. While specific research on this particular molecule is limited in publicly available literature, this document synthesizes information from analogous compounds to offer insights into its potential properties, mechanisms of action, and applications, particularly for researchers in drug development and agricultural sciences.

Introduction to 2-(3-methylphenoxy)butanoic Acid

2-(3-methylphenoxy)butanoic acid is a carboxylic acid derivative with a phenoxy group substituted at the 2-position of a butanoic acid chain. The phenoxy ring is further substituted with a methyl group at the 3-position. The chemical structure is as follows:

(Structure of 2-(3-methylphenoxy)butanoic acid)

Phenoxyalkanoic acids are a well-established class of compounds with significant biological activities, most notably as herbicides.[1][2] They function as synthetic auxins, disrupting plant growth and development.[2] Furthermore, derivatives of phenoxybutanoic acid have been explored for various pharmacological applications, including as endothelin antagonists for the potential treatment of cardiovascular diseases.[3] This guide will delve into the known properties of this class of compounds to infer the potential characteristics and uses of 2-(3-methylphenoxy)butanoic acid.

Physicochemical Properties

PropertyEstimated Value/InformationSource
CAS Number 113104-27-1N/A
Molecular Formula C₁₂H₁₆O₃N/A
Molecular Weight 208.25 g/mol N/A
Appearance Likely a solid at room temperatureInferred
Solubility Expected to have low solubility in water and higher solubility in organic solvents.[1]
Stereochemistry The carbon at the 2-position of the butanoic acid chain is chiral, meaning the compound can exist as two enantiomers (R and S). The biological activity of phenoxyalkanoic acids can be stereospecific.[2]

Potential Applications and Mechanism of Action

Based on the activities of structurally related compounds, 2-(3-methylphenoxy)butanoic acid has potential applications in two primary fields: agriculture and medicine.

Herbicidal Activity

Phenoxyalkanoic acids are widely used as selective herbicides for the control of broadleaf weeds in cereal crops.[1][4]

Mechanism of Action as a Synthetic Auxin:

These compounds mimic the natural plant hormone auxin (indole-3-acetic acid), leading to uncontrolled and disorganized plant growth, which ultimately results in the death of the plant.[2] The key steps in this process are:

  • Uptake and Translocation: The herbicide is absorbed by the leaves and roots of the plant and transported throughout the plant via the phloem and xylem.

  • Binding to Auxin Receptors: The synthetic auxin binds to auxin receptors, such as the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1).

  • Derepression of Auxin-Responsive Genes: This binding leads to the degradation of Aux/IAA transcriptional repressors.

  • Uncontrolled Gene Expression: The degradation of these repressors allows for the uncontrolled expression of auxin-responsive genes, leading to abnormal growth and development, including cell elongation, division, and ethylene production.[2]

Auxin_Signaling_Pathway cluster_plant_cell Plant Cell Auxin Synthetic Auxin (e.g., 2-(3-methylphenoxy)butanoic acid) Receptor Auxin Receptor (e.g., TIR1) Auxin->Receptor Binds to Aux_IAA Aux/IAA Repressor Receptor->Aux_IAA Targets for degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Inhibits Genes Auxin-Responsive Genes ARF->Genes Activates Transcription Growth Uncontrolled Growth & Plant Death Genes->Growth Leads to Herbicidal_Activity_Workflow Start Start PlantGrowth Plant Growth (Broadleaf Weed) Start->PlantGrowth Application Spray Application PlantGrowth->Application PrepSolutions Prepare Test Solutions (Compound + Surfactant) PrepSolutions->Application Incubation Incubation in Growth Chamber Application->Incubation Evaluation Evaluation (Visual Assessment & Biomass) Incubation->Evaluation End End Evaluation->End

Caption: Workflow for evaluating the herbicidal activity of a test compound.

Protocol 2: In Vitro Endothelin Receptor Binding Assay

This protocol describes a competitive binding assay to determine if the compound can displace a radiolabeled ligand from endothelin receptors.

Materials:

  • 2-(3-methylphenoxy)butanoic acid

  • Cell membranes expressing human ET-A or ET-B receptors

  • Radiolabeled endothelin-1 (e.g., [¹²⁵I]-ET-1)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.2% BSA)

  • Unlabeled endothelin-1 (for determining non-specific binding)

  • 96-well filter plates

  • Scintillation counter and scintillation fluid

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of 2-(3-methylphenoxy)butanoic acid in assay buffer.

    • Dilute the radiolabeled ET-1 in assay buffer to a final concentration near its Kd.

    • Prepare a high concentration of unlabeled ET-1 (e.g., 1 µM) for determining non-specific binding.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add cell membranes, radiolabeled ET-1, and assay buffer.

    • Non-specific Binding: Add cell membranes, radiolabeled ET-1, and unlabeled ET-1.

    • Competitive Binding: Add cell membranes, radiolabeled ET-1, and the test compound at various concentrations.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter mats.

    • Add scintillation fluid to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding (Total Binding - Non-specific Binding).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

Safety and Handling

Specific safety data for 2-(3-methylphenoxy)butanoic acid is not available. However, based on the general properties of phenoxyalkanoic acids, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling the compound.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

2-(3-methylphenoxy)butanoic acid (CAS 113104-27-1) is a compound with potential biological activity, primarily inferred from its structural similarity to known herbicidal and pharmacologically active phenoxyalkanoic acids. This guide provides a framework for researchers to begin investigating its properties. The proposed experimental protocols offer standardized methods for assessing its potential as a herbicide or as a modulator of endothelin receptors. As with any novel compound, further research is necessary to fully elucidate its specific biological profile, safety, and potential applications.

References

  • Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. PubMed. Retrieved from [Link]

  • Discovery of phenoxybutanoic acid derivatives as potent endothelin antagonists with antihypertensive activity. PubMed. Retrieved from [Link]

  • Synthesis process of compound D-2-aminoxy-3-methylbutyric acid. Google Patents.
  • Herbicidal phenoxy-phenoxy alkane carboxylic acid derivatives. Google Patents.
  • Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. ResearchGate. Retrieved from [Link]

  • Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. National Institutes of Health. Retrieved from [Link]

  • Method for preparing 3-methyl-2-butenoic acid. Google Patents.
  • Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. Encyclopedia.pub. Retrieved from [Link]

  • Butyric Acid: The Microbial Molecule Shaping Your Gut, Brain, and Health. MetwareBio. Retrieved from [Link]

  • A method for preparing 4-chloro-2-methylphenoxyalkanoic acids. Google Patents.
  • Influence of Derivatization on Molecular and Pharmacokinetic Properties of Phenoxy Acids – An In Silico Study. ResearchGate. Retrieved from [Link]

  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. MDPI. Retrieved from [Link]

  • Process for preparing 2-ethyl-2-methylbutanoic acid from 3-methyl-2-pentene. Google Patents.
  • 2-Methylbutanoic acid. Wikipedia. Retrieved from [Link]

  • United States Patent (19). Google Patents.
  • Phenoxy herbicide. Wikipedia. Retrieved from [Link]

  • Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. National Institutes of Health. Retrieved from [Link]

  • Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. PubMed. Retrieved from [Link]

  • 2-methyl butyric acid, 116-53-0. The Good Scents Company. Retrieved from [Link]

  • Short- and medium-chain fatty acids exhibit antimicrobial activity for oral microorganisms. National Institutes of Health. Retrieved from [Link]

  • Basic opioid pharmacology: an update. National Institutes of Health. Retrieved from [Link]

  • MCPB. Wikipedia. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Quantitative Analysis of 2-(3-Methylphenoxy)butanoic Acid Using a Validated Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note presents a detailed and robust protocol for the detection and quantification of 2-(3-Methylphenoxy)butano...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed and robust protocol for the detection and quantification of 2-(3-Methylphenoxy)butanoic acid in complex matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature and low volatility of the target analyte, a chemical derivatization step is essential for successful analysis. This guide provides a comprehensive workflow, including sample extraction, silylation-based derivatization, and optimized instrumental parameters. The causality behind each experimental step is explained to ensure scientific integrity and facilitate method adaptation and troubleshooting.

Introduction and Scientific Principle

2-(3-Methylphenoxy)butanoic acid belongs to the class of phenoxyalkanoic acids. Compounds in this class have been utilized as herbicides, and their presence in environmental or biological samples is of significant interest.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique, offering high chromatographic resolution and sensitive, specific detection, making it ideal for trace-level analysis of such compounds.[3]

However, the direct analysis of carboxylic acids like 2-(3-Methylphenoxy)butanoic acid by GC is challenging due to their low volatility and high polarity, which can lead to poor peak shape and thermal degradation in the GC inlet.[4][5] To overcome these limitations, a pre-column derivatization step is employed. This protocol utilizes silylation, a common and effective technique where active hydrogen atoms in polar functional groups (like -COOH) are replaced with a nonpolar trimethylsilyl (TMS) group.[4][5] This chemical modification increases the analyte's volatility and thermal stability, significantly improving its chromatographic behavior for reliable and sensitive GC-MS analysis.[6]

The overall analytical workflow is a multi-stage process designed for accuracy and reproducibility.

Workflow_GCMS_Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection & Acidification Extraction 2. Liquid-Liquid Extraction Sample->Extraction Transfer to Organic Phase Derivatization 3. Silylation (Derivatization) Extraction->Derivatization Isolate & Concentrate GCMS 4. GC-MS Injection & Separation Derivatization->GCMS Detection 5. Mass Spectrometry Detection GCMS->Detection Elution Quantification 6. Data Acquisition & Quantification Detection->Quantification Report 7. Final Report Generation Quantification->Report

Figure 1: Overall experimental workflow from sample preparation to final data analysis.

Materials, Reagents, and Instrumentation

Reagents and Standards
  • 2-(3-Methylphenoxy)butanoic acid reference standard (≥98% purity)

  • Internal Standard (IS): e.g., 2,4-Dichlorophenylacetic acid or a deuterated analog

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

  • Solvents (HPLC or GC-grade): Acetonitrile, Ethyl Acetate, n-Hexane

  • Reagents: Hydrochloric Acid (HCl), Anhydrous Sodium Sulfate

  • High-purity Helium (99.999%) for GC carrier gas

Instrumentation
  • Gas Chromatograph equipped with a split/splitless injector and coupled to a Mass Spectrometer (e.g., Single Quadrupole).

  • Analytical Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended. These columns provide excellent separation for a wide range of derivatized organic acids.[7]

Detailed Protocols

Preparation of Standards
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of 2-(3-Methylphenoxy)butanoic acid and the chosen internal standard into separate 10 mL volumetric flasks. Dissolve and bring to volume with acetonitrile.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solutions with acetonitrile to prepare a series of calibration standards. A typical concentration range might be 1, 5, 10, 25, 50, and 100 µg/mL.

  • Spiking: Add a constant concentration of the internal standard to each calibration standard and quality control sample. A final concentration of 10-20 µg/mL for the IS is common.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is optimized for aqueous samples (e.g., water, urine). For solid matrices, an initial extraction into an aqueous buffer is required.

  • Acidification: Transfer 5 mL of the aqueous sample into a glass centrifuge tube. Acidify to pH ~2 using 1M HCl. This step is critical as it protonates the carboxylate group of the analyte, rendering it less water-soluble and more amenable to extraction into an organic solvent.[8]

  • Extraction: Add 5 mL of ethyl acetate to the tube. Cap securely and vortex for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge the sample at 3000 x g for 5 minutes to achieve a clean separation between the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water, which can interfere with the derivatization reaction.[5]

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).

Derivatization Protocol

The derivatization must be performed in an anhydrous environment to prevent hydrolysis of the reagent and the derivatized product.[5]

  • Reagent Addition: To the dried extract from step 3.2.6, add 100 µL of acetonitrile and 100 µL of BSTFA + 1% TMCS.

  • Reaction: Securely cap the vial and heat at 70°C for 30 minutes in a heating block or oven. This provides the necessary activation energy for the silylation reaction to proceed to completion.

  • Cooling: Allow the vial to cool to room temperature before injection into the GC-MS system.

GC-MS Instrumental Parameters

The following parameters serve as a validated starting point and may be adjusted to optimize for specific instrumentation.

Parameter Setting Justification
GC System
Injection ModeSplitlessMaximizes the transfer of analyte onto the column, essential for trace-level analysis.[3]
Injector Temp.250 °CEnsures rapid volatilization of the derivatized analyte without thermal degradation.
Injection Volume1 µL
Carrier GasHeliumInert carrier gas providing good chromatographic efficiency.
Flow Rate1.0 mL/min (Constant Flow)Provides optimal velocity for separation on a 0.25 mm I.D. column.
Oven ProgramInitial: 80°C (hold 2 min) Ramp 1: 15°C/min to 200°C Ramp 2: 25°C/min to 280°C (hold 5 min)The temperature program is designed to separate the analyte from matrix components and elute the derivatized compound as a sharp, symmetrical peak.[3]
MS System
Ionization ModeElectron Ionization (EI)Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.[3]
Ionization Energy70 eVStandardized energy that allows for comparison with established mass spectral libraries (e.g., NIST).[3]
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Transfer Line Temp.280 °CPrevents condensation of the analyte between the GC and MS.[3]
Acquisition ModeFull Scan (m/z 50-400) & SIMFull Scan is used for initial method development and qualitative identification. Selected Ion Monitoring (SIM) provides higher sensitivity and selectivity for quantification by monitoring specific, characteristic ions.[9]

Data Analysis and Quality Control

  • Analyte Identification: The TMS-derivatized 2-(3-Methylphenoxy)butanoic acid is identified by its characteristic retention time and its mass spectrum. The mass spectrum of the derivatized analyte (MW ≈ 266.35) is expected to show a molecular ion ([M]+) and characteristic fragments resulting from the loss of methyl groups (-15 Da) or cleavage of the butanoic acid side chain.

  • Quantification: A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. The concentration of the analyte in unknown samples is determined by interpolating their peak area ratios from this curve.

  • Quality Control: To ensure the trustworthiness of the results, each analytical batch should include a method blank, a laboratory control sample (LCS), and a matrix spike/matrix spike duplicate (MS/MSD) to assess for contamination, accuracy, and precision.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the analysis of 2-(3-Methylphenoxy)butanoic acid by GC-MS. By incorporating a crucial derivatization step, the method overcomes the inherent challenges of analyzing polar carboxylic acids, enabling sensitive and reliable quantification. The detailed explanations for each step provide the user with the necessary framework to implement, validate, and troubleshoot the method effectively in a research or drug development setting.

References

  • National Institute of Standards and Technology (NIST). (n.d.). Butanoic acid, 2-methyl-3-[(trimethylsilyl)oxy]-, trimethylsilyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Han, L., et al. (2022). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. International Journal of Molecular Sciences. Available at: [Link]

  • Shimadzu. (n.d.). Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. Shimadzu Corporation. Retrieved from [Link]

  • Brown, K. K., et al. (2003). Synthesis, characterization, and use of 2-[(2H(9))butoxy]acetic acid and 2-(3-methylbutoxy)acetic acid... Journal of Chromatography B. Available at: [Link]

  • Cauchi, M., et al. (2018). GC–MS peak area correlation between 2-methyl butanol and 3-methyl butanol... ResearchGate. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Butanoic acid, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. U.S. EPA. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum of reaction product, 3-methyl butanoic acid with its molecular ion peak at 102 m/z. ResearchGate. Retrieved from [Link]

  • Moldoveanu, S. C., & David, V. (2019). Derivatization Methods in GC and GC/MS. IntechOpen. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of butanoic acid. Doc Brown's Chemistry Clinic. Retrieved from [Link]

  • Png, C. W., et al. (2021). Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chromatography mass spectrometry. Edith Cowan University Research Online. Available at: [Link]

  • MassBank. (2008). METHYL BUTYRATE; EI-B; MS. MassBank of North America (MoNA). Retrieved from [Link]

  • Kuster, M., et al. (2010). Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater... NIH National Library of Medicine. Available at: [Link]

  • Trikalitis, P. N., et al. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Chromatogram showing the peak difference of 1 butanoic acid and 2 trimethylsilyl butyrate. ResearchGate. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Butanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, trimethylsilyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • TestAmerica. (n.d.). Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS. eConference.io. Retrieved from [Link]

Sources

Application

Application Notes and Experimental Protocols for 2-(3-Methylphenoxy)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: Unveiling the Therapeutic Potential of a Novel Small Molecule 2-(3-Methylphenoxy)butanoic acid is...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling the Therapeutic Potential of a Novel Small Molecule

2-(3-Methylphenoxy)butanoic acid is a small molecule with a structure that suggests intriguing, yet largely unexplored, therapeutic potential. Its chemical architecture, featuring a phenoxyalkanoic acid backbone, places it in a class of compounds with diverse biological activities. While some related molecules are known for their herbicidal properties by mimicking plant auxins, the presence of the butanoic acid moiety strongly suggests a potential interaction with key cellular signaling pathways relevant to human health and disease.[1]

This document provides a comprehensive guide for the initial characterization of 2-(3-Methylphenoxy)butanoic acid. It is structured not as a rigid template, but as a logical, field-proven workflow for investigating a novel compound of this class. We will delve into the scientific rationale behind the proposed experiments, offering detailed protocols to test two primary hypotheses based on its structural similarity to known bioactive molecules:

  • Hypothesis 1: 2-(3-Methylphenoxy)butanoic acid acts as a Histone Deacetylase (HDAC) inhibitor. This is based on the presence of the butanoic acid (butyrate) group, a well-established HDAC inhibitor.[2][3][4]

  • Hypothesis 2: 2-(3-Methylphenoxy)butanoic acid functions as a Peroxisome Proliferator-Activated Receptor (PPAR) agonist. This is inferred from the activity of structurally similar phenoxy-propanoic acid derivatives that have been shown to modulate PPAR activity.[5][6][7]

This guide will provide the necessary protocols to assess the compound's cytotoxicity, investigate its potential mechanisms of action, and lay the groundwork for future in vivo studies.

Physicochemical Properties and Handling

A thorough understanding of the compound's properties is crucial for accurate and reproducible experimental design.

PropertyValueSource
CAS Number 113104-27-1[8]
Molecular Formula C₁₁H₁₄O₃[8]
Molecular Weight 194.23 g/mol [8]
Purity ≥95% (typical)[8]
Storage Sealed in dry, 2-8°C[8]

Safety Precautions: While a specific safety data sheet for this compound is not widely available, related compounds can cause skin, eye, and respiratory irritation. Standard laboratory personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, should be worn at all times. All handling of the powdered compound should be performed in a chemical fume hood.

Experimental Workflow: A Step-by-Step Investigative Approach

The following diagram outlines a logical progression for the initial characterization of 2-(3-Methylphenoxy)butanoic acid.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: In Vivo Proof of Concept A Compound Preparation (Stock Solution) B Cytotoxicity Assay (MTT) Determine EC₅₀ & Safe Dosing Range A->B C HDAC Inhibition Assay (Fluorometric) B->C D PPAR Agonism Assay (Luciferase Reporter) B->D E Animal Model Selection (e.g., Xenograft for Cancer) C->E D->E F Pharmacokinetic & Efficacy Study E->F

Caption: A logical workflow for the characterization of 2-(3-Methylphenoxy)butanoic acid.

Phase 1: Foundational Assays

Protocol 1: Preparation of Stock Solution

Rationale: Accurate and consistent preparation of the stock solution is paramount for the reproducibility of all subsequent experiments. Given the phenoxyalkanoic acid structure, dimethyl sulfoxide (DMSO) is a suitable solvent.

Materials:

  • 2-(3-Methylphenoxy)butanoic acid (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • In a chemical fume hood, weigh out a precise amount of 2-(3-Methylphenoxy)butanoic acid (e.g., 10 mg).

  • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: Cytotoxicity Assessment using MTT Assay

Rationale: Before investigating the mechanism of action, it is essential to determine the concentration range at which the compound affects cell viability. The MTT assay is a standard colorimetric assay that measures metabolic activity, which is often correlated with cell viability.[9] This will establish the half-maximal effective concentration (EC₅₀) and guide the selection of non-toxic concentrations for mechanistic studies.

Materials:

  • Human cancer cell line (e.g., HeLa for general cytotoxicity, or a specific line relevant to HDACi or PPAR agonist activity like HepG2 or MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • 2-(3-Methylphenoxy)butanoic acid stock solution (from Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed the 96-well plates with your chosen cell line at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Prepare a serial dilution of the 2-(3-Methylphenoxy)butanoic acid stock solution in complete culture medium. A typical concentration range to start with could be 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest treatment dose).

  • After 24 hours, carefully remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Following incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After the incubation with MTT, add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the EC₅₀.

Phase 2: Mechanistic Investigation

Hypothesis 1: HDAC Inhibition

Rationale: The butanoic acid (butyrate) moiety is a well-known inhibitor of histone deacetylases (HDACs), which play a critical role in epigenetic regulation of gene expression.[2][3][4] Aberrant HDAC activity is linked to various cancers, making HDAC inhibitors a significant class of anti-cancer drugs.[10] We hypothesize that 2-(3-Methylphenoxy)butanoic acid may exhibit similar inhibitory activity.

G cluster_0 Epigenetic Regulation A Histone Acetyltransferase (HAT) Adds Acetyl Group C Acetylated Histone (Open Chromatin) Gene Transcription ON A->C B Histone Deacetylase (HDAC) Removes Acetyl Group D Deacetylated Histone (Closed Chromatin) Gene Transcription OFF B->D C->B HDAC Activity E 2-(3-Methylphenoxy)butanoic acid E->B Inhibition

Caption: Hypothesized mechanism of HDAC inhibition by 2-(3-Methylphenoxy)butanoic acid.

Protocol 3: In Vitro Fluorometric HDAC Inhibition Assay

Rationale: This biochemical assay directly measures the ability of the compound to inhibit HDAC enzyme activity in a cell-free system. It provides a quantitative measure of the compound's potency (IC₅₀).

Materials:

  • Commercially available fluorometric HDAC assay kit (containing HDAC enzyme, acetylated substrate, and developer)

  • 2-(3-Methylphenoxy)butanoic acid

  • Known HDAC inhibitor as a positive control (e.g., Trichostatin A or SAHA)

  • Assay buffer

  • 96-well black, flat-bottom plate

  • Fluorometric plate reader

Procedure:

  • Prepare a serial dilution of 2-(3-Methylphenoxy)butanoic acid in assay buffer.

  • Add the diluted compound and controls (positive inhibitor control, no-inhibitor control, and a no-enzyme background control) to the wells of the 96-well plate.

  • Add the HDAC enzyme to all wells except the no-enzyme background control.

  • Incubate for a short period as per the kit's instructions to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding the acetylated fluorogenic substrate to all wells.

  • Incubate at 37°C for the time specified in the kit protocol.

  • Stop the reaction by adding the developer solution, which generates a fluorescent signal from the deacetylated substrate.

  • Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of HDAC inhibition for each concentration of the test compound and determine the IC₅₀ value.

Hypothesis 2: PPAR Agonism

Rationale: Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that regulate lipid and glucose metabolism.[5] Structurally related phenoxy-propanoic acid derivatives have been identified as PPAR agonists.[5][6][7] Therefore, it is plausible that 2-(3-Methylphenoxy)butanoic acid could modulate the activity of one or more PPAR isoforms (α, γ, or δ).

Protocol 4: PPAR Luciferase Reporter Assay

Rationale: This cell-based assay is a standard method to screen for nuclear receptor agonists. Cells are engineered to express a PPAR isoform and a reporter gene (luciferase) linked to a PPAR-responsive element. An increase in luciferase activity indicates that the compound is activating the receptor.

Materials:

  • A suitable mammalian cell line (e.g., HEK293T or CV-1)

  • Expression plasmids for the desired PPAR isoform (e.g., pCMX-hPPARα, pCMX-hPPARγ) and its heterodimer partner, RXRα.

  • A luciferase reporter plasmid containing a PPAR response element (PPRE).

  • A control plasmid for transfection normalization (e.g., expressing β-galactosidase).

  • Transfection reagent.

  • 2-(3-Methylphenoxy)butanoic acid.

  • Known PPAR agonists as positive controls (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ).

  • 96-well white, clear-bottom cell culture plates.

  • Luciferase assay system.

  • Luminometer.

Procedure:

  • Co-transfect the cells in the 96-well plate with the PPAR, RXR, and reporter plasmids using a suitable transfection reagent.

  • After 24 hours, replace the medium with fresh medium containing serial dilutions of 2-(3-Methylphenoxy)butanoic acid, positive controls, and a vehicle control.

  • Incubate for another 24 hours.

  • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

  • Normalize the luciferase activity to the expression of the control plasmid (e.g., β-galactosidase activity).

  • Plot the fold-change in luciferase activity relative to the vehicle control to determine if the compound is a PPAR agonist and to calculate its EC₅₀.

Phase 3: Preliminary In Vivo Assessment

Rationale: Should the in vitro data from Phase 2 suggest potent activity (e.g., low micromolar IC₅₀ for HDAC inhibition or EC₅₀ for PPAR agonism), a preliminary in vivo study can provide initial proof-of-concept for the compound's efficacy and tolerability.

Protocol 5: Xenograft Tumor Model in Mice (Example for HDACi Activity)

Rationale: If 2-(3-Methylphenoxy)butanoic acid is confirmed as an HDAC inhibitor, its anti-cancer potential can be evaluated in a xenograft model, a standard preclinical model in cancer research.[11]

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or athymic nude mice).

  • A human cancer cell line that is sensitive to HDAC inhibitors (e.g., a neuroblastoma or colon cancer cell line).

  • 2-(3-Methylphenoxy)butanoic acid formulated for in vivo administration (e.g., in a solution of saline with a small amount of a solubilizing agent like Tween 80).

  • Standard animal care facilities and equipment.

  • Calipers for tumor measurement.

Procedure:

  • Subcutaneously implant the cancer cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100 mm³).

  • Randomize the mice into treatment and control groups (e.g., vehicle control, positive control drug, and one or two doses of 2-(3-Methylphenoxy)butanoic acid).

  • Administer the treatments via a suitable route (e.g., intraperitoneal injection or oral gavage) on a predetermined schedule (e.g., daily for 21 days).

  • Measure tumor volume with calipers every 2-3 days.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting for acetylated histones).

  • Analyze the data to determine if the compound significantly inhibits tumor growth compared to the vehicle control.

Conclusion and Future Directions

This document provides a structured and scientifically grounded approach to the initial investigation of 2-(3-Methylphenoxy)butanoic acid. By systematically evaluating its cytotoxicity and then probing its potential as an HDAC inhibitor and/or a PPAR agonist, researchers can efficiently determine its most promising biological activities. Positive results from these in vitro and in vivo studies would warrant more extensive preclinical development, including detailed pharmacokinetic and toxicology studies, to fully elucidate the therapeutic potential of this novel compound.

References

  • Cui, L., et al. The Role of Butyric Acid and Microorganisms in Chronic Inflammatory Diseases and Microbiome-Based Therapeutics. PubMed Central.
  • Fruchart, J.C., et al. The selective peroxisome proliferator-activated receptor alpha modulator (SPPARMα) paradigm: conceptual framework and therapeutic potential. PubMed.
  • Wojtowicz, W., et al. Mechanisms of Adsorption of Phenoxyalkanoic Herbicides on Fulvic and Humic Acids.
  • De Clercq, E., et al.
  • Heerdt, P.F., et al. Butyrate Histone Deacetylase Inhibitors. PubMed Central.
  • Google Patents. CN102911085A - Synthesis process of compound D-2- aminoxy-3-methylbutyric acid.
  • Tsuji, A., et al. Uptake of phenoxyacetic acid derivatives into Caco-2 cells by the monocarboxylic acid transporters. PubMed.
  • Al-Ostath, A., et al. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI.
  • Huang, C.W., et al. Exploring the Benefit of 2-Methylbutyric Acid in Patients Undergoing Hemodialysis Using a Cardiovascular Proteomics Approach. MDPI.
  • Lee, H., et al. Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[ d ]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). Oncotarget.
  • Wojtowicz, W., et al. Mechanisms of Adsorption of Phenoxyalkanoic Herbicides on Fulvic and Humic Acids.
  • Lee, H., et al. Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). PubMed.
  • Geraskina, G., et al. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review.
  • Abuelizz, H.A., et al. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. PubMed Central.
  • Google Patents. CN101391948B - Method for preparing 3-methyl-2-butenoic acid.
  • Coffey, D.C., et al. The histone deacetylase inhibitor, CBHA, inhibits growth of human neuroblastoma xenografts in vivo, alone and synergistically with all-trans retinoic acid.
  • Wojtowicz, W., et al. Mechanisms of Adsorption of Phenoxyalkanoic Herbicides on Fulvic and Humic Acids. PubMed.
  • Al-Masoudi, N.A., et al.
  • Kantevari, S., et al. Synthesis and evaluation of phenoxy acetic acid derivatives as anti-mycobacterial agents.
  • Lee, H., et al. Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013).
  • Motojima, K., et al.
  • Chem Help ASAP. in vitro assays used in preclinical safety. YouTube.
  • Behzadi, S., et al. Effect of Physico-Chemical Properties of Nanoparticles on Their Intracellular Uptake. MDPI.
  • Silva, Y.P., et al.
  • Moore, A.N., et al. Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties. PubMed.
  • Geraskina, G., et al.
  • Wang, D., et al. Discovery of potent histone deacetylase inhibitors with modified phenanthridine caps.
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Method

Application Note: High-Recovery Solid-Phase Extraction (SPE) of Phenoxy Herbicides from Environmental Matrices

Abstract This technical guide provides a comprehensive overview and detailed protocols for the solid-phase extraction (SPE) of phenoxy herbicides from various environmental samples. As acidic herbicides, compounds like 2...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the solid-phase extraction (SPE) of phenoxy herbicides from various environmental samples. As acidic herbicides, compounds like 2,4-D, MCPA, and 2,4,5-T require specific methodological considerations to achieve high recovery and sample cleanliness. This document delves into the underlying chemical principles, sorbent selection strategies, and step-by-step workflows for both water and soil matrices, designed for researchers, analytical chemists, and environmental scientists.

Introduction: The Analytical Challenge of Phenoxy Herbicides

Phenoxy herbicides are a class of systemic, selective herbicides widely used in agriculture to control broadleaf weeds.[1] Their chemical structure is characterized by a phenoxy group linked to a carboxylic acid, which imparts acidic properties and dictates their environmental behavior and analytical strategy.[1][2] Due to their widespread use, potential for groundwater contamination, and toxicological relevance, regulatory bodies like the U.S. Environmental Protection Agency (EPA) have established maximum contaminant levels (MCLs) in drinking water, necessitating sensitive and reliable analytical methods.[3][4]

Sample preparation is a critical step in the analytical workflow, designed to isolate and concentrate these herbicides from complex matrices and remove interfering substances.[5] While traditional liquid-liquid extraction (LLE) has been used, it is often time-consuming and requires large volumes of hazardous organic solvents.[5][6] Solid-phase extraction (SPE) offers a superior alternative, providing high recovery, reduced solvent consumption, and the potential for automation.[6][7] This guide focuses on developing and optimizing robust SPE protocols tailored to the unique chemistry of phenoxy herbicides.

Core Principle: Exploiting the Acidity of Phenoxy Herbicides

The success of any SPE method hinges on understanding the physicochemical properties of the target analytes. Phenoxy herbicides are weak acids, typically with pKa values in the range of 2.5 to 4.5. This means their state of ionization is highly dependent on the pH of the sample matrix.

  • At neutral or alkaline pH (pH > pKa): The carboxylic acid group is deprotonated, and the herbicide exists as a negatively charged anion (phenoxy-COO⁻).

  • At acidic pH (pH < pKa): The carboxylic acid group is protonated, and the herbicide exists in its neutral, non-ionized form (phenoxy-COOH).

This pH-dependent behavior is the cornerstone of SPE method development for these compounds. To retain them on non-polar, reversed-phase sorbents, the herbicides must be in their neutral, more hydrophobic form. Therefore, acidification of the sample is the most critical step for achieving high retention.[8][9]

Retention Mechanisms

Two primary retention mechanisms are employed for phenoxy herbicide extraction:

  • Reversed-Phase (Non-polar) Interaction: This is the most common mechanism. By adjusting the sample pH to <2, the herbicides become neutral and are strongly retained on non-polar sorbents (like C18 or polymeric materials) via hydrophobic (van der Waals) interactions.[7][10] Interferences that are more polar will pass through the sorbent.

  • Anion Exchange: This mechanism targets the ionized form of the herbicides. At a pH above their pKa, the negatively charged herbicides can be retained on a positively charged sorbent (anion exchanger).[11][12] This can offer higher selectivity, as it specifically isolates acidic compounds.

Sorbent Selection: A Comparative Analysis

The choice of sorbent is critical and depends on the sample matrix, required selectivity, and desired analytical outcome.[11][13]

Sorbent TypeFunctional Group/BackbonePrimary Retention MechanismKey AdvantagesConsiderations & DrawbacksCommon Analytes
Reversed-Phase (Silica-Based) Octadecyl (C18), Octyl (C8)Hydrophobic (van der Waals)Well-characterized, widely available.Susceptible to dewetting; unstable at very low or high pH. Low recoveries reported for some herbicides.[10]2,4-D, MCPA, Dichlorprop, Mecoprop
Reversed-Phase (Polymeric) Polystyrene-divinylbenzene (PS-DVB), Hydrophilic-Lipophilic Balanced (HLB)Hydrophobic, π-π interactionsStable across a wide pH range (1-14), higher capacity, resistant to dewetting. Often yields higher, more reproducible recoveries.[7][10]Can retain more non-polar interferences than C18.2,4-D, 2,4,5-T, Dicamba, Bentazone
Strong Anion Exchange (SAX) Quaternary Amine (-NR₃⁺)Ion ExchangeHighly selective for acidic compounds.[12]Requires careful pH control. Retention of strong acids can be irreversible. May not be ideal for broad-spectrum analysis.[10]Phenoxyacetic acids, Benzoic acids
Weak Anion Exchange (WAX) Primary/Secondary/Tertiary Amine (-NH₂⁺R)Ion ExchangeAllows for elution by pH adjustment, offering more flexible method development.[12]Binding capacity is pH-dependent.Strongly acidic compounds
Mixed-Mode e.g., C8 + Anion ExchangeHydrophobic & Ion ExchangeOffers dual retention mechanisms for enhanced selectivity and cleanup of complex matrices.Method development can be more complex.Multi-class pesticide analysis
Novel Sorbents Metal-Organic Frameworks (MOFs), Molecularly Imprinted Polymers (MIPs)Multiple (π-π, H-bonding, hydrophobic)Extremely high surface area and tunable selectivity.[14] MIPs offer antibody-like specificity for a target analyte.[15]Currently less common, may not be commercially available in standard formats.2,4-D, Dicamba

For general-purpose screening of phenoxy herbicides in water, polymeric reversed-phase sorbents (e.g., HLB) are often the preferred choice due to their high capacity, pH stability, and excellent recoveries.[8][10]

Step-by-Step Method Development and Optimization

A robust SPE method is a self-validating system where each step is optimized to ensure maximum analyte recovery and removal of interferences.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Sample Aqueous Sample Pretreat Pre-treatment (Acidify to pH < 2) Sample->Pretreat Critical for analyte neutralization Condition 1. Condition Sorbent (e.g., Methanol) Pretreat->Condition Proceed to SPE Equilibrate 2. Equilibrate Sorbent (e.g., Acidified Water) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash Interferences (e.g., Water) Load->Wash Elute 5. Elute Analytes (e.g., Acetonitrile/Methanol) Wash->Elute Evaporate Evaporate & Reconstitute Elute->Evaporate Collect Eluate Analysis LC-MS/MS or GC-MS Analysis Evaporate->Analysis

Caption: General workflow for solid-phase extraction of phenoxy herbicides.

Causality Behind Each Step
  • Sample Pre-treatment (Acidification): As established, lowering the sample pH to < 2 with an acid like sulfuric or hydrochloric acid is mandatory for reversed-phase SPE.[8][16] This protonates the carboxylic acid group, rendering the molecule neutral and hydrophobic, thus enabling strong retention on the non-polar sorbent.

    Retention_Mechanism cluster_analyte Phenoxy Herbicide in Solution cluster_sorbent Reversed-Phase Sorbent (e.g., C18) Analyte_Ion At pH > pKa (Anionic, Polar) R-COO⁻ Sorbent Hydrophobic Surface -Si-(CH₂)₁₇-CH₃ Analyte_Ion->Sorbent Weak / No Retention (Passes Through) Analyte_Neutral At pH < pKa (Neutral, Non-polar) R-COOH Analyte_Neutral->Sorbent Strong Retention (Hydrophobic Interaction)

    Caption: Retention mechanism on a reversed-phase sorbent is pH-dependent.

  • Step 1: Conditioning (Wetting): The sorbent is treated with an organic solvent like methanol. This solvates the bonded functional groups (e.g., C18 chains), activating the sorbent for interaction with the sample. Skipping this step leads to poor and inconsistent recoveries.

  • Step 2: Equilibration: The sorbent is flushed with reagent water adjusted to the same pH as the sample (e.g., pH < 2). This removes the organic conditioning solvent and prepares the sorbent environment to receive the aqueous sample without causing analyte breakthrough.

  • Step 3: Sample Loading: The acidified sample is passed through the cartridge. The flow rate should be slow and steady (e.g., 2-5 mL/min) to ensure sufficient interaction time between the analytes and the sorbent for effective retention.[8]

  • Step 4: Washing: A weak solvent, typically acidified reagent water, is passed through the cartridge. This step is crucial for removing hydrophilic and ionic interferences (salts, polar matrix components) that were not retained, while the neutral herbicides remain bound to the sorbent.

  • Step 5: Elution: A strong organic solvent, such as acetonitrile or methanol, is used to disrupt the hydrophobic interactions and elute the retained herbicides.[8][17] Sometimes, modifying the elution solvent with a small amount of base (e.g., ammonium hydroxide) or acid (e.g., formic acid) can improve recovery by ensuring the analytes are in their most soluble form. For subsequent analysis, acetonitrile is often preferred as it is a common mobile phase component in LC-MS/MS.[8]

Validated Protocols

The following protocols are provided as a robust starting point for method development.

Protocol 1: Extraction of Phenoxy Herbicides from Drinking Water

This protocol is based on established methods for analyzing phenoxy acids in aqueous samples using polymeric reversed-phase cartridges.[8]

Materials:

  • SPE Cartridge: Polymeric Reversed-Phase (e.g., Waters Oasis HLB, 500 mg, 6 mL)

  • Reagents: Methanol (HPLC Grade), Acetonitrile (HPLC Grade), Sulfuric Acid, Reagent Water

  • Equipment: SPE Vacuum Manifold, Collection Vials, Nitrogen Evaporator

Procedure:

  • Sample Pre-treatment:

    • Take a 500 mL water sample.

    • Acidify the sample to pH < 2 with 1:1 sulfuric acid. Mix thoroughly.

  • Cartridge Conditioning:

    • Wash the cartridge with 10 mL of acetonitrile.

    • Condition with 10 mL of methanol. Do not let the sorbent go dry.

    • Equilibrate with 15 mL of reagent water (pH < 2). Leave a thin layer of liquid above the sorbent bed.

  • Sample Loading:

    • Load the entire 500 mL acidified sample onto the cartridge at a flow rate of approximately 20-25 mL/min.

  • Sorbent Washing & Drying:

    • After the entire sample has passed through, wash the cartridge with 10 mL of reagent water to remove residual salts.

    • Dry the cartridge thoroughly under full vacuum for at least 10 minutes to remove all residual water. This step is critical for ensuring efficient elution.

  • Analyte Elution:

    • Place a clean collection vial inside the manifold.

    • Rinse the original sample bottle with 5 mL of acetonitrile and apply this rinse to the SPE cartridge. Allow the solvent to soak the sorbent for 1-2 minutes before drawing it through slowly into the collection vial.

    • Repeat the elution with two additional 5 mL aliquots of acetonitrile.

  • Post-Elution:

    • Evaporate the collected eluate to near dryness under a gentle stream of nitrogen at 40-45°C.[18]

    • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

Protocol 2: Extraction of Phenoxy Herbicides from Soil

This protocol involves an initial solvent extraction followed by a solid-phase extraction cleanup, adapted from principles in EPA methodologies.[4][19]

Materials:

  • SPE Cartridge: Polymeric Reversed-Phase (e.g., Waters Oasis HLB, 200 mg, 3 mL) or C18

  • Reagents: Acetonitrile, Methanol, Potassium Hydroxide, Sulfuric Acid, Anhydrous Sodium Sulfate

  • Equipment: Centrifuge, Shaker, SPE Vacuum Manifold, Nitrogen Evaporator

Procedure:

  • Initial Soil Extraction & Hydrolysis:

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • Add 20 mL of 0.1 M potassium hydroxide. This basic solution extracts the acidic herbicides as their salt form and hydrolyzes any esterified forms.[4]

    • Shake vigorously for 30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Supernatant Pre-treatment:

    • Decant the supernatant into a clean vessel.

    • Acidify the supernatant to pH < 2 with concentrated sulfuric acid.

    • Add reagent water to bring the final volume to ~100 mL.

  • SPE Cartridge Conditioning:

    • Condition the cartridge with 5 mL of methanol.

    • Equilibrate with 5 mL of reagent water (pH < 2).

  • Sample Loading:

    • Load the acidified extract onto the SPE cartridge at a flow rate of 2-3 mL/min.

  • Washing & Drying:

    • Wash the cartridge with 5 mL of reagent water.

    • Dry the cartridge under full vacuum for 10 minutes.

  • Analyte Elution:

    • Elute the analytes with 3 x 3 mL aliquots of acetonitrile into a clean collection tube.

  • Post-Elution:

    • Evaporate the eluate to near dryness and reconstitute in 1 mL of mobile phase for analysis, as described in Protocol 1.

Troubleshooting Common SPE Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low Analyte Recovery 1. Incorrect sample pH (too high).2. Sorbent bed was allowed to go dry before loading.3. Inappropriate elution solvent.4. Sample loading flow rate too high.1. Ensure sample pH is < 2 before loading.2. Re-condition and equilibrate the cartridge. Never let the sorbent dry out after conditioning.3. Test a stronger elution solvent (e.g., methanol, or acetonitrile with a modifier).4. Reduce the flow rate to increase analyte-sorbent interaction time.
Poor Reproducibility (High %RSD) 1. Inconsistent flow rates between samples.2. Incomplete sorbent drying before elution.3. Inconsistent sample pH adjustment.1. Use a vacuum manifold with flow control valves for consistency.2. Ensure sorbent is completely dry; residual water will prevent efficient elution with organic solvents.3. Use a calibrated pH meter and be precise with acid addition.
Dirty Extract / Matrix Effects 1. Insufficient washing step.2. Inappropriate sorbent choice (low selectivity).3. Co-elution of interferences.1. Optimize the wash step. Try a slightly stronger wash solvent (e.g., 5% methanol in acidified water).2. Consider a more selective sorbent (e.g., mixed-mode or anion exchange).3. Modify the elution solvent to be more selective for the analytes.

Conclusion

Solid-phase extraction is a powerful and efficient technique for the analysis of phenoxy herbicides in environmental samples. The success of the method is fundamentally tied to the chemical properties of these acidic compounds. By carefully controlling the sample pH to ensure the analytes are in their neutral form, high and reproducible recoveries can be achieved on reversed-phase sorbents, particularly modern polymeric phases. The protocols and principles outlined in this guide provide a solid foundation for developing and validating robust analytical methods that meet the stringent demands of environmental monitoring and research.

References

  • Title: Solid-phase extraction of phenoxyacetic acid herbicides in complex samples with a zirconium(IV)-based metal-organic framework. Source: PubMed URL: [Link]

  • Title: SPE-LC-MS-MS determination of phenoxy acid herbicides in surface and ground water. Source: ResearchGate URL: [Link]

  • Title: Solid-phase extraction of acidic herbicides. Source: ResearchGate URL: [Link]

  • Title: Deep eutectic solvent-based emulsification liquid–liquid microextraction for the analysis of phenoxy acid herbicides in paddy field water samples. Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Selective Solid-Phase Extraction Using Molecularly Imprinted Polymers for the Analysis of Target Pesticides in Cannabis Bud. Source: Semantic Scholar URL: [Link]

  • Title: Automated Solid-Phase Extraction (SPE) for Pesticides. Source: California Environmental Protection Agency URL: [Link]

  • Title: SOLID-PHASE EXTRACTION AS PROMISING SAMPLE PREPARATION METHOD FOR COMPOUNDS OF EMERGING CONCERNS ANALYSIS. Source: ResearchGate URL: [Link]

  • Title: Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: DETERMINATION OF 2,4-DICHLOROPHENOXYACETIC ACID IN WATER, SEDIMENT AND SOIL USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Source: Bulletin of the Chemical Society of Ethiopia URL: [Link]

  • Title: Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Comparison of Solid Phase Extraction Techniques for Herbicides. Source: Weed Science URL: [Link]

  • Title: Comparison of Different Sorbents for Solid-Phase Extraction of Phenoxyalkanoic Acid Herbicides. Source: ResearchGate URL: [Link]

  • Title: Determination of Chlorinated Phenoxyacid Herbicides in Water and Sediment by Solid Phase Extraction and High-Performance Liquid. Source: Defense Technical Information Center (DTIC) URL: [Link]

  • Title: A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Solid-phase Extraction of Acidic Herbicides. Source: PubMed URL: [Link]

  • Title: Determination of acid herbicides in water by LC/MS/MS. Source: ResearchGate URL: [Link]

  • Title: How to Select a Sorbent. Source: GL Sciences URL: [Link]

  • Title: SPE Method Development Tips and Tricks. Source: Agilent Technologies URL: [Link]

  • Title: EPA Method 8321B (SW-846): Solvent-Extractable Nonvolatile Compounds by High Performance Liquid Chromatography/Thermospray/Mass. Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Solid Phase Extraction Technique – Trends, Opportunities and Applications. Source: ResearchGate URL: [Link]

  • Title: Choosing the best Ion Exchange Mode for Solid Phase Extraction. Source: Biotage URL: [Link]

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Application

application of 2-(3-Methylphenoxy)butanoic acid in metabolic studies

Application Note & Protocols Executive Summary This document provides a comprehensive guide for investigating the metabolic effects of 2-(3-Methylphenoxy)butanoic acid. While this specific molecule is not extensively cha...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Executive Summary

This document provides a comprehensive guide for investigating the metabolic effects of 2-(3-Methylphenoxy)butanoic acid. While this specific molecule is not extensively characterized in public literature, its chemical structure—a phenoxyalkanoic acid—bears a strong resemblance to the fibrate class of drugs and other known modulators of the Peroxisome Proliferator-Activated Receptors (PPARs). Fibrates are well-established therapeutic agents for dyslipidemia, acting primarily as PPARα agonists.[1][2] This guide is therefore built on the central hypothesis that 2-(3-Methylphenoxy)butanoic acid functions as a PPAR agonist.

We present a logical, tiered approach to systematically characterize the compound's activity. This begins with in vitro assays to confirm the hypothesized mechanism of action—binding to and activation of PPAR subtypes—and progresses to cellular and in vivo models to evaluate its potential efficacy in ameliorating metabolic dysregulation, such as dyslipidemia and insulin resistance. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key experimental choices, empowering researchers to generate robust and interpretable data.

Compound Profile & Handling

Chemical Structure: 2-(3-Methylphenoxy)butanoic acid Molecular Formula: C₁₁H₁₄O₃ Structural Class: Phenoxyalkanoic Acid

Rationale for Investigation: The core structure consists of a phenoxy group linked to a butanoic acid moiety. This arrangement is analogous to hypolipidemic fibrate drugs (e.g., fenofibrate, bezafibrate) and other recently developed PPAR agonists.[3][4] PPARs are master regulators of lipid and glucose homeostasis, making them critical targets for metabolic diseases.[2][4] The "butanoic acid" component is also of interest, as butyric acid and its derivatives have been shown to exert beneficial effects on lipid metabolism through mechanisms that may include histone deacetylase (HDAC) inhibition.[5]

Synthesis: Phenoxyalkanoic acids are typically synthesized via the reaction of an alkali metal salt of the corresponding phenol (in this case, 3-methylphenol or m-cresol) with an alkali metal salt of the appropriate haloalkanoic acid (e.g., 2-bromobutanoic acid).[6][7]

Handling and Storage:

  • Solubility: Expected to have low solubility in water but higher solubility in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For cell-based assays, prepare a concentrated stock solution (e.g., 10-100 mM) in sterile DMSO.

  • Storage: Store the solid compound at room temperature or 4°C, protected from light and moisture. Store DMSO stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The final DMSO concentration in cell culture media should be kept low (typically ≤0.1%) to avoid solvent-induced toxicity.

Hypothesized Mechanism of Action: PPAR Activation

Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors belonging to the nuclear receptor superfamily. There are three main subtypes:

  • PPARα: Highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and muscle. Its activation stimulates the expression of genes involved in fatty acid uptake and β-oxidation, thereby lowering plasma triglycerides.[2][4] Fibrate drugs primarily target PPARα.[1]

  • PPARγ: Predominantly expressed in adipose tissue, where it is a master regulator of adipogenesis (fat cell differentiation).[4] Its activation also enhances insulin sensitivity, making it the target for thiazolidinedione (TZD) class of antidiabetic drugs.[8]

  • PPARβ/δ: Ubiquitously expressed and involved in lipid homeostasis and energy utilization.[4]

Upon ligand binding, the PPAR receptor undergoes a conformational change, forms a heterodimer with the Retinoid X Receptor (RXR), and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

PPAR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 2-(3-Methylphenoxy)butanoic acid (Hypothesized Ligand) PPAR PPARα/γ/δ Ligand->PPAR Heterodimer PPAR-RXR Heterodimer PPAR->Heterodimer Heterodimerization RXR RXR RXR->Heterodimer PPRE PPRE (DNA Response Element) Heterodimer->PPRE Binding TargetGenes Target Genes (e.g., CPT1, ACOX1, LPL) PPRE->TargetGenes Transcription Initiation mRNA mRNA TargetGenes->mRNA Transcription Proteins Metabolic Proteins mRNA->Proteins Translation Metabolic_Effects Altered Lipid & Glucose Metabolism Proteins->Metabolic_Effects Screening_Workflow Start Compound: 2-(3-Methylphenoxy)butanoic acid Tier1 Tier 1: In Vitro Mechanistic Assays (Protocols 1 & 2) Start->Tier1 Decision1 Active PPAR Agonist? Tier1->Decision1 Tier2 Tier 2: In Vitro Cellular Function Assay (Protocol 3) Decision2 Desired Cellular Profile? Tier2->Decision2 Tier3 Tier 3: In Vivo Efficacy Model (Protocol 4) Proceed Lead Candidate for Further Development Tier3->Proceed Decision1->Tier2 Yes Stop1 Stop or Redesign Decision1->Stop1 No Decision2->Tier3 Yes Stop2 Stop or Redesign Decision2->Stop2 No

Caption: A tiered experimental workflow for compound characterization.

Protocol 1: PPAR Ligand Binding Assay (TR-FRET)

Objective: To determine if 2-(3-Methylphenoxy)butanoic acid directly binds to the ligand-binding domain (LBD) of PPARα, PPARγ, and PPARβ/δ and to quantify its binding affinity (IC₅₀).

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, high-throughput assay. It measures the proximity between a terbium (Tb)-labeled anti-GST antibody bound to a GST-tagged PPAR-LBD and a fluorescently-labeled known PPAR ligand (tracer). When the tracer is bound to the LBD, excitation of the Tb-chelate results in energy transfer and emission from the fluorescent tracer. A test compound that binds to the LBD will displace the tracer, disrupting FRET and causing a decrease in the signal. [9][10] Materials:

  • Recombinant GST-tagged PPARα, γ, δ LBDs

  • Tb-labeled anti-GST antibody

  • Fluorescently-labeled PPAR tracer ligand (specific for each subtype)

  • Assay buffer (e.g., PBS, 0.01% BSA, 0.1% Pluronic F-68)

  • Test Compound, Positive Controls (e.g., Fenofibric acid for PPARα, Rosiglitazone for PPARγ), and Vehicle (DMSO)

  • 384-well, low-volume, non-binding surface plates

  • TR-FRET compatible plate reader

Methodology:

  • Compound Preparation: Prepare a serial dilution series of 2-(3-Methylphenoxy)butanoic acid in DMSO. A typical starting range is 100 µM to 1 nM (final assay concentration). Also prepare dilutions of the positive control compounds.

  • Assay Plate Setup: Add 2 µL of the compound dilutions, controls, or vehicle (DMSO) to the appropriate wells of the 384-well plate.

  • Reagent Preparation: Prepare a master mix containing the PPAR-LBD, Tb-anti-GST antibody, and the fluorescent tracer in assay buffer at 2X the final desired concentration.

  • Reaction Initiation: Add 8 µL of the 2X master mix to each well.

  • Incubation: Incubate the plate at room temperature for 2-6 hours, protected from light. This allows the binding reaction to reach equilibrium.

  • Measurement: Read the plate on a TR-FRET enabled reader, measuring emissions at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm). Plot the ratio against the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Scientific Rationale:

  • Why TR-FRET? It is a homogeneous (no-wash) assay, making it highly amenable to automation and screening. The time-resolved detection minimizes background fluorescence, increasing sensitivity.

  • Controls are Critical: The vehicle control (DMSO) defines 100% signal (no inhibition), while a high concentration of the positive control defines 0% signal (maximum inhibition). These are essential for data normalization and validation.

Protocol 2: PPAR Transcriptional Activation Assay (Luciferase Reporter)

Objective: To determine if the compound's binding to PPAR results in functional activation of the receptor and subsequent gene transcription.

Principle: This cell-based assay uses a host cell line (e.g., HEK293T or HepG2) engineered to express a full-length PPAR subtype and a reporter plasmid. The reporter plasmid contains a luciferase gene under the control of a promoter with multiple PPREs. If the test compound activates the expressed PPAR, the PPAR/RXR heterodimer will bind to the PPREs and drive the expression of luciferase, which can be quantified by measuring luminescence. [4][11] Materials:

  • HEK293T cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Expression plasmids for full-length human PPARα, γ, or δ

  • Luciferase reporter plasmid with a PPRE-driven promoter (e.g., pGL4.24[luc2/PPRE/Hygro])

  • Control plasmid for normalization (e.g., expressing Renilla luciferase)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Test Compound, Positive Controls, and Vehicle (DMSO)

  • 96-well white, clear-bottom cell culture plates

  • Dual-luciferase reporter assay system

  • Luminometer

Methodology:

  • Cell Seeding: Seed HEK293T cells into 96-well plates at a density that will result in ~80-90% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the PPAR expression plasmid, the PPRE-luciferase reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Incubation: Incubate for 4-6 hours, then replace the transfection medium with fresh culture medium.

  • Compound Treatment: After 24 hours post-transfection, replace the medium with low-serum medium containing the serial-diluted test compound, controls, or vehicle.

  • Incubation: Incubate for another 18-24 hours.

  • Lysis and Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number. Plot the normalized activity (as fold induction over vehicle) against the log of the compound concentration. Fit the data to determine the EC₅₀ (concentration for half-maximal activation) and maximal efficacy relative to the positive control. [11] Scientific Rationale:

  • Why a functional assay? A binding assay confirms physical interaction, but this assay confirms that the binding leads to the intended biological output (transcriptional activation).

  • Why dual-luciferase? It provides an internal control for each individual well, significantly improving the accuracy and reliability of the results by correcting for variability in cell viability and transfection efficiency.

Table 1: Sample Data Summary for In Vitro Assays
Assay Parameter PPARα PPARγ
Binding (TR-FRET) IC₅₀ (µM)[Insert Value][Insert Value]
Activation (Luciferase) EC₅₀ (µM)[Insert Value][Insert Value]
Efficacy (% of Control)[Insert Value][Insert Value]
Protocol 3: Adipocyte Differentiation Assay

Objective: To assess the ability of 2-(3-Methylphenoxy)butanoic acid to induce adipogenesis, a key function of PPARγ activation.

Principle: 3T3-L1 preadipocytes can be differentiated into mature, lipid-accumulating adipocytes by treatment with an appropriate hormonal cocktail. PPARγ agonists can potently induce this differentiation. The extent of differentiation is quantified by staining the intracellular lipid droplets with Oil Red O dye. [12] Materials:

  • 3T3-L1 preadipocytes

  • Culture and differentiation media (DMEM, FBS, Bovine Serum, Insulin, Dexamethasone, IBMX)

  • Test Compound, Positive Control (Rosiglitazone), Vehicle (DMSO)

  • Oil Red O staining solution

  • Isopropanol

  • Spectrophotometer

Methodology:

  • Cell Culture: Culture 3T3-L1 cells in 24-well plates. Grow to confluence (Day 0).

  • Induction of Differentiation: Two days post-confluence (Day 2), replace the medium with differentiation medium containing insulin, dexamethasone, IBMX, and the test compound at various concentrations (or controls).

  • Maturation: After 2 days (Day 4), replace the medium with medium containing only insulin and the test compound/controls. Replenish this medium every 2 days for an additional 4-6 days until mature adipocytes with large lipid droplets are visible.

  • Staining: Wash the cells with PBS and fix with 10% formalin. Wash again and stain with Oil Red O solution for 1 hour.

  • Quantification: Wash away excess stain and allow the plates to dry. Elute the retained dye from the cells using 100% isopropanol. Transfer the eluate to a 96-well plate and measure the absorbance at ~520 nm.

Scientific Rationale:

  • Cellular Validation: This assay provides a direct link between receptor activation (from Protocol 2) and a relevant cellular process. It helps differentiate between full and partial agonists, as partial agonists may induce less adipogenesis, which can be a desirable therapeutic profile. [12]

Protocol 4: In Vivo Efficacy in a Model of Dyslipidemia

Objective: To evaluate the effect of 2-(3-Methylphenoxy)butanoic acid on plasma lipids and glucose tolerance in an established animal model of metabolic disease.

Principle: Rodent models that mimic human metabolic diseases are essential for preclinical evaluation. [13]A high-fat diet (HFD)-fed rat or a genetic model like the Zucker Diabetic Fatty (ZDF) rat develops key features of metabolic syndrome, including obesity, dyslipidemia, hyperglycemia, and insulin resistance. [14][15] Animal Model: Male Sprague-Dawley rats (8 weeks old).

Methodology:

  • Acclimation and Diet Induction: Acclimate rats for one week on a standard chow diet. Then, switch them to a high-fat diet (e.g., 45-60% kcal from fat) for 8-12 weeks to induce obesity and dyslipidemia. A control group remains on the chow diet.

  • Group Allocation: Randomly assign HFD-fed rats to treatment groups (n=8-10 per group):

    • Group 1: HFD + Vehicle (e.g., 0.5% carboxymethylcellulose)

    • Group 2: HFD + 2-(3-Methylphenoxy)butanoic acid (Dose 1, e.g., 30 mg/kg/day)

    • Group 3: HFD + 2-(3-Methylphenoxy)butanoic acid (Dose 2, e.g., 100 mg/kg/day)

    • Group 4: HFD + Positive Control (e.g., Fenofibrate, 100 mg/kg/day)

  • Compound Administration: Administer compounds daily via oral gavage for 4 weeks. Monitor body weight and food intake regularly.

  • Metabolic Assessments:

    • Baseline & Final Blood Samples: Collect blood (via tail vein) after an overnight fast at the beginning and end of the treatment period. Analyze plasma for triglycerides (TG), total cholesterol (TC), HDL-C, LDL-C, and free fatty acids (FFAs).

    • Oral Glucose Tolerance Test (OGTT): In the final week of treatment, perform an OGTT. After an overnight fast, administer an oral glucose bolus (2 g/kg). Collect blood at 0, 15, 30, 60, and 120 minutes to measure blood glucose levels.

  • Terminal Procedures: At the end of the study, euthanize the animals and collect terminal blood and tissues (liver, adipose tissue) for further analysis (e.g., gene expression of PPAR target genes, histology).

Scientific Rationale:

  • Model Relevance: HFD-induced obesity in rats is a widely accepted model that recapitulates many aspects of human metabolic syndrome, including increased hepatic VLDL secretion driven by fatty acid influx. [16]* Key Endpoints: Plasma TG is a primary efficacy endpoint for PPARα agonists. The OGTT provides a crucial assessment of insulin sensitivity and glucose disposal, key factors in overall metabolic health.

Table 2: Sample Data Summary for In Vivo Study
Parameter Chow + Vehicle HFD + Vehicle HFD + Test Cmpd HFD + Fenofibrate
Body Weight Change (g) [Insert Value][Insert Value][Insert Value][Insert Value]
Plasma TG (mg/dL) [Insert Value][Insert Value][Insert Value][Insert Value]
Plasma TC (mg/dL) [Insert Value][Insert Value][Insert Value][Insert Value]
OGTT AUC [Insert Value][Insert Value][Insert Value][Insert Value]

References

  • PubChem. Butanoic acid, 4-(4-chloro-2-methylphenoxy)-. National Center for Biotechnology Information. [Link]

  • Kharbanda C, et al. In vivo model for dyslipidemia with diabetes mellitus in hamster. Indian J Pharmacol. [Link]

  • Chen, Y. C., et al. Exploring the Benefit of 2-Methylbutyric Acid in Patients Undergoing Hemodialysis Using a Cardiovascular Proteomics Approach. MDPI. [Link]

  • Lee, C. H., et al. Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). Oncotarget. [Link]

  • Yuan, Z. X., et al. Lipid-regulating properties of butyric acid and 4-phenylbutyric acid: Molecular mechanisms and therapeutic applications. Biochimie. [Link]

  • Lian, Y. E., et al. Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation. National Institutes of Health. [Link]

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  • Liberato, M. V., et al. Medium Chain Fatty Acids Are Selective Peroxisome Proliferator Activated Receptor (PPAR) γ Activators and Pan-PPAR Partial Agonists. PLoS ONE. [Link]

  • Lian, Y. E., et al. Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation. ResearchGate. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(3-Methylphenoxy)butanoic Acid

Welcome to the technical support center for the synthesis of 2-(3-Methylphenoxy)butanoic acid (CAS No. 113104-27-1)[1].

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(3-Methylphenoxy)butanoic acid (CAS No. 113104-27-1)[1]. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for optimizing reaction yield and purity. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve consistent results.

Core Synthesis Overview: The Williamson Ether Synthesis

The synthesis of 2-(3-Methylphenoxy)butanoic acid is fundamentally a Williamson ether synthesis, a robust and widely used method for preparing ethers. The reaction proceeds via an S_N2 (bimolecular nucleophilic substitution) mechanism.[2] In this process, the oxygen of a deprotonated phenol (a phenoxide) acts as a nucleophile, attacking an electrophilic alkyl halide and displacing the halide leaving group.[3][4]

The overall transformation consists of two primary stages:

  • Deprotonation: A suitable base is used to deprotonate the hydroxyl group of m-cresol (3-methylphenol), forming the highly nucleophilic m-cresolate anion.

  • Nucleophilic Substitution: The cresolate anion attacks an appropriate four-carbon electrophile, such as an ethyl 2-bromobutanoate, to form the ether linkage. This is followed by hydrolysis of the ester to yield the final carboxylic acid product.

Frequently Asked Questions (FAQs)

Q1: What is the core mechanism I am trying to optimize?

A1: You are optimizing an S_{N}2 reaction.[2] The key is to maximize the rate of the desired nucleophilic attack by the m-cresolate on the alkyl halide while minimizing competing side reactions. The rate of an S_{N}2 reaction is dependent on the concentration of both your nucleophile (cresolate) and your electrophile (alkyl halide).[3]

Q2: What are the most critical parameters affecting my reaction yield?

A2: The success of your synthesis hinges on four key pillars:

  • Choice of Base: Must be strong enough to fully deprotonate the phenol without causing unwanted side reactions (e.g., ester hydrolysis).

  • Alkyl Halide Reactivity: The leaving group is critical. Reactivity follows the trend I > Br > Cl >> F.

  • Solvent System: The solvent must facilitate the S_{N}2 mechanism, typically a polar aprotic solvent is preferred.

  • Temperature Control: Higher temperatures can increase reaction rates but may also favor undesirable elimination side reactions.[2]

Q3: How do I choose the correct starting materials for this synthesis?

A3: There are two theoretical routes for any Williamson ether synthesis. For 2-(3-Methylphenoxy)butanoic acid, these are:

  • Route A: m-cresolate (nucleophile) + 2-halobutanoic acid derivative (electrophile).

  • Route B: A butan-2-oxide derivative (nucleophile) + 3-halotoluene (electrophile).

Route A is strongly preferred. The S_{N}2 reaction requires an unhindered electrophile. Route A uses a secondary alkyl halide, which is acceptable, whereas Route B involves an attack on an sp²-hybridized carbon of the aromatic ring (halotoluene), which is extremely difficult and will not proceed via a standard S_{N}2 mechanism.[4] Therefore, you must start with m-cresol and a derivative of 2-halobutanoic acid (e.g., ethyl 2-bromobutanoate).

Optimized Synthesis Protocol

This protocol represents a robust starting point for the synthesis, incorporating best practices for maximizing yield and purity.

Step 1: Formation of Ethyl 2-(3-Methylphenoxy)butanoate

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: To the solvent, carefully add sodium hydride (NaH, 1.1 equivalents) as a 60% dispersion in mineral oil.

  • Phenol Addition: Slowly add a solution of m-cresol (1.0 equivalent) in anhydrous DMF to the NaH suspension at 0 °C. Allow the mixture to stir at room temperature for 1 hour, or until hydrogen gas evolution ceases. This indicates the complete formation of the sodium m-cresolate.

  • Alkyl Halide Addition: Cool the mixture back to 0 °C and add ethyl 2-bromobutanoate (1.05 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.[2]

  • Work-up: Cool the reaction mixture and cautiously quench with water. Transfer the mixture to a separatory funnel and extract three times with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Hydrolysis to 2-(3-Methylphenoxy)butanoic Acid

  • Hydrolysis: Dissolve the crude ester from the previous step in a mixture of ethanol and water.[5] Add potassium hydroxide (KOH, 3.0 equivalents).

  • Reflux: Heat the mixture to reflux for 2-4 hours, until TLC analysis indicates complete consumption of the ester.[5]

  • Isolation: Cool the reaction mixture and remove the ethanol via rotary evaporation. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any neutral impurities.

  • Acidification: Place the aqueous layer in an ice bath and acidify to a pH of ~2 using cold 6M hydrochloric acid (HCl). The product, 2-(3-Methylphenoxy)butanoic acid, should precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, washing with cold water. If necessary, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the pure acid.[6]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Product Yield Incomplete Deprotonation: The base was not strong enough, or moisture was present in the reaction, quenching the base.Ensure all glassware is flame-dried and reagents (especially the solvent) are anhydrous. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the phenol.[4]
Poor Alkyl Halide Reactivity: The C-X bond is too strong (e.g., using a 2-chlorobutanoate derivative).Use a more reactive alkyl halide. The order of reactivity is I > Br > Cl. Consider synthesizing the 2-iodobutanoate or using 2-bromobutanoate as a minimum.
Insufficient Reaction Time/Temp: The reaction did not go to completion.Monitor the reaction by TLC until the starting material is consumed. If the reaction stalls, consider increasing the temperature moderately (e.g., to 70-80 °C), but be mindful of promoting the E2 side reaction.[2]
Significant Byproduct Formation E2 Elimination: The cresolate is acting as a base rather than a nucleophile, abstracting a proton from the carbon adjacent to the bromine, leading to the formation of an alkene (ethyl crotonate).This is a common side reaction with secondary halides.[7] Use the mildest temperature possible that allows the reaction to proceed. Ensure a polar aprotic solvent like DMF or acetonitrile is used, which favors the S_{N}2 pathway.
Hydrolysis of Ester: The base used for deprotonation (if KOH or NaOH is used) is hydrolyzing the ethyl 2-bromobutanoate starting material.Use a non-nucleophilic base like sodium hydride (NaH). This avoids having hydroxide ions present in the first step.
Product is an Oil / Fails to Crystallize Impurity Presence: The crude product contains unreacted starting materials or byproducts that are depressing the melting point.Re-purify the material. Perform the wash with diethyl ether after hydrolysis (Step 2.3) to remove any unreacted m-cresol. Ensure complete acidification to precipitate the carboxylic acid. Consider purification by column chromatography if recrystallization fails.
Incorrect pH: The solution was not made sufficiently acidic to fully protonate the carboxylate salt.Check the pH of the aqueous phase after acidification with pH paper or a meter. It should be below the pKa of the carboxylic acid (typically < 3) to ensure complete precipitation.

Data & Visualizations

Reagent Selection Tables

Table 1: Comparison of Bases for Phenol Deprotonation

BasepKa of Conjugate AcidKey AdvantagesKey Disadvantages
Sodium Hydride (NaH) ~36 (H₂)Irreversible deprotonation; non-nucleophilic; byproduct (H₂) leaves the reaction.[4]Highly reactive with water; requires anhydrous conditions and careful handling.
Potassium Hydroxide (KOH) ~15.7 (H₂O)Inexpensive; readily available.Reaction is an equilibrium; can introduce water; nucleophilic hydroxide can cause side reactions.
Sodium Amide (NaNH₂) ~38 (NH₃)Very strong base; irreversible deprotonation.Can be nucleophilic in some cases; requires anhydrous conditions.

Table 2: Common Solvents for Williamson Ether Synthesis

SolventTypeDielectric Constant (ε)Notes
DMF Polar Aprotic37Excellent choice. Solubilizes ionic intermediates and favors S_{N}2. High boiling point.
Acetonitrile Polar Aprotic38Good alternative to DMF. Lower boiling point makes for easier removal.
Ethanol Polar Protic25Not recommended for Step 1 . As the conjugate acid of ethoxide, it can lead to solvent exchange or compete in reactions.[3] Only suitable for the hydrolysis step.
Toluene Non-polar2.4Generally poor choice as it does not effectively solvate the ionic nucleophile, leading to very slow reaction rates.
Reaction Workflow & Mechanism Diagrams

G cluster_0 Step 1: Ether Formation cluster_1 Step 2: Hydrolysis & Isolation m_cresol m-Cresol cresolate Sodium m-cresolate m_cresol->cresolate Deprotonation base NaH in DMF base->cresolate ester_product Ethyl 2-(3-Methylphenoxy)butanoate cresolate->ester_product SN2 Attack alkyl_halide Ethyl 2-bromobutanoate alkyl_halide->ester_product SN2 Attack hydrolysis KOH, EtOH/H₂O acid_product 2-(3-Methylphenoxy)butanoic acid ester_product->acid_product Saponification hydrolysis->acid_product acidification HCl (aq) acid_product->acidification Precipitation G cluster_SN2 Desired SN2 Pathway cluster_E2 Competing E2 Pathway r1 Cresolate⁻ ts1 [Cresolate---CH(Et)(Br)---COOEt]‡ r1->ts1 Nucleophilic Attack e1 Br-CH(Et)-COOEt e1->ts1 p1 Cresolate-CH(Et)-COOEt + Br⁻ ts1->p1 Inversion of Stereochemistry r2 Cresolate⁻ ts2 [Cresolate---H---CH(Br)---CH-COOEt]‡ r2->ts2 Proton Abstraction e2 Br-CH(CH₃)-CH₂-COOEt e2->ts2 p2 m-Cresol + CH₃-CH=CH-COOEt + Br⁻ ts2->p2 Alkene Formation

Caption: The desired S_{N}2 mechanism vs. the competing E2 side reaction.

G cluster_cond Conditions Analysis cluster_workup Work-up Analysis start Low Yield or Impure Product check_sm Check Purity of Starting Materials (m-cresol, alkyl halide) start->check_sm check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Work-up & Purification start->check_workup check_base Was deprotonation complete? (Anhydrous conditions, strong base like NaH) check_conditions->check_base check_hydrolysis Was ester hydrolysis complete? (Monitor by TLC) check_workup->check_hydrolysis check_temp Was temperature too low (stalled) or too high (E2 byproduct)? check_base->check_temp check_solvent Was a polar aprotic solvent used (e.g., DMF)? check_temp->check_solvent check_acid Was acidification sufficient? (pH < 3) check_hydrolysis->check_acid check_purify Is recrystallization solvent appropriate? check_acid->check_purify

Caption: A troubleshooting decision tree for yield optimization.

References

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Optimization

Technical Support Center: Troubleshooting GC-MS Analysis of Acidic Herbicides

Welcome to the technical support center for the analysis of acidic herbicides by Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, analytical scientists, and professionals in drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of acidic herbicides by Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, analytical scientists, and professionals in drug development and environmental monitoring. Here, we address common challenges encountered during the analytical workflow, from sample preparation to data interpretation, providing not only solutions but also the underlying scientific principles to empower your troubleshooting efforts.

Section 1: Sample Preparation and Derivatization – The Foundation of Your Analysis

The journey to accurate and reproducible GC-MS data for acidic herbicides begins with meticulous sample preparation and effective derivatization. The inherent polarity and low volatility of these compounds make them unsuitable for direct GC-MS analysis. This section tackles the most frequent issues encountered during these initial, critical steps.

Frequently Asked Questions (FAQs)

Question: I'm seeing low and inconsistent recoveries for my acidic herbicide analytes. What could be the cause?

Answer: Low and erratic recoveries are often rooted in the extraction process, where the pH of the sample matrix plays a pivotal role. Acidic herbicides, which are typically weak acids, exist in an equilibrium between their ionized and non-ionized forms.

  • The Causality: For efficient extraction into an organic solvent using methods like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE), the herbicides must be in their non-ionized (protonated) form. This is achieved by acidifying the sample, typically to a pH below 2.[1] At this low pH, the equilibrium shifts towards the non-ionized form, which is more soluble in organic solvents like methylene chloride or methyl tert-butyl ether (MTBE).[1] Failure to adequately acidify the sample will result in the analytes remaining in the aqueous phase, leading to poor extraction efficiency.

  • Troubleshooting Steps:

    • Verify Sample pH: Always measure the pH of your aqueous sample after acidification and before extraction. Adjust with a suitable acid (e.g., hydrochloric or sulfuric acid) to ensure a pH of 2 or lower.

    • Optimize Extraction Solvent: Ensure the chosen extraction solvent has the appropriate polarity to efficiently solvate the target herbicides.

    • Consider Matrix Effects: In complex matrices like soil or plant tissues, the analytes can bind to matrix components.[2] Proper sample homogenization and potentially the use of matrix-specific extraction protocols, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, may be necessary.[3][4] However, even QuEChERS may require modification, such as acidification of the extraction solvent, for optimal recovery of acidic herbicides.[5]

Question: My derivatization reaction seems to be incomplete. How can I improve its efficiency?

Answer: Derivatization is a critical step to increase the volatility and improve the chromatographic behavior of acidic herbicides by converting the polar carboxylic acid group into a less polar ester.[1] Incomplete derivatization will lead to poor sensitivity and peak shape.

  • The Causality: The efficiency of the derivatization reaction depends on several factors, including the choice of reagent, reaction time, temperature, and the presence of moisture or other interfering substances.[6] Moisture is particularly detrimental as it can hydrolyze both the derivatizing reagent and the newly formed ester derivatives.

  • Troubleshooting Steps:

    • Reagent Selection: Choose a derivatizing agent appropriate for your target analytes. Common choices include diazomethane, boron trifluoride-methanol (BF3-methanol), and pentafluorobenzyl bromide (PFBBr).[1] A comparison of common derivatizing agents is provided in Table 1.

    • Ensure Anhydrous Conditions: All glassware should be thoroughly dried, and solvents should be of high purity and anhydrous. The sample extract should be carefully dried before adding the derivatization reagent, for example, by passing it through anhydrous sodium sulfate.

    • Optimize Reaction Conditions: Refer to established methods, such as EPA Method 8151, for recommended reaction times and temperatures.[7] Some reactions may require heating to proceed to completion.

    • Reagent Quality: Derivatizing reagents can degrade over time. Ensure your reagent is fresh and has been stored correctly. It is also important to run reagent blanks to check for impurities.

Experimental Protocol: Esterification of Acidic Herbicides with BF3-Methanol

This protocol provides a general procedure for the derivatization of acidic herbicides to their methyl esters using BF3-Methanol.

  • Sample Preparation: The final sample extract should be in a solvent compatible with the derivatization reaction (e.g., MTBE). The extract volume should be reduced to approximately 1 mL under a gentle stream of nitrogen.

  • Reagent Addition: Add 1-2 mL of 14% BF3-Methanol solution to the concentrated extract.

  • Reaction: Cap the vial tightly and heat at 70-80°C for 30 minutes in a heating block or water bath.

  • Quenching and Extraction: After cooling to room temperature, add 5-10 mL of reagent-grade water. Mix thoroughly. The methyl esters will partition into the organic layer. If the initial extraction solvent is miscible with water, add a small volume of a non-polar solvent like hexane to extract the esters.

  • Final Preparation: Carefully separate the organic layer and dry it by passing it through a small column of anhydrous sodium sulfate. Concentrate the final extract to the desired volume (e.g., 1 mL) for GC-MS analysis.

Table 1: Comparison of Common Derivatizing Agents for Acidic Herbicides

Derivatizing AgentTarget Functional GroupAdvantagesDisadvantages
Diazomethane Carboxylic acids, phenolsHighly reactive, rapid reaction at room temperature.Explosive, toxic, and requires specialized glassware for generation.
BF3-Methanol Carboxylic acidsCommercially available, effective for esterification.Requires heating, reagent can degrade over time.
Pentafluorobenzyl Bromide (PFBBr) Carboxylic acidsForms stable derivatives with excellent electron-capturing properties (good for ECD).Requires a catalyst and heating, can be more complex than esterification.
Trimethylsilylium (TMS) Reagents (e.g., BSTFA, MSTFA) Carboxylic acids, phenols, aminesVersatile, forms volatile derivatives.Derivatives can be sensitive to moisture.[6]

Section 2: Gas Chromatography Troubleshooting

Once your sample is prepared and derivatized, the next step is the chromatographic separation. The performance of your GC system is critical for achieving the necessary resolution and peak shape for accurate quantification.

Logical Relationship Diagram: Troubleshooting Poor Peak Shape

G cluster_symptoms Observed Symptom cluster_causes Potential Causes cluster_solutions Solutions Symptom Poor Peak Shape (Tailing or Fronting) C1 Chemical Interactions (Active Sites) Symptom->C1 Analyte-specific tailing C2 Physical Issues (Flow Path) Symptom->C2 All peaks tailing C3 Method Parameters Symptom->C3 Sol1a Incomplete Derivatization C1->Sol1a Sol1b Contaminated Liner/Column C1->Sol1b Sol2a Poor Column Installation C2->Sol2a Sol2b Improper Column Cut C2->Sol2b Sol3a Incorrect Injection Parameters C3->Sol3a Sol3b Column Overload C3->Sol3b

Caption: A flowchart for diagnosing the root cause of poor peak shape in GC analysis.

Frequently Asked Questions (FAQs)

Question: My chromatogram shows significant peak tailing for the derivatized herbicides. What is causing this and how can I fix it?

Answer: Peak tailing is a common problem when analyzing polar compounds, even after derivatization. It can be caused by either chemical or physical issues within the GC system.

  • The Causality:

    • Chemical Causes: If derivatization is incomplete, the remaining free acids will interact strongly with active sites (silanol groups) in the GC inlet liner and the column, causing peak tailing.[8][9] These interactions are a form of secondary, undesirable retention.

    • Physical Causes: If all peaks in the chromatogram are tailing, the issue is more likely physical.[10][11] This can be due to a poor column cut, incorrect column installation depth in the inlet or detector, or "dead volume" in the flow path.[12] These issues create turbulence and disrupt the smooth flow of the analyte band through the system.

  • Troubleshooting Steps:

    • Inject a Non-polar Compound: Inject a non-polar compound like a hydrocarbon (e.g., hexane). If this peak also tails, it points to a physical problem with your system. Re-cut the column, ensuring a clean, square cut, and reinstall it according to the manufacturer's instructions for your specific instrument.

    • Check for Active Sites: If only the herbicide peaks are tailing, this suggests a chemical interaction.

      • Inlet Liner: The glass inlet liner is a common site of activity. Replace the liner with a new, deactivated one.

      • Column Contamination: The front end of the column can become contaminated with non-volatile matrix components over time. Trim a small section (10-20 cm) from the front of the column.

    • Review Derivatization: Re-evaluate your derivatization procedure to ensure it is complete.

Question: How do I choose the right GC column for acidic herbicide analysis?

Answer: The choice of GC column is critical for achieving good separation of the target analytes from each other and from matrix interferences.

  • The Causality: The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls. The "like dissolves like" principle applies; the polarity of the stationary phase should be matched to the polarity of the analytes. Derivatized acidic herbicides are moderately polar.

  • Column Selection Guide:

    • Stationary Phase: A mid-polarity column is generally a good starting point. Phases such as those containing 5% phenyl-methylpolysiloxane (e.g., DB-5, HP-5) or slightly more polar phases are often used.[13]

    • Column Dimensions:

      • Length: A 30-meter column usually provides a good balance between resolution and analysis time.[14][15]

      • Internal Diameter (ID): A 0.25 mm ID is standard for many applications.

      • Film Thickness: A standard film thickness of 0.25 µm is typically sufficient.

Section 3: Mass Spectrometry and Data Interpretation

The mass spectrometer provides the selectivity and sensitivity needed for trace-level analysis. However, matrix effects and incorrect MS settings can compromise your results.

Frequently Asked Questions (FAQs)

Question: I suspect matrix effects are impacting my quantitative results. How can I identify and mitigate them?

Answer: Matrix effects, which can cause either signal enhancement or suppression, are a significant challenge in GC-MS analysis, particularly with complex samples prepared using methods like QuEChERS.[3][16]

  • The Causality: Co-extracted matrix components can affect the ionization efficiency of the target analytes in the MS source. In GC-MS, a common matrix effect is signal enhancement. This occurs when non-volatile matrix components coat active sites in the inlet, preventing the breakdown of sensitive analytes and leading to a higher than expected response.[16]

  • Troubleshooting and Mitigation Strategies:

    • Matrix-Matched Calibration: This is the most effective way to compensate for matrix effects. Prepare your calibration standards in a blank matrix extract that has been processed in the same way as your samples.[16] This ensures that the standards and samples experience the same matrix-induced effects.

    • Isotope-Labeled Internal Standards: The use of stable isotope-labeled internal standards that are chemically identical to the analytes is a powerful tool to correct for matrix effects and variations in extraction recovery.[17]

    • Sample Dilution: Diluting the final extract can reduce the concentration of co-extracted matrix components, thereby minimizing their impact. However, this may compromise the limits of detection.

    • Enhanced Cleanup: Incorporate additional cleanup steps in your sample preparation protocol, such as dispersive solid-phase extraction (dSPE), to remove more of the matrix interferences.[4]

Question: Why is LC-MS/MS often recommended as an alternative to GC-MS for acidic herbicides?

Answer: While GC-MS is a robust technique, the landscape of pesticide analysis is increasingly shifting towards Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • The Rationale:

    • Elimination of Derivatization: The primary advantage of LC-MS/MS is that it can directly analyze polar and thermally labile compounds like acidic herbicides without the need for derivatization.[7][18][19] This significantly simplifies the sample preparation workflow, saving time and reducing the potential for errors.

    • Improved Ruggedness: By avoiding the derivatization step, the method becomes more rugged and less prone to variability.[7]

    • High Sensitivity and Selectivity: Modern LC-MS/MS instruments offer exceptional sensitivity and selectivity, often exceeding that of GC-MS for these compounds.[7][20] Acidic functional groups are readily ionized in negative mode electrospray ionization (ESI-).[7]

Workflow Diagram: GC-MS Analysis of Acidic Herbicides

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing A Sample Collection (e.g., Water, Soil) B Acidification (pH < 2) A->B C Extraction (LLE or SPE) B->C D Concentration & Drying C->D E Add Derivatizing Agent (e.g., BF3-Methanol) D->E F Reaction (Heating) E->F G Quench & Final Extraction F->G H Injection G->H I GC Separation H->I J MS Detection I->J K Quantification (Matrix-Matched Calibration) J->K

Caption: Overview of the analytical workflow for acidic herbicides using GC-MS.

References

  • Determination of Acid Herbicides in Water by GC-MS: A Modified Method Using Single Extraction and Methanol Esterification. American Laboratory. [Link]

  • Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Waters Corporation. [Link]

  • GC/MS/MS Pesticide Residue Analysis. Agilent Technologies. [Link]

  • The Detection and Quantification of Dicamba and Acid Herbicides in Agricultural Samples. SCIEX. [Link]

  • Simultaneous Determination of Six Acidic Herbicides and Metabolites in Plant Origin Matrices by QuEChERS-UPLC-MS/MS. MDPI. [Link]

  • Determination of Acid herbicides in Liquids by GCMS. ALS Environmental. [Link]

  • Determination of acid herbicides using modified quechers with fast switching ESI+/ESI−LC-MS/MS. ResearchGate. [Link]

  • Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Waters Corporation. [Link]

  • Separation and quantitation of three acidic herbicide residues in tobacco and soil by dispersive solid-phase extraction and UPLC. SciSpace. [Link]

  • Dicamba and Acidic Herbicides by LC-MS/MS. Phenomenex. [Link]

  • Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. National Institutes of Health (NIH). [Link]

  • The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. LCGC. [Link]

  • Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Greyhound Chromatography. [https://www.greyhoundchrom.com/files/live/sites/greyhound/files/Derivatization Reagents.pdf]([Link] Reagents.pdf)

  • GC Tech Tip: Peak Shape Problems - Tailing Peaks. Phenomenex. [Link]

  • Soil and plant tissue testing for herbicide residues – how can it help. Grains Research and Development Corporation (GRDC). [Link]

  • GC Column Selection Guide. Agilent Technologies. [Link]

  • A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Agilent Technologies. [Link]

  • Peak Shape Problems: Tailing Peaks. LabRulez GCMS. [Link]

  • Troubleshooting GC peak shapes. Element Lab Solutions. [Link]

Sources

Troubleshooting

Technical Support Center: Stability of 2-(3-Methylphenoxy)butanoic Acid in Aqueous Solutions

Welcome to the technical support center for 2-(3-Methylphenoxy)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(3-Methylphenoxy)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound in aqueous solutions. As your dedicated scientific resource, this document offers field-proven insights and protocols to ensure the integrity and reproducibility of your results.

Introduction

2-(3-Methylphenoxy)butanoic acid is a member of the phenoxyalkanoic acid class of compounds. The stability of this and similar molecules in aqueous solutions is a critical parameter for a wide range of applications, from herbicide development to pharmaceutical research. Instability can lead to decreased compound concentration, formation of impurities, and ultimately, erroneous experimental outcomes. This guide will walk you through the potential stability challenges and provide you with the tools to investigate and mitigate them.

Frequently Asked Questions (FAQs)

Here we address some of the common questions regarding the stability of 2-(3-Methylphenoxy)butanoic acid in aqueous solutions.

Q1: What are the primary degradation pathways for 2-(3-Methylphenoxy)butanoic acid in aqueous solutions?

Based on the behavior of similar phenoxyalkanoic acids, the primary degradation pathways for 2-(3-Methylphenoxy)butanoic acid in aqueous solutions are expected to be hydrolysis, photodegradation, and thermal degradation.[1][2][3] The ether linkage and the carboxylic acid group are potential sites for chemical transformation.

Q2: How does pH affect the stability of 2-(3-Methylphenoxy)butanoic acid solutions?

The pH of the aqueous solution can significantly influence the stability of 2-(3-Methylphenoxy)butanoic acid. Generally, phenoxyalkanoic acids are more stable in neutral to slightly acidic conditions.[2] Under highly acidic or alkaline conditions, the rate of hydrolysis of the ether linkage may increase. The ionization state of the carboxylic acid group, which is pH-dependent, can also affect the molecule's susceptibility to degradation.

Q3: Is 2-(3-Methylphenoxy)butanoic acid sensitive to light?

Yes, compounds containing a phenoxy group can be susceptible to photodegradation.[1][3] Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical reactions, leading to the cleavage of the ether bond or modifications to the aromatic ring. It is advisable to protect solutions of 2-(3-Methylphenoxy)butanoic acid from light, especially during long-term storage or prolonged experiments.

Q4: What is the recommended storage condition for aqueous stock solutions of 2-(3-Methylphenoxy)butanoic acid?

To maximize stability, aqueous stock solutions of 2-(3-Methylphenoxy)butanoic acid should be stored at low temperatures (e.g., 2-8 °C or frozen at -20 °C), protected from light by using amber vials or by wrapping the container in aluminum foil, and maintained at a neutral or slightly acidic pH. The optimal storage conditions should be experimentally determined for your specific application.

Troubleshooting Guide

This section provides a structured approach to troubleshoot common issues encountered during the handling and use of 2-(3-Methylphenoxy)butanoic acid in aqueous solutions.

Issue 1: I am observing a decrease in the concentration of my 2-(3-Methylphenoxy)butanoic acid stock solution over time.

Potential Causes:

  • Hydrolysis: The ether linkage in the molecule may be susceptible to cleavage in an aqueous environment, especially at non-neutral pH.

  • Photodegradation: Exposure to ambient or UV light can cause the compound to degrade.

  • Adsorption: The compound may be adsorbing to the surface of the storage container.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for decreasing compound concentration.

Experimental Protocol: pH Stability Study

  • Prepare Buffers: Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7, 9).

  • Prepare Samples: Prepare solutions of 2-(3-Methylphenoxy)butanoic acid in each buffer at a known concentration.

  • Incubate: Incubate the samples at a controlled temperature (e.g., 25 °C or 40 °C) and protect them from light.

  • Analyze Samples: At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each sample and analyze the concentration of 2-(3-Methylphenoxy)butanoic acid using a validated analytical method such as HPLC-UV or LC-MS.[4]

  • Data Analysis: Plot the concentration of the compound as a function of time for each pH. Calculate the degradation rate constant and half-life at each pH.

Issue 2: I am seeing unexpected peaks in my chromatogram when analyzing my 2-(3-Methylphenoxy)butanoic acid sample.

Potential Causes:

  • Degradation Products: The new peaks are likely degradation products resulting from hydrolysis, photodegradation, or thermal stress.

  • Impurities: The new peaks could be impurities from the initial material or from the solvent/reagents used.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for the appearance of unexpected peaks.

Experimental Protocol: Photostability Study

  • Prepare Samples: Prepare two sets of solutions of 2-(3-Methylphenoxy)butanoic acid in a transparent solvent (e.g., water or a relevant buffer).

  • Expose to Light: Expose one set of samples to a controlled light source (e.g., a photostability chamber with a defined light intensity and spectral distribution, as per ICH Q1B guidelines).

  • Protect from Light: Keep the second set of samples in the dark at the same temperature as a control.

  • Analyze Samples: At various time points, analyze samples from both sets for the appearance of degradation products and the decrease in the parent compound concentration using HPLC-UV or LC-MS.

  • Data Analysis: Compare the chromatograms of the light-exposed and dark-control samples to identify photodegradation products.

Data Summary

ConditionpHTemperature (°C)Light ExposureHalf-life (t1/2)Major Degradation Products
Hydrolysis340Darke.g., 15 days3-methylphenol, 2-hydroxybutanoic acid
Hydrolysis740Darke.g., > 90 daysNot significant
Hydrolysis940Darke.g., 30 days3-methylphenol, 2-hydroxybutanoic acid
Photodegradation725UV/Vise.g., 48 hoursHydroxylated and cleaved products
Thermal Stress770Darke.g., 10 daysDecarboxylated and cleaved products

Note: The data in this table is hypothetical and for illustrative purposes only. Actual stability will depend on the specific experimental conditions.

References

  • PubChem. Butanoic acid, 4-(4-chloro-2-methylphenoxy)-. National Center for Biotechnology Information. [Link]

  • Stability and Decomposition of 2-Methyl Butyric Acid Under Different Conditions. [Link]

  • Felizeter, S., et al. Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review. Environ Sci Pollut Res Int. 2020;27(28):34699-34714. [Link]

  • U.S. Environmental Protection Agency. Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. [Link]

Sources

Optimization

Technical Support Center: Optimizing Phenoxyalkanoic Acid Synthesis

Welcome to the technical support center for phenoxyalkanoic acid synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthetic process an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for phenoxyalkanoic acid synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthetic process and effectively minimize byproduct formation. Drawing upon established chemical principles and field-proven insights, this resource provides in-depth troubleshooting guides, frequently asked questions, and validated protocols to enhance the yield and purity of your target compounds.

Section 1: Troubleshooting Guide - Navigating Common Synthesis Challenges

This section addresses specific issues that may arise during the synthesis of phenoxyalkanoic acids, providing causal explanations and actionable solutions.

Q1: I am observing a significant amount of hydroxyalkanoic acid in my reaction mixture. What is the cause and how can I prevent it?

A1: The presence of hydroxyalkanoic acid is a common issue, primarily arising from the hydrolysis of the haloalkanoic acid reactant.[1][2] This side reaction is competitive with the desired Williamson ether synthesis.

Causality: The formation of hydroxyalkanoic acid is favored by the presence of water and hydroxide ions in the reaction mixture. The hydroxide ions, intended to deprotonate the phenol, can also act as nucleophiles and attack the haloalkanoic acid.

Troubleshooting Protocol:

  • Minimize Water Content: Ensure all reactants and solvents are as dry as possible. Water is often introduced as a solvent or is a byproduct of the initial acid-base reaction between the phenol and the alkali metal hydroxide.[1] Consider using a two-phase water-organic reaction medium or techniques that remove water as it is formed, such as azeotropic distillation.[1]

  • Control Stoichiometry and Addition Rate: The simultaneous addition of equivalent amounts of the haloalkanoic acid and the alkali metal hydroxide to a hot mixture of the phenol and its alkali metal salt can minimize the concentration of free hydroxide ions available for the hydrolysis side reaction.[1]

  • Optimize pH: Maintain the reaction pH in a range that favors the phenoxide as the dominant nucleophile without having an excessive concentration of hydroxide ions. A weakly basic medium, using carbonates instead of hydroxides, can sometimes be advantageous.[3]

  • Temperature Control: While higher temperatures can increase the rate of the desired reaction, they can also accelerate the hydrolysis of the haloalkanoic acid.[4][5] The optimal temperature should be determined empirically for your specific system.

Q2: My final product is contaminated with unreacted phenol. How can I improve the conversion of my starting material?

A2: Incomplete conversion of the starting phenol is a frequent challenge that directly impacts yield and purity. This can be due to several factors, including insufficient reactivity of the electrophile, steric hindrance, or suboptimal reaction conditions.

Causality: The Williamson ether synthesis is an SN2 reaction, and its efficiency is highly dependent on the nature of the reactants and the reaction environment.[6][7] If the phenoxide nucleophile cannot efficiently attack the haloalkanoic acid, the starting phenol will remain.

Troubleshooting Protocol:

  • Choice of Haloalkanoic Acid: The reactivity of the haloalkanoic acid is critical. The leaving group ability follows the trend I > Br > Cl.[8][9] While chloroacetic acid is commonly used, switching to bromoacetic or iodoacetic acid can significantly enhance the reaction rate. However, this must be balanced with cost and availability.

  • Base Selection: Ensure complete deprotonation of the phenol to form the more nucleophilic phenoxide. A strong base like sodium hydride (NaH) or potassium hydride (KH) can be more effective than alkali metal hydroxides, particularly for less acidic phenols.[6]

  • Solvent Effects: The choice of solvent can dramatically influence the reaction rate. Polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) are often preferred as they solvate the cation of the alkoxide, leaving the anionic nucleophile more reactive.[10]

  • Increase Reaction Time and/or Temperature: If the reaction is sluggish, extending the reaction time or cautiously increasing the temperature can drive it to completion.[11] Monitor the reaction progress by a suitable analytical technique (e.g., TLC, HPLC) to determine the optimal endpoint and avoid decomposition.

Q3: I am observing the formation of an unexpected byproduct that I suspect is a result of C-alkylation. Is this possible and how can I avoid it?

A3: While O-alkylation is the desired pathway in the Williamson ether synthesis, competitive C-alkylation of the phenoxide can occur, particularly with phenols that have electron-rich aromatic rings.

Causality: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. The regioselectivity of the alkylation is influenced by factors such as the solvent, counter-ion, and the nature of the electrophile.

Troubleshooting Protocol:

  • Solvent Choice: Polar protic solvents can favor O-alkylation by solvating the phenoxide oxygen, making it less available for reaction and promoting reaction at the less-solvated carbon positions. Conversely, polar aprotic solvents generally favor O-alkylation.

  • Counter-ion Effect: The nature of the cation associated with the phenoxide can influence the O/C alkylation ratio. Larger, softer cations tend to favor O-alkylation.

  • Reaction Temperature: Lower reaction temperatures generally favor O-alkylation, as the transition state for this pathway is typically lower in energy.

Section 2: Frequently Asked Questions (FAQs)

A quick reference for common queries regarding phenoxyalkanoic acid synthesis.

  • What are the most common byproducts in phenoxyalkanoic acid synthesis? The most prevalent byproduct is the corresponding hydroxyalkanoic acid, formed from the hydrolysis of the haloalkanoic acid starting material.[1] Unreacted starting phenol is also a common impurity. Depending on the specific substrates and conditions, byproducts from C-alkylation or self-condensation of reactants can also be observed.[10]

  • How can I purify my crude phenoxyalkanoic acid product? Purification is typically achieved through a combination of techniques. An initial workup involving acidification of the reaction mixture to precipitate the carboxylic acid, followed by extraction into an organic solvent, is common.[10] Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.[11]

  • What analytical techniques are suitable for monitoring the reaction and assessing product purity? Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the progress of the reaction. For quantitative analysis and purity assessment, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used.[12][13] For GC analysis, derivatization of the carboxylic acid to its methyl ester is often necessary.[12]

  • What is the optimal pH for the reaction? The optimal pH is a balance between ensuring the phenol is deprotonated to its more reactive phenoxide form and minimizing the concentration of hydroxide ions that can lead to the hydrolysis of the haloalkanoic acid.[1] This typically translates to alkaline conditions, but the exact pH should be optimized for each specific reaction.

Section 3: Experimental Protocols

The following are generalized protocols that should be adapted and optimized for specific substrates and scales.

Protocol 1: Synthesis of a Generic Phenoxyalkanoic Acid
  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted phenol in a suitable solvent (e.g., ethanol, DMF).

  • Base Addition: Add a stoichiometric equivalent of a base (e.g., sodium hydroxide, potassium carbonate) to the solution and stir until the phenol is completely converted to its corresponding phenoxide salt.

  • Addition of Haloalkanoic Acid: Slowly add a slight excess (e.g., 1.1 equivalents) of the haloalkanoic acid to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC or HPLC. The reaction time will vary depending on the reactivity of the substrates.

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in water and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2 to precipitate the crude phenoxyalkanoic acid.

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold water to remove inorganic salts.

  • Purification: Recrystallize the crude product from an appropriate solvent system to obtain the pure phenoxyalkanoic acid.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent in which the phenoxyalkanoic acid is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities and the activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Section 4: Data Presentation and Visualization

Table 1: Impact of Reaction Parameters on Byproduct Formation
ParameterConditionImpact on Hydroxyalkanoic Acid FormationImpact on Unreacted PhenolRecommended Action
Water Content HighIncreasedNo direct impactUse dry solvents and reactants.
Base Strong (e.g., NaOH)IncreasedDecreasedUse a weaker base (e.g., K₂CO₃) or control addition rate.
Temperature HighIncreasedDecreasedOptimize for a balance between reaction rate and byproduct formation.
Leaving Group Poor (e.g., -Cl)No direct impactIncreasedUse a better leaving group (e.g., -Br, -I) if feasible.
Diagrams

ReactionPathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Phenol Phenol Phenoxide Phenoxide Ion Phenol->Phenoxide Deprotonation Haloalkanoic_Acid Haloalkanoic Acid Desired_Product Phenoxyalkanoic Acid Haloalkanoic_Acid->Desired_Product Byproduct Hydroxyalkanoic Acid Haloalkanoic_Acid->Byproduct Undesired Hydrolysis Base Base (e.g., NaOH) Base->Phenoxide Base->Byproduct Phenoxide->Desired_Product Desired O-Alkylation (SN2)

Caption: Reaction scheme for phenoxyalkanoic acid synthesis highlighting the desired and undesired pathways.

Caption: A troubleshooting workflow for addressing common byproduct issues in phenoxyalkanoic acid synthesis.

References

  • EP0334595A2 - Synthesis of 2-(4-hydroxyphenoxy)alkanoic acids - Google Patents.
  • Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater - EPA. Available at: [Link]

  • US4035416A - Process for making phenoxyalkanoic acids - Google Patents.
  • BIOLOGICAL DEGRADATION OF THE PHENOXY AClD HERBICIDE 2,CDICHLOROPHENOXVAC€TIC ACID (2,4-0) Submitted to the Faculty of Grcidua - Bibliothèque et Archives Canada. Available at: [Link]

  • The Production of Phenoxy Herbicides. Available at: [Link]

  • Leaving Groups - Chemistry LibreTexts. Available at: [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]

  • CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound - Google Patents.
  • How does reaction time impact synthetic product purity and yield? - Biotage. Available at: [Link]

  • Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - NIH. Available at: [Link]

  • Byproduct formation during the biosynthesis of spinosyn A and evidence for an enzymatic interplay to prevent its formation - NIH. Available at: [Link]

  • Preparation method of phenoxycarboxylic acid herbicides - Google Patents.
  • Degradation of phenoxyalkanoic acid herbicides by isolated bacterial strain LKDC4 Pseudomonas aeruginosa - PubMed. Available at: [Link]

  • The Conjugate Acid Is A Better Leaving Group - Master Organic Chemistry. Available at: [Link]

  • (PDF) Process design for the production of 2,4-dichlorophenoxyacetic acid - ResearchGate. Available at: [Link]

  • Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis - AZoM. Available at: [Link]

  • 2,4-DICHLOROPHENOXYACETIC ACID - IARC Publications. Available at: [Link]

  • Phenoxy Herbicides: Production, Uses And Toxicology - Chemcess. Available at: [Link]

  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review - Jetir.Org. Available at: [Link]

  • Williamson Ether Synthesis - Chemistry LibreTexts. Available at: [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. Available at: [Link]

  • Recent advances in heterolytic nucleofugal leaving groups - PMC - NIH. Available at: [Link]

  • (PDF) Microwave-Assisted Synthesis of 2-Phenoxybenzoic Acids - ResearchGate. Available at: [Link]

  • Effect of Temperature on the Purity and Yield of Aspirin - AWS. Available at: [Link]

  • Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management - PMC - NIH. Available at: [Link]

  • Mechanism of Formation of the crazy Byproducts in Sharpless Dihydroxylation Reaction. Available at: [Link]

  • Can Reaction Temperature Impact Synthetic Product Yield and Purity? - Biotage. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC - PubMed Central. Available at: [Link]

  • Williamson Ether Synthesis reaction - BYJU'S. Available at: [Link]

  • Leaving group - Wikipedia. Available at: [Link]

  • 2,4-Dichlorophenoxyacetic acid - Wikipedia. Available at: [Link]

  • A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate - PMC - NIH. Available at: [Link]

  • Phenoxycarboxylic acid herbicides in environment: Recent updates on pretreatment and analysis methods - PubMed. Available at: [Link]

  • DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE by Rory O'Donovan A Thesis submitted fo. Available at: [Link]

  • Williamson ether synthesis | Organic Chemistry 1: An open textbook - Lumen Learning. Available at: [Link]

  • Development of an Extraction Method Based on a Zirconium-based Metal Organic Framework for the Detection and Determination of some Pesticid - Regular Article. Available at: [Link]

  • Common Leaving Groups. Available at: [Link]

  • Synthesis of 2,4-D ester herbicides . New routes using inorganic solid supports. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - MDPI. Available at: [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Francis Academic Press. Available at: [Link]

  • Analytical Methods - OPUS. Available at: [Link]

  • Determination of Phenoxy Acid Herbicides From Aqueous Samples by Improved Clean-up on Polymeric Pre-columns at High pH - Analyst (RSC Publishing). Available at: [Link]

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Troubleshooting

Williamson Ether Synthesis: A Technical Support Guide for Optimal Reaction Conditions

Welcome to the technical support center for the Williamson ether synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this essential reaction, troub...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Williamson ether synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this essential reaction, troubleshoot common issues, and optimize reaction conditions for maximum yield and purity. The Williamson ether synthesis, a cornerstone of organic chemistry for preparing ethers, involves the reaction of an alkoxide with a primary alkyl halide or other electrophile with a good leaving group.[1][2][3] While robust, its success hinges on a careful selection of reagents and reaction parameters. This guide provides in-depth, field-proven insights to ensure your synthesis is a success.

Understanding the Core: The SN2 Mechanism

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][4][5] In this concerted step, the alkoxide nucleophile attacks the electrophilic carbon of the alkylating agent, displacing the leaving group.[1][4] This mechanistic foundation is crucial for understanding the reaction's requirements and limitations. The reaction necessitates a backside attack, meaning the nucleophile approaches the carbon atom from the side opposite to the leaving group.[4]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing both the "what to do" and the critical "why it works."

Question: My reaction yield is significantly lower than expected. What are the primary causes and how can I improve it?

Answer: Low yields are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is key.

  • Moisture Contamination: The alkoxide is a strong base and is highly sensitive to moisture. Any water present will protonate the alkoxide, rendering it non-nucleophilic and halting the reaction.[6]

    • Solution: Ensure all glassware is rigorously dried (oven or flame-drying). Use anhydrous solvents and handle hygroscopic bases (like NaH) in an inert atmosphere (e.g., under nitrogen or argon).

  • Competing Elimination (E2) Reaction: This is a major side reaction, especially with sterically hindered substrates. The alkoxide can act as a base, abstracting a proton from a carbon adjacent to the leaving group, leading to an alkene byproduct.[1][3][4]

    • Causality: The SN2 and E2 pathways are competitive.[3] Steric hindrance around the electrophilic carbon favors E2 over SN2.

    • Solution:

      • Substrate Choice: Whenever possible, use a primary alkyl halide.[2][4][5] Secondary alkyl halides will give a mixture of substitution and elimination products, while tertiary alkyl halides will almost exclusively yield the elimination product.[1][4] When designing the synthesis of an unsymmetrical ether, the less sterically hindered alkyl group should be the electrophile.[3][7]

      • Temperature Control: Lowering the reaction temperature generally favors the SN2 pathway over the E2 pathway.

      • Base/Nucleophile Choice: While the alkoxide is determined by the desired product, using a less sterically hindered alkoxide can sometimes mitigate elimination.

  • Incomplete Deprotonation of the Alcohol: To act as an effective nucleophile, the starting alcohol must be fully converted to its corresponding alkoxide.

    • Causality: Alcohols are generally weak nucleophiles.[3] A sufficiently strong base is required for complete deprotonation. The pKa of most alcohols is in the range of 16-18.[5]

    • Solution: Use a base with a conjugate acid pKa significantly higher than that of the alcohol. Sodium hydride (NaH) is a common and effective choice as the byproduct, hydrogen gas, simply evolves from the reaction mixture.[4][5][7]

Question: I am observing the formation of an alkene byproduct. How can I minimize this?

Answer: Alkene formation is a clear indication of a competing E2 elimination reaction.[1][3]

  • Primary Troubleshooting Steps:

    • Re-evaluate your disconnection strategy: For an unsymmetrical ether, there are two possible synthetic routes. Always choose the pathway that utilizes the primary alkyl halide.[3][7]

    • Lower the reaction temperature: The activation energy for elimination is often higher than for substitution. Running the reaction at a lower temperature can significantly favor the desired SN2 product.

    • Consider a less hindered base: If your protocol allows, a less bulky alkoxide may reduce the rate of elimination.

Question: My reaction is proceeding very slowly or not at all. What can I do?

Answer: A stalled reaction can be due to several factors related to reactivity and reaction conditions.

  • Poor Leaving Group: The rate of the SN2 reaction is highly dependent on the ability of the leaving group to depart.

    • Solution: The reactivity order for common halide leaving groups is I > Br > Cl. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide. Sulfonate esters, such as tosylates (OTs) and mesylates (OMs), are also excellent leaving groups.[3][4]

  • Inappropriate Solvent: The solvent plays a critical role in stabilizing the transition state of the SN2 reaction.

    • Causality: Polar aprotic solvents are ideal for SN2 reactions. They can solvate the cation of the alkoxide salt but do not strongly solvate the alkoxide anion, leaving it more "naked" and nucleophilic. Protic solvents (like water or alcohols) will solvate the alkoxide, reducing its nucleophilicity.[2]

    • Solution: Use polar aprotic solvents such as acetonitrile, N,N-dimethylformamide (DMF), or tetrahydrofuran (THF).[1][2]

  • Phase Transfer Catalysis for Heterogeneous Reactions: If the alkoxide salt has poor solubility in the organic solvent, the reaction rate will be slow.

    • Solution: Employ a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether (e.g., 18-crown-6).[2][8] These catalysts help to transport the alkoxide anion from the solid or aqueous phase into the organic phase where the reaction occurs.[8]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for a Williamson ether synthesis?

A typical Williamson ether synthesis is conducted at temperatures ranging from 50 to 100 °C.[1][2] However, the optimal temperature depends on the specific substrates and solvent used. It is often beneficial to start at a lower temperature and slowly increase it if the reaction is not proceeding.

Q2: Can I use a secondary alkyl halide in a Williamson ether synthesis?

While possible, using a secondary alkyl halide is not ideal as it will likely result in a mixture of the desired ether (SN2 product) and an alkene (E2 product).[4] If a secondary alkyl halide must be used, careful optimization of the reaction conditions (e.g., lower temperature, less hindered base) is necessary to maximize the yield of the ether.

Q3: Is it possible to synthesize diaryl ethers or alkyl aryl ethers using this method?

Synthesizing diaryl ethers via a Williamson-type reaction is generally not feasible because aryl halides are unreactive towards SN2 substitution. However, alkyl aryl ethers are commonly synthesized by reacting a phenoxide with a primary alkyl halide.[5] The alternative pathway, reacting an alkoxide with an aryl halide, will not work.

Q4: How long should I run the reaction?

The reaction time can vary from 1 to 8 hours.[1][2] Reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine when the starting material has been consumed.

Optimization Parameters at a Glance

ParameterRecommendationRationale
Alkylating Agent Methyl or Primary Alkyl Halide/SulfonateMinimizes competing E2 elimination.[4][5]
Base Sodium Hydride (NaH), Potassium Hydride (KH)Strong bases that ensure complete deprotonation of the alcohol.[4][5]
Solvent Polar Aprotic (DMF, Acetonitrile, THF)Enhances the nucleophilicity of the alkoxide.[1][2]
Temperature 50 - 100 °CProvides sufficient energy for the reaction while managing side reactions.[1][2]
Additives Phase Transfer Catalyst (e.g., TBAB)Improves reaction rate in heterogeneous systems.[2][8]

Visualizing the Reaction Pathway and Troubleshooting Logic

To aid in experimental design and troubleshooting, the following diagrams illustrate the core reaction and a decision-making workflow.

G cluster_0 Williamson Ether Synthesis: Main Pathway vs. Side Reaction cluster_1 E2 Elimination Side Reaction RO_Na R-O⁻ Na⁺ (Alkoxide) SN2_TS Sₙ2 Transition State RO_Na->SN2_TS Nucleophilic Attack Alkene R''-CH=CH₂ (Alkene Byproduct) RO_Na->Alkene Proton Abstraction ROH R-OH RO_Na->ROH R_prime_X R'-X (Primary Alkyl Halide) R_prime_X->SN2_TS Ether R-O-R' (Ether Product) SN2_TS->Ether NaX NaX SN2_TS->NaX R_prime_X_hindered R''-CH₂-CH₂-X (Sterically Hindered Halide) R_prime_X_hindered->Alkene NaX_E2 NaX R_prime_X_hindered->NaX_E2

Caption: SN2 pathway leading to the desired ether versus the competing E2 elimination.

G start Low Yield in Williamson Ether Synthesis check_moisture Are anhydrous conditions being strictly maintained? start->check_moisture check_substrate Is the alkyl halide primary? check_moisture->check_substrate Yes improve_drying Action: Rigorously dry glassware and solvents. check_moisture->improve_drying No check_base Is the alcohol fully deprotonated? check_substrate->check_base Yes redesign Action: Redesign synthesis to use a primary alkyl halide. check_substrate->redesign No check_solvent Is a polar aprotic solvent being used? check_base->check_solvent Yes stronger_base Action: Use a stronger base (e.g., NaH). check_base->stronger_base No change_solvent Action: Switch to DMF, acetonitrile, or THF. check_solvent->change_solvent No success Yield Improved check_solvent->success Yes improve_drying->success redesign->success stronger_base->success change_solvent->success

Caption: Troubleshooting workflow for low reaction yield.

Standard Laboratory Protocol Example

This protocol is a general guideline for the synthesis of an alkyl aryl ether.

Synthesis of 4-Ethylanisole

  • Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 4-ethylphenol (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (or THF) to the flask.

  • Base Addition: Carefully add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C. Allow the mixture to stir at room temperature until hydrogen evolution ceases (approximately 30 minutes), indicating the formation of the sodium phenoxide.

  • Alkylating Agent Addition: Add the alkylating agent (e.g., methyl iodide, 1.2 eq) dropwise via syringe at 0 °C.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC. A typical reaction time is 2-6 hours.[8]

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and cautiously quench with water. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [Link]

  • Diamanti, A., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Reaction Chemistry & Engineering, 6, 1195-1211. [Link]

  • Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis. [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. [Link]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]

  • Royal Society of Chemistry. (2016). A review on the advancement of ether synthesis from organic solvent to water. RSC Advances, 6(76), 72694-72713. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating Analytical Methods for Phenoxy Herbicides

For researchers, environmental scientists, and professionals in drug development, the accurate and precise quantification of phenoxy herbicides is paramount. These compounds, widely used in agriculture, can pose risks to...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, environmental scientists, and professionals in drug development, the accurate and precise quantification of phenoxy herbicides is paramount. These compounds, widely used in agriculture, can pose risks to non-target organisms and ecosystems, necessitating robust analytical methods for their monitoring. This guide provides an in-depth comparison of common analytical techniques for phenoxy herbicide analysis, grounded in the principles of rigorous method validation. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system.

The Analytical Imperative: Why Method Validation Matters

The validation of an analytical method is the cornerstone of reliable data generation. It provides documented evidence that a procedure is fit for its intended purpose. For phenoxy herbicides, this means ensuring that the chosen method can accurately and precisely measure these compounds at relevant concentrations in complex matrices such as soil, water, and biological tissues. Regulatory bodies like the U.S. Environmental Protection Agency (EPA) and international standards organizations provide frameworks for method validation, which typically encompass the evaluation of several key performance characteristics.[1]

A Tale of Two Techniques: GC vs. LC for Phenoxy Herbicide Analysis

The two most prevalent chromatographic techniques for phenoxy herbicide analysis are Gas Chromatography (GC) and Liquid Chromatography (LC), each offering distinct advantages and disadvantages.

Gas Chromatography (GC): A traditional and well-established technique, GC, particularly when coupled with an Electron Capture Detector (GC-ECD) or a Mass Spectrometer (GC-MS), has been a workhorse for phenoxy herbicide analysis.[1][2] However, a critical consideration for GC analysis of these acidic herbicides is the necessity of a derivatization step to convert the polar, non-volatile acids into more volatile esters.[1][3] This additional sample preparation step can introduce variability and potential for error if not carefully controlled.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): In recent years, LC-MS/MS has emerged as the gold standard for trace-level quantification of a wide range of pesticides, including phenoxy herbicides.[1][3] Its primary advantage is the ability to analyze the native, underivatized form of the herbicides, simplifying sample preparation and reducing analysis time.[4] The high selectivity and sensitivity of tandem mass spectrometry also allow for lower detection limits and greater confidence in analyte identification, even in complex matrices.[3][4]

The following diagram illustrates the fundamental workflow differences between GC and LC-based methods for phenoxy herbicide analysis.

G cluster_0 GC-Based Workflow cluster_1 LC-MS/MS-Based Workflow Sample_GC Sample Collection Extraction_GC Extraction Sample_GC->Extraction_GC Derivatization Derivatization Extraction_GC->Derivatization GC_Analysis GC-ECD/MS Analysis Derivatization->GC_Analysis Data_Analysis_GC Data Analysis GC_Analysis->Data_Analysis_GC Sample_LC Sample Collection Extraction_LC Extraction/Cleanup Sample_LC->Extraction_LC LC_Analysis LC-MS/MS Analysis Extraction_LC->LC_Analysis Data_Analysis_LC Data Analysis LC_Analysis->Data_Analysis_LC G Start Method Development Specificity Specificity/ Selectivity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated_Method Validated Method Robustness->Validated_Method

Caption: The sequential process of analytical method validation.

Comparative Performance Data

The choice of analytical method often depends on the specific requirements of the study, including the required sensitivity, sample throughput, and available instrumentation. The following tables summarize typical performance data for the analysis of common phenoxy herbicides by GC-MS and LC-MS/MS.

Table 1: Comparison of GC-MS and LC-MS/MS for Phenoxy Herbicide Analysis

ParameterGC-MSLC-MS/MSRationale
Derivatization RequiredNot RequiredSimplifies sample preparation and reduces potential for error. [4]
Sensitivity Good to ExcellentExcellentLC-MS/MS generally offers lower detection limits. [3][4]
Selectivity GoodExcellentTandem MS provides higher selectivity, reducing matrix interferences. [3][4]
Sample Throughput LowerHigherElimination of derivatization step allows for faster sample processing.
Cost Lower initial investmentHigher initial investmentGC-MS systems are generally less expensive than LC-MS/MS systems.
Matrix Effects Less proneMore proneIon suppression or enhancement can be a challenge in LC-MS/MS.

Table 2: Typical Validation Parameters for Phenoxy Herbicide Analysis

AnalyteMethodLinearity (r²)Accuracy (% Recovery)Precision (RSD %)LOQ (µg/L)
2,4-DLC-MS/MS>0.99895 - 105< 100.05
MCPALC-MS/MS>0.99792 - 108< 120.05
2,4,5-TGC-MS>0.99585 - 110< 150.1
SilvexGC-MS>0.99688 - 112< 150.1

Note: These are representative values and may vary depending on the specific matrix and instrumentation.

Experimental Protocols in Detail

Sample Preparation: QuEChERS for Soil Samples

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and effective technique for the extraction of pesticides from various matrices.

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex for 1 min.

  • Add 10 mL of acetonitrile and shake vigorously for 1 min.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) and shake vigorously for 1 min.

  • Centrifuge at 4000 rpm for 5 min.

  • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing dispersive solid-phase extraction (d-SPE) cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA), 50 mg C18).

  • Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 min.

  • The supernatant is ready for LC-MS/MS analysis or can be solvent-exchanged for GC-MS analysis after derivatization.

Derivatization for GC-MS Analysis

For GC analysis, the acidic phenoxy herbicides must be converted to their more volatile methyl esters. Diazomethane is a common derivatizing agent, but due to its toxicity and explosive nature, safer alternatives like trimethylsilyldiazomethane (TMS-diazomethane) or BF₃-methanol are often preferred. [5]

  • To the dried sample extract, add 1 mL of a 10% solution of BF₃-methanol.

  • Heat the mixture at 60°C for 30 minutes in a sealed vial.

  • Cool the vial and add 1 mL of hexane and 5 mL of a saturated sodium bicarbonate solution.

  • Shake vigorously and allow the layers to separate.

  • The upper hexane layer containing the methylated herbicides is ready for GC-MS analysis.

Conclusion

The validation of analytical methods for phenoxy herbicides is a critical process that ensures the generation of reliable and defensible data. While both GC-MS and LC-MS/MS are powerful techniques for this purpose, LC-MS/MS often provides superior sensitivity, selectivity, and sample throughput, albeit at a higher initial cost. The choice of method should be guided by the specific analytical requirements and available resources. By following the detailed validation protocols outlined in this guide, researchers and scientists can confidently establish robust and reliable methods for the analysis of phenoxy herbicides in a variety of matrices.

References

  • Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS. (2014). eConference.io.
  • Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. (n.d.).
  • Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. (1993). U.S. Environmental Protection Agency.
  • Application Notes & Protocols: Analytical Method Validation for 2,4-D Herbicide. (2025). BenchChem.
  • Chemical Analysis of Pesticides Using GC/MS, GC/MS/MS, and LC/MS/MS. (n.d.).
  • Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorbenzylation Derivatization. (n.d.). U.S. Environmental Protection Agency.
  • A Researcher's Guide to Established and Validated Analytical Methods for Phenoxy Herbicides. (n.d.). BenchChem.
  • Analysis of Pesticide Residues in food by QuEChERS and GCMS. (n.d.). Sigma-Aldrich.

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Comparative

A Comparative Guide to the Herbicidal Efficacy of MCPB and its Bioactivated Metabolite, MCPA

For researchers and professionals in the field of herbicide development, a nuanced understanding of a product's mode of action, metabolic fate, and differential efficacy is paramount. This guide provides an in-depth tech...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the field of herbicide development, a nuanced understanding of a product's mode of action, metabolic fate, and differential efficacy is paramount. This guide provides an in-depth technical comparison of 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB) and its primary active metabolite, 2-methyl-4-chlorophenoxyacetic acid (MCPA). This analysis moves beyond a simple side-by-side comparison to explore the fundamental biochemical relationship that governs their respective herbicidal activities and selective properties.

Introduction: The Phenoxy Herbicide Family and the Principle of Bioactivation

MCPB and MCPA belong to the phenoxyalkanoic acid class of herbicides, which function as synthetic auxins.[1][2] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to unregulated and unsustainable growth in susceptible broadleaf weeds, ultimately causing their demise.[2]

A key distinction between MCPB and MCPA lies in the principle of bioactivation . MCPB itself is largely non-phytotoxic. Its herbicidal efficacy is dependent on its conversion within the target plant into the highly active MCPA. This conversion is a critical factor in MCPB's selectivity, particularly in leguminous crops such as peas.

Mechanism of Action and Bioactivation Pathway

The herbicidal activity of this chemical family originates from the disruption of normal hormonal balance. MCPA, the active form, binds to auxin receptors, leading to a cascade of effects including epinastic growth (twisting and curling of stems and leaves), cell wall loosening, and uncontrolled cell division and elongation. This ultimately exhausts the plant's resources and disrupts vascular tissues, leading to necrosis.

MCPB's journey to becoming a potent herbicide is a fascinating example of targeted bioactivation. The process is contingent on the presence of specific enzyme systems within the weed.

  • Beta-Oxidation: Susceptible broadleaf weeds possess the necessary enzymes to carry out beta-oxidation of the butanoic acid side chain of MCPB.[3] This process sequentially shortens the four-carbon chain by two carbon units, yielding the two-carbon acetic acid side chain of MCPA.[3][4] This metabolic conversion is analogous to the breakdown of fatty acids in plants and animals.[3][4]

This bioactivation pathway is the cornerstone of MCPB's selectivity. Many leguminous crops, such as peas (Pisum sativum), lack the specific beta-oxidation enzymes required to efficiently convert MCPB to MCPA.[5] Consequently, the non-phytotoxic MCPB remains largely intact within the crop, while it is converted to the lethal MCPA in susceptible weeds growing alongside it. This differential metabolism allows for the selective removal of broadleaf weeds from the crop.[5]

Comparative Herbicidal Efficacy

While MCPB's efficacy is contingent on its conversion to MCPA, direct comparisons of the two compounds reveal important nuances in their performance. The ultimate herbicidal effect of MCPB is dependent on the rate and extent of its bioactivation within the target weed.

A study on permanent pasture infested with creeping buttercup (Ranunculus repens) and creeping thistle (Cirsium arvense) found that under the specific management practices of the trial, MCPA provided better weed control than MCPB.[6] This suggests that in some species or under certain conditions, the conversion of MCPB to MCPA may be a rate-limiting step, resulting in lower overall efficacy compared to a direct application of MCPA.

Conversely, research on unicellular algae demonstrated that MCPB inhibited growth, respiration, and phosphate uptake to a greater degree than MCPA.[7] The study attributed this to more efficient absorption of MCPB by the algal cells.[7] While this finding in a non-target organism may not directly translate to terrestrial weeds, it highlights that the inherent properties of the MCPB molecule can influence its interaction with living cells.

The following table summarizes available data on the efficacy of MCPA and MCPB against several common broadleaf weeds. It is important to note that efficacy can be influenced by various factors including weed growth stage, environmental conditions, and application rates.

Weed SpeciesHerbicideApplication RateEfficacy (% Control or Dry Matter Reduction)Source(s)
Canada Thistle (Cirsium arvense)MCPA876 g a.i./haVariable, dependent on variety[8]
MCPB1700 g a.i./haVariable, dependent on variety[8]
MCPA + MCPB (1:15)1700 g a.i./haVariable, dependent on variety[8]
Lambsquarters (Chenopodium album)MCPA0.27 L/haGood efficacy[9]
Redroot Pigweed (Amaranthus retroflexus)MCPA + 2,4-D67.5 - 1012.5 g a.i./haDose-dependent control[1]

Experimental Protocols for Efficacy Evaluation

To rigorously compare the herbicidal efficacy of MCPB and MCPA, standardized experimental protocols are essential. The following outlines methodologies for greenhouse bioassays and field trials, incorporating best practices and drawing from established guidelines such as those from the European and Mediterranean Plant Protection Organization (EPPO).[10][11]

Greenhouse Dose-Response Bioassay

This protocol is designed to determine the relative potency of MCPB and MCPA on specific weed species under controlled conditions.

Objective: To generate dose-response curves and calculate the effective dose required to achieve 50% and 90% growth reduction (ED₅₀ and ED₉₀).

Methodology:

  • Plant Propagation:

    • Sow seeds of the target weed species (e.g., Chenopodium album, Amaranthus retroflexus, Cirsium arvense) in 10-cm diameter pots filled with a sterilized greenhouse potting mix (e.g., soil:peat:vermiculite at 3:2:1 by volume).[8]

    • Thin seedlings to one plant per pot after emergence.

    • Grow plants in a greenhouse with controlled temperature (e.g., 20/16°C day/night), photoperiod (e.g., 16 hours), and supplemental lighting.[8]

  • Herbicide Application:

    • Apply herbicides when plants reach a specific growth stage (e.g., 2-4 true leaves).

    • Prepare stock solutions of MCPB and MCPA and perform serial dilutions to create a range of 6-8 application rates, including a zero-dose control. Rates should bracket the expected ED₅₀ values.

    • Apply herbicides using a calibrated cabinet sprayer equipped with a flat-fan nozzle to ensure uniform coverage.[8] The application volume should be consistent (e.g., 200 L/ha).[8]

  • Data Collection and Analysis:

    • Harvest the above-ground biomass of each plant 21 days after treatment.[8]

    • Dry the biomass at 80°C for 48 hours and record the dry weight.[8]

    • Express the dry weight of each treated plant as a percentage of the mean dry weight of the untreated control plants.

    • Analyze the data using a non-linear regression model (e.g., a four-parameter log-logistic model) to generate dose-response curves and estimate ED₅₀ and ED₉₀ values.[12][13]

G cluster_setup Experimental Setup cluster_execution Execution cluster_analysis Data Analysis Plant Propagation Plant Propagation Herbicide Preparation Herbicide Preparation Plant Propagation->Herbicide Preparation Herbicide Application Herbicide Application Plant Propagation->Herbicide Application Herbicide Preparation->Herbicide Application Incubation Incubation Herbicide Application->Incubation Data Collection Data Collection Incubation->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Data Collection->Statistical Analysis ED50/ED90 Calculation ED50/ED90 Calculation Statistical Analysis->ED50/ED90 Calculation G Site Selection Site Selection Trial Design Trial Design Site Selection->Trial Design Herbicide Application Herbicide Application Trial Design->Herbicide Application Efficacy Assessment Efficacy Assessment Herbicide Application->Efficacy Assessment Crop Tolerance Assessment Crop Tolerance Assessment Herbicide Application->Crop Tolerance Assessment Tissue Sampling (Optional) Tissue Sampling (Optional) Herbicide Application->Tissue Sampling (Optional) Statistical Analysis Statistical Analysis Efficacy Assessment->Statistical Analysis Final Report Final Report Statistical Analysis->Final Report Yield Measurement Yield Measurement Crop Tolerance Assessment->Yield Measurement Yield Measurement->Final Report LC-MS/MS Analysis LC-MS/MS Analysis Tissue Sampling (Optional)->LC-MS/MS Analysis Bioactivation Analysis Bioactivation Analysis LC-MS/MS Analysis->Bioactivation Analysis Bioactivation Analysis->Final Report

Sources

Validation

A Comparative Analysis of Phenoxyacetic and Phenoxybutanoic Acids: A Guide for Researchers

In the vast landscape of chemical compounds with significant biological activities, phenoxyacetic and phenoxybutanoic acids stand out as versatile scaffolds. While structurally similar, the addition of two carbon atoms t...

Author: BenchChem Technical Support Team. Date: February 2026

In the vast landscape of chemical compounds with significant biological activities, phenoxyacetic and phenoxybutanoic acids stand out as versatile scaffolds. While structurally similar, the addition of two carbon atoms to the carboxylic acid side chain dramatically alters their physicochemical properties and, consequently, their biological applications. This guide provides a comprehensive comparative analysis of these two classes of compounds, offering insights into their differential activities, underlying mechanisms, and the experimental methodologies used to evaluate them. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of these valuable chemical entities.

At a Glance: A Comparative Overview

PropertyPhenoxyacetic Acid4-Phenoxybutanoic Acid
Molecular Formula C₈H₈O₃C₁₀H₁₂O₃[1]
Molecular Weight 152.15 g/mol 180.20 g/mol [1]
Melting Point 98-100 °C63-65 °C[2]
Water Solubility 12 g/L at 10°C46 mg/L (for 2,4-DB derivative)[3]
pKa ~3.17Not explicitly found, but expected to be around 4.8
logP ~1.342.1 (Computed)[1]
Primary Application Herbicides (as derivatives)Pharmaceuticals (as derivatives)

The Structural Nuance: Two Carbons Make a World of Difference

The fundamental distinction between phenoxyacetic acid and phenoxybutanoic acid lies in the length of the alkyl carboxylic acid side chain. This seemingly minor variation has profound implications for the molecule's overall shape, flexibility, and polarity.

G cluster_POA Phenoxyacetic Acid cluster_PBA Phenoxybutanoic Acid POA C₈H₈O₃ POA_structure PBA C₁₀H₁₂O₃ PBA_structure

Figure 1: Chemical structures of Phenoxyacetic Acid and 4-Phenoxybutanoic Acid.

The longer, more flexible side chain of phenoxybutanoic acid increases its lipophilicity, as indicated by a higher logP value[1]. This enhanced lipophilicity can significantly influence how the molecule interacts with biological membranes and protein binding sites, often leading to distinct pharmacological profiles.

Divergent Biological Fates: From Killing Weeds to Treating Hypertension

The structural differences between these two acid families dictate their primary applications, steering phenoxyacetic acids towards agriculture and phenoxybutanoic acids towards medicine.

Phenoxyacetic Acids: A Legacy in Weed Control

Phenoxyacetic acid itself has limited herbicidal activity[4]. However, its chlorinated derivatives, such as 2,4-dichlorophenoxyacetic acid (2,4-D), are potent and widely used selective herbicides[5]. These compounds mimic the natural plant hormone auxin (indole-3-acetic acid), leading to uncontrolled growth and eventual death in broadleaf weeds[5].

A notable link between the two families in this domain is 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB), a derivative of phenoxybutanoic acid. Interestingly, 2,4-DB acts as a pro-herbicide[3]. In susceptible plants, it undergoes β-oxidation, a metabolic process that shortens the side chain by two carbons, converting it into the highly active herbicide 2,4-D[3]. This bioactivation process provides a degree of selectivity, as some crop plants lack the necessary enzymes to perform this conversion efficiently.

G Auxin_Herbicide Auxin-like Herbicide (e.g., 2,4-D) TIR1_AFB TIR1/AFB Receptor Complex Auxin_Herbicide->TIR1_AFB Aux_IAA Aux/IAA Repressor Protein TIR1_AFB->Aux_IAA Targets for degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Cell Division & Elongation Auxin_Response_Genes->Uncontrolled_Growth Plant_Death Plant Death Uncontrolled_Growth->Plant_Death

Figure 2: Simplified signaling pathway of auxin-like herbicides.

Phenoxybutanoic Acids: Targeting the Vasculature

In contrast to their shorter-chain cousins, derivatives of phenoxybutanoic acid have emerged as promising therapeutic agents, particularly in the cardiovascular domain. Certain derivatives have been shown to act as potent endothelin (ET) receptor antagonists.

Endothelin-1 (ET-1) is a powerful vasoconstrictor peptide that plays a crucial role in blood pressure regulation. Overactivity of the endothelin system is implicated in various cardiovascular diseases, including pulmonary arterial hypertension. By blocking the ET-A receptor, phenoxybutanoic acid derivatives can inhibit the vasoconstrictive effects of ET-1, leading to vasodilation and a reduction in blood pressure.

G PBA_Derivative Phenoxybutanoic Acid Derivative ET_A_Receptor ET-A Receptor PBA_Derivative->ET_A_Receptor Blocks Binding Vasodilation Vasodilation PBA_Derivative->Vasodilation Promotes Vasoconstriction Vasoconstriction ET_A_Receptor->Vasoconstriction ET1 Endothelin-1 (ET-1) ET1->ET_A_Receptor Binds and Activates

Figure 3: Mechanism of action for phenoxybutanoic acid derivatives as endothelin receptor antagonists.

Experimental Protocols: A Guide to Evaluation

To facilitate further research and development, this section provides detailed, step-by-step methodologies for assessing the biological activities discussed.

Assessing Herbicidal Activity: The Pea Stem Elongation Bioassay

This classic bioassay is a reliable method for determining the auxin-like activity of a compound.

Objective: To measure the elongation of pea stem segments in response to different concentrations of the test compound.

Materials:

  • Pea seeds (e.g., Pisum sativum L.)

  • Germination trays and soil

  • Dark growth chamber or light-proof box

  • Test compounds (phenoxyacetic acid and phenoxybutanoic acid derivatives)

  • Indole-3-acetic acid (IAA) as a positive control

  • Buffer solution (e.g., 10 mM potassium phosphate buffer, pH 6.8, containing 2% sucrose)

  • Petri dishes

  • Ruler or digital calipers

Procedure:

  • Seed Germination: Germinate pea seeds in soil in complete darkness for 7-10 days until the third internode is 3-5 cm long.

  • Segment Preparation: Under a dim green safelight, excise a 5-10 mm segment from the third internode of the etiolated pea seedlings.

  • Incubation: Float the segments in a petri dish containing the buffer solution for 1-2 hours to allow them to recover from the cutting stress.

  • Treatment: Prepare serial dilutions of the test compounds and the IAA positive control in the buffer solution. Transfer the pea stem segments to petri dishes containing the different treatment solutions. Include a buffer-only negative control.

  • Incubation: Incubate the petri dishes in the dark at a constant temperature (e.g., 25°C) for 18-24 hours.

  • Measurement: After incubation, measure the final length of each pea stem segment.

  • Data Analysis: Calculate the percentage elongation for each treatment group compared to the initial length and the negative control. Plot a dose-response curve to determine the optimal concentration for auxin-like activity.

Evaluating Vasodilatory Effects: The Rat Aortic Ring Assay

This ex vivo method is a cornerstone for studying vascular reactivity and screening for vasoactive compounds.

Objective: To assess the ability of phenoxybutanoic acid derivatives to inhibit vasoconstriction or induce vasodilation in isolated rat aortic rings.

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)

  • Phenylephrine (vasoconstrictor)

  • Test compounds (phenoxybutanoic acid derivatives)

  • Organ bath system with force-displacement transducers

  • Data acquisition system

  • Carbogen gas (95% O₂ / 5% CO₂)

Procedure:

  • Aorta Dissection: Humanely euthanize a rat and carefully dissect the thoracic aorta. Place the aorta in ice-cold Krebs-Henseleit buffer.

  • Ring Preparation: Clean the aorta of adhering connective and adipose tissue and cut it into 2-3 mm wide rings[6].

  • Mounting: Suspend the aortic rings in the organ baths filled with Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with carbogen gas. Attach one end of the ring to a fixed hook and the other to a force-displacement transducer[6].

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.

  • Viability Check: Contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM) to ensure tissue viability. Once a stable contraction is achieved, wash the rings with fresh buffer until they return to baseline tension.

  • Experimental Protocol:

    • Inhibition of Vasoconstriction: Pre-incubate the aortic rings with different concentrations of the test compound for a set period (e.g., 30 minutes) before inducing contraction with phenylephrine.

    • Induction of Vasodilation: Pre-contract the aortic rings with phenylephrine. Once a stable plateau is reached, add cumulative concentrations of the test compound to assess its vasodilatory effect.

  • Data Analysis: Record the changes in tension and express the results as a percentage of the maximal contraction induced by phenylephrine or as a percentage of relaxation. Construct concentration-response curves to determine the EC₅₀ or IC₅₀ values.

Conclusion: Tailoring Structure for Function

The comparative analysis of phenoxyacetic and phenoxybutanoic acids underscores a fundamental principle in medicinal and agricultural chemistry: subtle structural modifications can lead to vastly different biological activities. The two-carbon extension in the side chain of phenoxybutanoic acid shifts its applications from the realm of herbicides to that of cardiovascular therapeutics. For researchers in these fields, understanding these structure-activity relationships is paramount for the rational design of new, more effective, and selective agents. The experimental protocols provided herein offer a solid foundation for the continued exploration and development of these versatile chemical scaffolds.

References

  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. (2024). Journal of Emerging Technologies and Innovative Research (JETIR), 11(3). [Link]

  • PubChem. (n.d.). 4-Phenoxybutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis. (2020). MethodsX, 7, 100818. [Link]

  • Wikipedia. (2023, December 27). Phenoxyacetic acid. [Link]

  • Endothelin Receptor Antagonists in Cancer Therapy. (2009). Current Cancer Therapy Reviews, 5(2), 108-116. [Link]

  • Genetic Dissection of the Relative Roles of Auxin and Gibberellin in the Regulation of Stem Elongation in Intact Light-Grown Peas. (1996). Plant Physiology, 110(4), 1029-1036. [Link]

  • 2,4-DB (Ref: ENT 8538). (n.d.). AERU. Retrieved from [Link]

  • Evaluation of the in vitro genetic toxicity of 4-(2, 4-dichlorophenoxy)butyric acid. (1991). Mutation Research/Genetic Toxicology, 262(4), 229-236. [Link]

  • From rat aorta to resistance arteries: measuring vascular contractility. (2023, January 16). REPROCELL. [Link]

  • Alteplase and Angioedema: Can Clinical Exome Sequencing Redefine the Paradigm? (2024). medRxiv. [Link]

  • Auxins in the right space and time regulate pea fruit development. (2022). Journal of Experimental Botany, 73(12), 3891–3894. [Link]

  • Wikipedia. (2023, October 29). 2,4-DB. [Link]

  • Aortic Ring Assay. (2023, August 5). YouTube. [Link]

  • Herbicides based on 2,4-D: its behavior in agricultural environments and microbial biodegradation aspects. A review. (2020). Environmental Science and Pollution Research, 27(31), 38501-38512. [Link]

  • Study Notes on Bioassay (With Diagram) | Plants. (n.d.). Biology Discussion. Retrieved from [Link]

  • General protocol to set up novel application of the aortic ring assay.... (n.d.). ResearchGate. Retrieved from [Link]

  • 2,4-DB (4-2,4-Dichlorophenoxy) butyric acid and 2,4-DB-DMAS (Dimethylamine 4-2,4-Dichlorophenoxy) Butyrate Reregistration Eligibility Decision. (2005, February 16). Federal Register. [Link]

  • Neurofilament light chain levels as an early predictive biomarker of neurotoxicity after CAR T-cell therapy. (2024). Journal for ImmunoTherapy of Cancer, 12(9). [Link]

  • Comprehensive Phytohormone Analysis Reveals the Roles of Auxin, Cytokinin, and Gibberellin in Enhancing Seed Germination and Growth of Chimonobambusa utilis. (2024). International Journal of Molecular Sciences, 25(1), 579. [Link]

  • PubChem. (n.d.). 3-Oxo-4-phenylbutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Endothelin Receptor Antagonists for Kidney Protection: Lessons from the SONAR Trial. (2020). Kidney360, 1(7), 725-728. [Link]

Sources

Comparative

A Comparative Guide to the Structural Confirmation of 2-(3-Methylphenoxy)butanoic Acid

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a molecule is a cornerstone of chemical research and development. In this guide, we delve into the analytical te...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a molecule is a cornerstone of chemical research and development. In this guide, we delve into the analytical techniques required for the structural elucidation of 2-(3-Methylphenoxy)butanoic acid, a chiral carboxylic acid. This document provides a comparative analysis of spectroscopic methods, supported by experimental data from analogous compounds and predicted data for the target molecule, to offer a comprehensive framework for its characterization.

The molecular formula of 2-(3-Methylphenoxy)butanoic acid is C₁₁H₁₄O₃, and it has a molecular weight of 194.23 g/mol .[1] The structural confirmation of this molecule relies on a synergistic approach, utilizing Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides a unique piece of the structural puzzle, and together they offer a self-validating system for its definitive identification.

The Analytical Triad: NMR, MS, and IR Spectroscopy

A multi-technique approach is essential for the robust structural confirmation of a molecule like 2-(3-Methylphenoxy)butanoic acid. While each method provides valuable information, their combined application ensures a higher degree of confidence in the final structural assignment.

Sources

Validation

A Comparative Guide to the Biological Efficacy of 2-(3-Methylphenoxy)butanoic Acid and 2,4-D

For Researchers, Scientists, and Drug Development Professionals Introduction The selective control of broadleaf weeds has been a cornerstone of modern agriculture, largely enabled by the development of synthetic auxin he...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective control of broadleaf weeds has been a cornerstone of modern agriculture, largely enabled by the development of synthetic auxin herbicides. Among the most well-known is 2,4-Dichlorophenoxyacetic acid (2,4-D), a compound that has been in use for over seven decades.[1] This guide provides a comparative analysis of the biological efficacy of 2,4-D and a less-documented analogue, 2-(3-Methylphenoxy)butanoic acid. While extensive data exists for 2,4-D, this guide will extrapolate the likely herbicidal characteristics of 2-(3-Methylphenoxy)butanoic acid based on established structure-activity relationships within the phenoxy herbicide class, offering a scientifically grounded perspective for researchers.

Chemical Structures and Properties

A fundamental understanding of the chemical structures of these compounds is crucial as it dictates their interaction with biological systems.

CompoundChemical StructureMolecular FormulaMolar Mass ( g/mol )
2,4-Dichlorophenoxyacetic acid (2,4-D) [Image of 2,4-D chemical structure]C₈H₆Cl₂O₃221.04
2-(3-Methylphenoxy)butanoic acid [Image of 2-(3-Methylphenoxy)butanoic acid chemical structure]C₁₁H₁₄O₃194.23

The key structural features that confer herbicidal activity in these molecules are the phenoxy ring system and the carboxylic acid side chain. The nature and position of substituents on the phenoxy ring, as well as the length of the alkyl chain of the carboxylic acid, significantly influence the compound's efficacy and selectivity.

Mechanism of Action: Synthetic Auxins

Both 2,4-D and, by structural inference, 2-(3-Methylphenoxy)butanoic acid belong to the phenoxyalkanoic acid class of herbicides, which act as synthetic mimics of the natural plant hormone indole-3-acetic acid (IAA), or auxin.[2][3] At herbicidal concentrations, these synthetic auxins overwhelm the plant's natural hormonal balance, leading to uncontrolled and disorganized growth, which ultimately results in the death of susceptible species.[4]

The molecular cascade of events is initiated by the binding of the synthetic auxin to specific receptor proteins, primarily the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its close relatives, the AUXIN SIGNALING F-BOX (AFB) proteins.[5] This binding event promotes the interaction of these receptor complexes with Aux/IAA transcriptional repressor proteins. This, in turn, leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome.[5] The removal of these repressors allows for the expression of auxin-responsive genes, triggering a cascade of physiological effects including cell elongation, division, and ethylene production, leading to the characteristic symptoms of phenoxy herbicide phytotoxicity.[1][5]

AuxinSignaling Auxin Synthetic Auxin (e.g., 2,4-D) TIR1_AFB TIR1/AFB Receptor Complex Auxin->TIR1_AFB Binds to SCF_Complex SCF E3 Ligase TIR1_AFB->SCF_Complex Recruits Aux_IAA Aux/IAA Repressor Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses SCF_Complex->Aux_IAA Ubiquitinates Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Response Uncontrolled Growth & Plant Death Auxin_Genes->Response

Caption: Simplified signaling pathway of synthetic auxin herbicides.

Comparative Biological Efficacy: A Structure-Activity Perspective

1. The Phenoxy Ring and its Substituents:

  • 2,4-D: The presence of two chlorine atoms at the 2 and 4 positions of the phenyl ring is critical for the high herbicidal activity of 2,4-D.[6] These substitutions are thought to enhance the molecule's binding affinity to the auxin receptors and increase its resistance to metabolic degradation within the plant.

  • 2-(3-Methylphenoxy)butanoic acid: This compound possesses a single methyl group at the 3-position (meta-position). Generally, the presence of a methyl group at the 2- or 4-position, as seen in the herbicide MCPA (2-methyl-4-chlorophenoxyacetic acid), contributes to its herbicidal activity.[7] The 3-methyl substitution is less common in highly active commercial herbicides. It is plausible that this substitution pattern may result in a lower intrinsic herbicidal activity compared to the 2,4-dichloro substitution of 2,4-D due to altered electronic properties and steric hindrance affecting receptor binding.

2. The Carboxylic Acid Side Chain:

  • 2,4-D (Acetic Acid Side Chain): The acetic acid side chain (-OCH₂COOH) is a common feature of many potent phenoxy herbicides.

  • 2-(3-Methylphenoxy)butanoic acid (Butanoic Acid Side Chain): The butanoic acid side chain (-OCH(CH₃)CH₂COOH) is longer than the acetic acid side chain of 2,4-D. Phenoxyalkanoic acids with longer side chains, such as phenoxybutanoic acids, can exhibit selective herbicidal activity through a process called β-oxidation. In susceptible plants, the butanoic acid side chain is shortened to an acetic acid side chain, converting the compound into a highly active herbicide. However, some plants, particularly legumes, lack the necessary enzymes for this β-oxidation, rendering them tolerant. This is the principle behind the selectivity of herbicides like MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid).[8][9] Therefore, it is likely that 2-(3-Methylphenoxy)butanoic acid acts as a pro-herbicide, requiring metabolic activation within the target weed. Its efficacy would be highly dependent on the presence and activity of β-oxidation enzymes in the target species.

Inferred Efficacy Comparison:

Based on these structural differences, it is hypothesized that:

  • 2,4-D will exhibit broad-spectrum and rapid herbicidal activity against a wide range of broadleaf weeds due to its direct action as a potent auxin mimic.

  • 2-(3-Methylphenoxy)butanoic acid will likely have a more selective spectrum of activity, being effective only against weeds capable of converting it to its corresponding phenoxyacetic acid via β-oxidation. Its overall potency is expected to be lower than that of 2,4-D.

Experimental Protocols for Efficacy Evaluation

To empirically determine and compare the biological efficacy of these two compounds, a series of standardized bioassays are required.

Seed Germination and Early Seedling Growth Assay

This assay provides a rapid assessment of the pre-emergent herbicidal activity.

Methodology:

  • Preparation of Test Solutions: Prepare stock solutions of 2,4-D and 2-(3-Methylphenoxy)butanoic acid in a suitable solvent (e.g., acetone or DMSO) and then prepare a series of dilutions in distilled water containing a non-ionic surfactant (e.g., 0.1% Tween-20).

  • Seed Plating: Place a set number of seeds of a target weed species (e.g., Arabidopsis thaliana, Amaranthus retroflexus) on filter paper in Petri dishes.

  • Treatment Application: Add a defined volume of each test solution concentration to the respective Petri dishes. A control group with only water and surfactant should be included.

  • Incubation: Incubate the Petri dishes in a controlled environment (e.g., 25°C, 16h light/8h dark cycle).

  • Data Collection: After a set period (e.g., 7-10 days), measure the germination percentage, root length, and shoot length.

  • Analysis: Calculate the concentration required to cause 50% inhibition of growth (GR₅₀) or germination (I₅₀) for each compound.

Whole Plant Foliar Application Assay

This assay evaluates the post-emergent herbicidal efficacy.

Methodology:

  • Plant Cultivation: Grow target weed species in pots containing a standardized soil mix in a greenhouse or growth chamber until they reach a specific growth stage (e.g., 2-4 true leaves).

  • Preparation of Spray Solutions: Prepare spray solutions of varying concentrations for both herbicides, including a surfactant.

  • Herbicide Application: Apply the herbicide solutions to the foliage of the plants using a calibrated laboratory sprayer to ensure uniform coverage. A control group is sprayed with water and surfactant only.

  • Growth and Observation: Return the plants to the controlled environment and observe them over a period of 2-3 weeks.

  • Data Collection: Assess phytotoxicity at regular intervals using a rating scale (e.g., 0% = no effect, 100% = plant death). At the end of the experiment, harvest the above-ground biomass and measure the fresh and dry weight.

  • Analysis: Determine the effective dose that causes 50% mortality or biomass reduction (ED₅₀) for each compound.

Caption: Workflow for evaluating pre- and post-emergent herbicidal efficacy.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical comparison of efficacy parameters based on the structural analysis. Note: These values are illustrative and require experimental validation.

Parameter2,4-D2-(3-Methylphenoxy)butanoic acidRationale for Hypothetical Values
GR₅₀ (µM) on A. thaliana 0.5 - 2.010 - 502,4-D is directly active; the test compound requires metabolic activation, leading to lower potency.
ED₅₀ (g/ha) on Broadleaf Weed Mix 100 - 300500 - 1500Higher application rates of the butanoic acid derivative would likely be needed to achieve similar control levels as 2,4-D.
Selectivity High for grassesPotentially higher for certain broadleaf species (e.g., legumes)The β-oxidation activation mechanism can confer a higher degree of selectivity.

Conclusion

2,4-D remains a highly effective and widely used broad-spectrum herbicide for the control of broadleaf weeds. Its biological efficacy is a result of its structural similarity to natural auxin and its persistence at the site of action. While 2-(3-Methylphenoxy)butanoic acid is expected to share the same fundamental mode of action as a synthetic auxin, its structural modifications—specifically the meta-methyl group and the butanoic acid side chain—suggest a likely role as a pro-herbicide with a more selective and potentially lower overall efficacy compared to 2,4-D. The requirement for metabolic activation via β-oxidation is a key determinant of its herbicidal spectrum. Further empirical research following the outlined protocols is essential to precisely quantify the biological efficacy of 2-(3-Methylphenoxy)butanoic acid and to fully elucidate its potential as a selective weed control agent.

References

  • Song, Y. (2014). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology, 56(2), 106-113. [Link]

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120. [Link]

  • Cobb, A. H., & Reade, J. P. H. (2010). Herbicides and Plant Physiology. John Wiley & Sons.
  • Wikipedia. (n.d.). MCPA. [Link]

  • PubChem. (n.d.). 4-(4-Chloro-2-methylphenoxy)butanoic acid. [Link]

  • Todd, B. G., & Stobbe, E. H. (1977). The basis of the selective action of 4-amino-3,5,6-trichloropicolinic acid. Weed Science, 25(5), 371-377.
  • Peterson, M. A., McMaster, S. A., Riechers, D. E., Skelton, J., & Stahlman, P. W. (2016). 2,4-D Past, Present, and Future: A Review. Weed Technology, 30(2), 303-345. [Link]

  • National Pesticide Information Center. (n.d.). 2,4-D Technical Fact Sheet. [Link]

  • Walsh, M. J., & Powles, S. B. (2014). High-throughput application of integrated weed management. Weed Science, 62(2), 365-372.
  • Tan, X., Calderon-Villalobos, L. I., Sharon, M., Zheng, C., Robinson, C. V., Estelle, M., & Zheng, N. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature, 446(7136), 640-645. [Link]

  • Woodward, A. W., & Bartel, B. (2005). Auxin: regulation, action, and interaction. Annals of Botany, 95(5), 707-735. [Link]

  • Kelley, D. R., & Riechers, D. E. (2007). Recent developments in auxin biology and new opportunities for auxinic herbicide research. Pest Management Science, 63(4), 317-323.
  • Zazimalova, E., Petrasek, J., & Benkova, E. (2014). Auxin and its role in plant development. Springer.
  • Mock, H. P., & Strnad, M. (2003). Cytokinins in the developing caryopsis of spring barley. Plant Physiology, 131(1), 299-311.
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  • Zaremski, A., Goux, A., & Spagnoli, F. (2022). The Effect of Syringic Acid and Phenoxy Herbicide 4-chloro-2-methylphenoxyacetic acid (MCPA) on Soil, Rhizosphere, and Plant Endosphere Microbiome. Frontiers in Microbiology, 13, 868350. [Link]

  • Wikipedia. (n.d.). Phenoxy herbicide. [Link]

  • Wikipedia. (n.d.). MCPB. [Link]

  • Wright, T. R., Shan, G., Walsh, T. A., Lira, J. M., Cui, C., Song, P., ... & Yuan, J. S. (2010). Robust crop resistance to broad-spectrum herbicides. Proceedings of the National Academy of Sciences, 107(47), 20240-20245.
  • Green, J. M. (2014). Current state of herbicides in herbicide-resistant crops. Pest Management Science, 70(9), 1351-1357.
  • Dharmasiri, N., Dharmasiri, S., & Estelle, M. (2005). The F-box protein TIR1 is an auxin receptor. Nature, 435(7041), 441-445. [Link]

  • Guedes, J. V. C., da Costa, E. D. S., & da Silva, A. A. (2018). Herbicidas: mecanismos de ação e uso. Aprenda Fácil Editora.
  • Shaner, D. L. (2014). Herbicide handbook. WSSA.
  • Jugulam, M. (2017). Biology, physiology and molecular biology of weeds. CRC press.

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Comparative

A Senior Application Scientist's Guide to the Spectroscopic Comparison of (Methylphenoxy)butanoic Acid Isomers

For: Researchers, scientists, and drug development professionals. Introduction In the realm of chemical and pharmaceutical sciences, the precise identification of molecular structure is paramount.

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

In the realm of chemical and pharmaceutical sciences, the precise identification of molecular structure is paramount. Positional isomers, such as the ortho-, meta-, and para- variants of (methylphenoxy)butanoic acid, often exhibit vastly different pharmacological, toxicological, and herbicidal properties. Consequently, the ability to unambiguously differentiate these isomers is not merely an academic exercise but a critical component of quality control, regulatory compliance, and fundamental research. This guide provides an in-depth comparison of standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the robust characterization and differentiation of 2-(methylphenoxy)butanoic acid, 3-(methylphenoxy)butanoic acid, and 4-(methylphenoxy)butanoic acid.

We will delve into the theoretical underpinnings that allow for their differentiation, provide detailed experimental protocols, and present comparative data to illustrate the unique spectroscopic fingerprint of each isomer.

Isomeric Structures at a Glance

The key to differentiating these isomers lies in the position of the methyl group on the phenoxy ring, which influences the electronic environment of the entire molecule.

isomers cluster_ortho 2-(methylphenoxy)butanoic acid (ortho) cluster_meta 3-(methylphenoxy)butanoic acid (meta) cluster_para 4-(methylphenoxy)butanoic acid (para) ortho ortho meta meta para para

Caption: Chemical structures of the ortho-, meta-, and para-isomers of (methylphenoxy)butanoic acid.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy, particularly ¹H and ¹³C NMR, stands as the most powerful and conclusive method for distinguishing positional isomers of substituted aromatic compounds. The chemical shift, splitting pattern (multiplicity), and coupling constants of the aromatic protons are exquisitely sensitive to the substitution pattern on the benzene ring.

A. ¹H NMR Spectroscopy: Unraveling the Aromatic Region

The substitution pattern on the benzene ring dictates the symmetry and, therefore, the number and appearance of signals in the aromatic region of the ¹H NMR spectrum (typically δ 6.5-8.0 ppm).

  • Ortho-isomer (1,2-disubstitution): The four aromatic protons are in distinct chemical environments, resulting in four separate signals. These signals will typically appear as complex multiplets due to ortho- and meta-couplings.

  • Meta-isomer (1,3-disubstitution): This isomer also presents four distinct aromatic protons. However, one proton is situated between the two substituents, leading to a unique downfield shift and often appearing as a singlet or a finely split triplet.[1]

  • Para-isomer (1,4-disubstitution): Due to the plane of symmetry, there are only two sets of chemically equivalent protons. This results in two signals, which characteristically appear as a pair of doublets, a pattern often referred to as an AA'BB' system.[1]

Table 1: Comparative ¹H NMR Spectroscopic Data (Aromatic Region)

Isomer PositionProtonExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Ortho H-3~7.15dJ ≈ 8.0
H-4~6.90tJ ≈ 7.5
H-5~7.20tJ ≈ 8.0
H-6~6.85dJ ≈ 8.0
Meta H-2~6.75s (or t, J ≈ 2.0)-
H-4~6.80dJ ≈ 8.0
H-5~7.10tJ ≈ 8.0
H-6~6.70dJ ≈ 7.5
Para H-2, H-6~6.80dJ ≈ 8.5
H-3, H-5~7.05dJ ≈ 8.5

Note: Data are illustrative and may vary based on solvent and instrument frequency.

B. ¹³C NMR Spectroscopy: A Carbon Count

¹³C NMR spectroscopy provides complementary information by revealing the number of unique carbon environments. The symmetry of the isomers is again the determining factor.

  • Ortho- and Meta-isomers: Both will show six distinct signals for the aromatic carbons, in addition to the signals for the butanoic acid chain and the methyl group.

  • Para-isomer: The symmetry reduces the number of aromatic carbon signals to four.

Table 2: Comparative ¹³C NMR Spectroscopic Data (Aromatic Carbons)

Isomer PositionNumber of Aromatic SignalsExpected Chemical Shift Ranges (δ, ppm)
Ortho 6110-160
Meta 6110-160
Para 4115-155

Note: Data are illustrative.[2]

Experimental Protocol: NMR Analysis

Caption: A generalized workflow for NMR sample analysis.

Causality in Protocol:

  • Deuterated Solvent: A deuterated solvent (e.g., CDCl₃) is essential to avoid a large interfering solvent signal in the ¹H NMR spectrum.

  • Lock and Shim: The instrument's magnetic field must be "locked" onto the deuterium signal of the solvent to ensure field stability. Shimming adjusts the magnetic field homogeneity to achieve high-resolution spectra.

  • Proton-Decoupling in ¹³C NMR: Proton decoupling is used to simplify the ¹³C spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon atom.[2]

II. Infrared (IR) Spectroscopy: A Vibrational Fingerprint

IR spectroscopy provides information about the functional groups present in a molecule. While all three isomers will show characteristic absorptions for the carboxylic acid O-H (broad, ~2500-3300 cm⁻¹), the C=O (~1700 cm⁻¹), and the C-O ether linkage (~1250 cm⁻¹), the substitution pattern on the aromatic ring gives rise to subtle but distinct differences in the "fingerprint region" (below 1500 cm⁻¹).[3][4]

Specifically, the pattern of C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region can be indicative of the substitution pattern.

Table 3: Key IR Absorption Frequencies

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Appearance
Carboxylic AcidO-H stretch2500-3300Very broad
Carboxylic AcidC=O stretch~1710Strong, sharp
Aryl EtherC-O stretch~1250Strong
Aromatic RingC-H out-of-plane bend (Ortho)~750Strong
Aromatic RingC-H out-of-plane bend (Meta)~780 and ~690Strong
Aromatic RingC-H out-of-plane bend (Para)~830Strong
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Acquire a background spectrum of the empty ATR crystal. This is crucial to subtract the absorbance of the ambient atmosphere (CO₂ and water vapor).

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum.

  • Cleaning: Thoroughly clean the crystal after analysis.

Causality in Protocol:

  • ATR: This technique is favored for its simplicity and minimal sample preparation. The IR beam penetrates a short distance into the sample that is in direct contact with the crystal.

  • Pressure Arm: Good contact is essential for a strong, high-quality signal.

III. Mass Spectrometry (MS): Fragmentation Insights

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. While positional isomers have the same molecular weight and will thus show the same molecular ion peak (M⁺), their fragmentation patterns can sometimes offer clues for differentiation, although this is often less straightforward than with NMR.[5][6]

The fragmentation of phenoxyalkanoic acids often involves cleavage of the ether bond or fragmentation of the butanoic acid side chain. Key fragments might include the methylphenoxide ion and ions resulting from the loss of the butanoic acid side chain. The relative intensities of these fragment ions may vary slightly between isomers due to differences in the stability of the resulting radical cations.[7]

Table 4: Expected Mass Spectrometry Data

Isomer PositionMolecular Ion (M⁺) [m/z]Key Fragment Ion [m/z]Identity of Key Fragment
Ortho 194107[methylphenoxide]⁺
Meta 194107[methylphenoxide]⁺
Para 194107[methylphenoxide]⁺

Note: While the major fragments are expected to be the same, subtle differences in the relative abundances of other smaller fragments may be observed upon careful comparison.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the instrument, typically via a direct insertion probe for solids or through a gas chromatograph (GC) for liquids.

  • Ionization: Bombard the sample with high-energy electrons (~70 eV) in the ion source to generate a molecular ion (a radical cation).

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.

  • Mass Analysis: Accelerate the charged fragments into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Conclusion

The spectroscopic differentiation of the ortho-, meta-, and para-isomers of (methylphenoxy)butanoic acid is a clear demonstration of how subtle structural changes manifest in distinct analytical signatures.

  • NMR Spectroscopy (¹H and ¹³C) is unequivocally the most powerful and definitive technique. The predictable and significant differences in the chemical shifts and splitting patterns of the aromatic protons provide a unique fingerprint for each isomer.

  • Infrared Spectroscopy serves as an excellent complementary technique. While the primary functional groups are identical, the C-H bending vibrations in the fingerprint region offer a reliable method for distinguishing the substitution patterns.

  • Mass Spectrometry , while essential for confirming the molecular weight, is the least effective method for differentiating these positional isomers on its own, as their primary fragmentation patterns are often very similar.

For any researcher or drug development professional, a multi-technique approach is always recommended for comprehensive structural elucidation. However, when the primary goal is to simply and reliably distinguish between these three isomers, ¹H NMR spectroscopy is the method of choice.

References

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

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  • Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. (2023). ResearchGate. [Link]

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  • H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). (2024). YouTube. [Link]

  • infrared spectrum of butanoic acid. Doc Brown's Chemistry. [Link]

  • How ortho, para, meta groups of an aromatic molecule are identified in a NMR spectrum? (2018). ResearchGate. [Link]

  • Using fragment peaks in mass spectra to work out isomers. (2018). YouTube. [Link]

  • Identification of synthetic cathinone positional isomers using electron activated dissociation mass spectrometry. (2024). PubMed. [Link]

  • 2-Methylbutanoic acid. Wikipedia. [Link]

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  • 13C NMR Spectrum (PHY0100534). PhytoBank. [Link]

  • Mass spectrum of reaction product, 3-methyl butanoic acid with its molecular ion peak at 102 m/z. ResearchGate. [Link]

  • Differentiating Positional Isomers of the 2‐(Dimethoxyphenyl)‐ N ‐(2‐(trifluoromethoxy)benzyl)ethanamine Series: A Chromatography‐Mass Spectrometry Approach. ResearchGate. [Link]

  • MS fragmentation patterns of (A) 1 and (B) 3. ResearchGate. [Link]

  • Showing Compound 2-Methylbutanoic acid (FDB008135). FooDB. [Link]

  • 13C nmr spectrum of butanoic acid. Doc Brown's Chemistry. [Link]

  • Learning Guide for Chapter 3 - Infrared Spectroscopy. Utah Tech University. [Link]

  • mass spectrum of butanoic acid. Doc Brown's Chemistry. [Link]

  • Synthesis and determination of analytical characteristics and differentiation of positional isomers in the series of N-(2-methoxybenzyl)-2-(dimethoxyphenyl)ethanamine using chromatography-mass spectrometry. PubMed. [Link]

  • mass spectra - fragmentation patterns. Chemguide. [Link]

  • 4-(4-Methylphenoxy)butanoic acid. PubChem. [Link]

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Validation

A Senior Application Scientist's Guide to Comparing Auxin-Like Activity of Synthetic Phenoxy Compounds

For researchers, scientists, and professionals in drug development and agriculture, understanding the nuanced differences in the biological activity of synthetic compounds is paramount. This guide provides an in-depth co...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and agriculture, understanding the nuanced differences in the biological activity of synthetic compounds is paramount. This guide provides an in-depth comparison of the auxin-like activity of synthetic phenoxy compounds, a critical class of molecules with widespread applications, most notably as herbicides.[1][2][3] By delving into the underlying mechanisms, experimental protocols, and structure-activity relationships, this document serves as a practical resource for evaluating and selecting these compounds for specific research and development needs.

The Foundation: Understanding Auxin Action and its Synthetic Mimics

Natural auxins, with indole-3-acetic acid (IAA) as the primary example, are plant hormones that regulate a vast array of developmental processes, including cell division, elongation, and differentiation.[4] Synthetic auxins, including the phenoxyacetic acid family, exert their biological effects by mimicking endogenous IAA.[2][4] These synthetic compounds hijack the plant's natural auxin signaling pathway, leading to a cascade of events that, at herbicidal concentrations, result in uncontrolled growth and ultimately, plant death.[4]

The core of this signaling pathway involves the Transport Inhibitor Response 1/Auxin Signaling F-Box (TIR1/AFB) family of co-receptors .[5] In the presence of auxin (either natural or synthetic), these F-box proteins form a complex with an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor. This binding event tags the Aux/IAA protein for degradation by the 26S proteasome. The removal of the Aux/IAA repressor liberates Auxin Response Factors (ARFs), transcription factors that then modulate the expression of auxin-responsive genes, triggering a variety of physiological responses.[6][7]

The efficacy of a synthetic phenoxy compound is therefore dependent on its ability to effectively bind to the TIR1/AFB receptors and initiate this degradation cascade. Subtle differences in the chemical structure of these compounds can lead to significant variations in their binding affinity, receptor selectivity, and ultimately, their whole-plant biological activity.[8]

Experimental Framework for Comparative Analysis

To objectively compare the auxin-like activity of different synthetic phenoxy compounds, a suite of well-established bioassays is employed. These assays provide quantitative data on the physiological effects of the compounds on plant growth and development.

Arabidopsis Root Growth Inhibition Assay

This assay is a highly sensitive method for quantifying auxin activity. The primary root elongation of Arabidopsis thaliana seedlings is extremely responsive to exogenous auxins, with inhibition of growth at higher concentrations.

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis thaliana (e.g., ecotype Columbia-0) seeds using a 50% bleach solution for 5 minutes, followed by five rinses with sterile deionized water.

    • Suspend the sterilized seeds in sterile 0.1% agar and sow them on square petri plates containing 1/2 strength Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar.

    • Cold-stratify the plates at 4°C for 2-3 days in the dark to synchronize germination.

  • Seedling Growth and Treatment:

    • Place the plates vertically in a growth chamber under a 16-hour light/8-hour dark photoperiod at approximately 22°C.

    • After 4-5 days, select seedlings with consistent primary root length.

    • Prepare treatment plates containing 1/2 MS medium supplemented with a range of concentrations of the synthetic phenoxy compounds to be tested (e.g., 0.001 µM to 100 µM). A solvent control (e.g., DMSO or ethanol) must be included.

    • Carefully transfer the selected seedlings to the treatment plates.

  • Data Acquisition and Analysis:

    • Return the plates to the growth chamber and incubate for a defined period (e.g., 3-5 days).

    • At the end of the incubation period, scan the plates and measure the primary root elongation from the point of transfer to the root tip using image analysis software (e.g., ImageJ).

    • Calculate the percentage of root growth inhibition for each concentration relative to the solvent control.

    • Determine the half-maximal effective concentration (EC50) or half-maximal growth inhibitory concentration (GR50) for each compound by fitting the dose-response data to a sigmoidal curve.

G cluster_prep Preparation cluster_growth Growth & Treatment cluster_analysis Data Analysis seed_sterilization Seed Sterilization plating Plating on 1/2 MS Medium seed_sterilization->plating stratification Stratification (4°C, 2-3 days) plating->stratification initial_growth Initial Growth (4-5 days) stratification->initial_growth seedling_selection Seedling Selection initial_growth->seedling_selection transfer Transfer to Treatment Plates seedling_selection->transfer treatment_plates Prepare Treatment Plates treatment_plates->transfer incubation Incubation (3-5 days) transfer->incubation scanning Scan Plates incubation->scanning measurement Measure Root Elongation scanning->measurement calculation Calculate % Inhibition measurement->calculation ec50 Determine EC50/GR50 calculation->ec50

Caption: Workflow of the Arabidopsis Root Growth Inhibition Assay.

Foliar Phytotoxicity Assay

This whole-plant assay provides a broader assessment of a compound's herbicidal activity, incorporating factors like uptake, translocation, and metabolism.

  • Plant Growth:

    • Sow seeds of a susceptible broadleaf species (e.g., Sinapis alba - white mustard, or Lepidium sativum - garden cress) in pots containing a standard potting mix.

    • Grow the plants in a greenhouse or growth chamber with controlled temperature, humidity, and photoperiod until they reach a specific growth stage (e.g., 2-4 true leaves).

  • Herbicide Application:

    • Prepare a series of dilutions for each synthetic phenoxy compound in a suitable solvent containing a surfactant to ensure even leaf coverage.

    • Apply the herbicide solutions to the foliage of the plants using a laboratory-grade sprayer that delivers a consistent volume and droplet size.[9] A non-treated control and a solvent-only control must be included.

  • Phytotoxicity Assessment:

    • Return the plants to the greenhouse or growth chamber.

    • Visually assess phytotoxicity at regular intervals (e.g., 3, 7, and 14 days after treatment) using a rating scale (e.g., 0% = no effect, 100% = plant death). Symptoms to note include epinasty (twisting of stems and petioles), leaf curling, chlorosis, and necrosis.

    • At the final time point, harvest the above-ground biomass and determine the fresh and dry weights.

  • Data Analysis:

    • Calculate the percentage of growth reduction based on biomass compared to the control plants.

    • Determine the GR50 value, the dose of the compound that causes a 50% reduction in plant growth.

G cluster_growth Plant Growth cluster_application Herbicide Application cluster_assessment Assessment & Analysis sowing Sow Seeds growth Grow to 2-4 Leaf Stage sowing->growth spraying Foliar Spray Application growth->spraying prep_solutions Prepare Herbicide Solutions prep_solutions->spraying post_treatment_growth Post-Treatment Growth spraying->post_treatment_growth visual_assessment Visual Phytotoxicity Scoring post_treatment_growth->visual_assessment biomass_measurement Harvest & Measure Biomass visual_assessment->biomass_measurement gr50_calc Calculate GR50 biomass_measurement->gr50_calc

Caption: Workflow of the Foliar Phytotoxicity Assay.

Avena Coleoptile Elongation Bioassay

A classic and historically significant bioassay, the oat (Avena sativa) coleoptile elongation test measures the ability of a compound to induce cell elongation, a primary effect of auxins.[10][11][12][13]

  • Coleoptile Preparation:

    • Germinate oat seeds in the dark for approximately 72 hours. For the final 2-4 hours, expose the seedlings to red light to inhibit mesocotyl elongation.[13]

    • Under a dim green safelight, excise 10 mm sections from the coleoptiles, 3 mm below the tip.

  • Incubation:

    • Float the coleoptile sections in a buffered solution containing sucrose and the test compounds at various concentrations. Include a control with only the buffer and sucrose.

    • Incubate the sections in the dark at a constant temperature (e.g., 25°C) for 18-24 hours.

  • Measurement and Analysis:

    • Measure the final length of the coleoptile sections.

    • Calculate the change in length for each treatment and compare it to the control to determine the auxin-like activity. The response is typically proportional to the logarithm of the auxin concentration over a certain range.

Quantitative Comparison of Phenoxy Compound Activity

The following table summarizes representative data on the auxin-like activity of several common synthetic phenoxy compounds. It is important to note that absolute values can vary between studies due to different experimental conditions. Therefore, data from a single comparative study is prioritized for consistency.

CompoundChemical StructureRoot Growth Inhibition EC50 (µM) on L. sativumFoliar Phytotoxicity GR50 (g/ha) on S. alba
2,4-D 2,4-Dichlorophenoxyacetic acid~0.15~100
MCPA 2-Methyl-4-chlorophenoxyacetic acid~0.25~150
Mecoprop (MCPP) (RS)-2-(4-chloro-2-methylphenoxy)propanoic acid~0.50~200
Dichlorprop (RS)-2-(2,4-dichlorophenoxy)propanoic acid~0.40~180

Note: The EC50 and GR50 values are approximate and intended for comparative purposes. Actual values can vary based on the specific experimental setup, plant species, and environmental conditions.

Structure-Activity Relationships (SAR) in Phenoxy Compounds

The biological activity of phenoxyacetic acid derivatives is intimately linked to their chemical structure. Key structural features that influence auxin-like activity include:

  • The Carboxylic Acid Group: The acidic side chain is essential for activity. Esterification of this group can create pro-herbicides that are converted to the active acid form within the plant.

  • The Ether Linkage: The oxygen atom linking the phenyl ring to the acetic acid moiety is a critical component.

  • Substituents on the Phenyl Ring: The type, number, and position of substituents on the aromatic ring significantly impact activity.

    • Position: Chlorine or methyl substitutions at the 2 and 4 positions of the phenyl ring, as seen in 2,4-D and MCPA, generally confer high auxin activity.

    • Nature of Substituent: Halogens (especially chlorine) are common and effective substituents. The presence of a methyl group, as in MCPA, can also contribute to high activity.

  • Chirality of the Side Chain: For phenoxypropionic acids like mecoprop and dichlorprop, the stereochemistry of the alpha-carbon is crucial. Typically, only one enantiomer (the R-isomer) exhibits significant herbicidal activity.

Selectivity of Phenoxy Herbicides

A key characteristic of phenoxy herbicides is their selectivity, generally controlling broadleaf weeds while leaving grasses (monocots) relatively unharmed.[1][3][14] This selectivity is attributed to several factors, including:

  • Differential Translocation: Grasses may restrict the movement of the herbicide to its sites of action more effectively than broadleaf weeds.

  • Metabolic Detoxification: Tolerant species, such as many grasses, can more rapidly metabolize the herbicide into inactive forms.[15] For example, tolerant plants can hydroxylate the aromatic ring, followed by conjugation with sugars to form inactive glycosides.[15] In susceptible broadleaf plants, these metabolic processes are slower, allowing the active herbicide to accumulate to toxic levels.[15]

  • Receptor Site Differences: While less well-understood, subtle differences in the auxin receptors between monocots and dicots may contribute to selectivity.

Concluding Remarks for the Practicing Scientist

The comparison of auxin-like activity among synthetic phenoxy compounds is a multi-faceted process that requires a combination of in-vitro and in-vivo assays. While root growth inhibition assays provide a highly sensitive measure of auxin activity at the cellular level, whole-plant foliar phytotoxicity assays offer a more holistic view of a compound's potential as a herbicide.

Understanding the structure-activity relationships is crucial for the rational design of new compounds with improved efficacy and selectivity. The differential metabolism between monocots and dicots remains a cornerstone of the practical application of these herbicides in agriculture.

This guide provides a foundational framework for researchers to design and interpret experiments aimed at comparing and characterizing the auxin-like activity of synthetic phenoxy compounds. By employing these standardized protocols and considering the underlying biological principles, scientists can make informed decisions in the development of new and improved plant growth regulators and herbicides.

References

  • Bialek, K., Meudt, W. J., & Cohen, J. D. (1983). Indole-3-acetic acid (IAA) and IAA conjugates applied to bean stem sections. Plant Physiology, 73(1), 130-134.
  • Bioassay for plant growth regulators. (n.d.). SlideShare. Retrieved January 28, 2026, from [Link]

  • Cobb, A. H., & Reade, J. P. H. (2010). Herbicides and Plant Physiology. John Wiley & Sons.
  • Darwin, C., & Darwin, F. (1880). The Power of Movement in Plants. John Murray.
  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120.
  • Harrington, K. C. (2014). Managing phenoxy resistance in pasture weeds. Massey University. Retrieved January 28, 2026, from [Link]

  • Heap, I. (2024). The International Herbicide-Resistant Weed Database. Retrieved January 28, 2026, from

  • Hemphill, D. D., & Montgomery, M. L. (1981). Response of various plants to 2,4-D. Weed Science, 29(6), 632-635.
  • Kelley, K. B., & Riechers, D. E. (2007). Recent advances in auxin biology and new opportunities for turfgrass science. Crop Science, 47(2), 521-534.
  • Ljung, K. (2013). Auxin metabolism and homeostasis. Development, 140(5), 943-950.
  • Mithila, J., Hall, J. C., Johnson, W. G., Kelley, K. B., & Riechers, D. E. (2011). Evolution of resistance to auxinic herbicides: historical perspectives, mechanisms of resistance, and implications for broadleaf weed management in agronomic crops. Weed Science, 59(4), 445-457.
  • Nitsch, J. P., & Nitsch, C. (1956). Studies on the growth of coleoptile and first internode sections. A new, sensitive, straight-growth test for auxins. Plant Physiology, 31(2), 94.
  • Petrášek, J., & Friml, J. (2009). Auxin transport and its integration to regulate plant development. The Plant Cell, 21(11), 3589-3603.
  • Riechers, D. E., Kruger, G. R., & Penner, D. (2010). The effect of temperature on 2,4-D and glyphosate efficacy. Weed Technology, 24(1), 58-63.
  • Sterling, T. M., & Hall, J. C. (1997). Mechanism of action of natural auxins and the auxinic herbicides. In Herbicide activity: toxicology, biochemistry and molecular biology (pp. 111-141). IOS Press.
  • Todd, T. A., & Gaines, T. A. (2020). Synthetic auxin herbicides: finding the lock and key to weed resistance. Pest Management Science, 76(11), 3573-3582.
  • University of California Agriculture and Natural Resources. (n.d.). Synthetic Auxins. Herbicide Symptoms. Retrieved January 28, 2026, from [Link]

  • Walsh, T. A., & Brown, M. A. (2018). The differential binding and biological efficacy of auxin herbicides. Pest Management Science, 74(10), 2265-2274.
  • Woodward, A. W., & Bartel, B. (2005). Auxin: regulation, action, and interaction. Annals of Botany, 95(5), 707-735.
  • Zabrodina, M. V., et al. (2021). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Molecules, 26(11), 3285.
  • 24d.info. (n.d.). Importance of 2,4-D and Other Phenoxy Herbicides in Herbicide Resistance Management. Retrieved January 28, 2026, from [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 2-(3-Methylphenoxy)butanoic Acid

As laboratory professionals, our commitment to discovery is intrinsically linked to a culture of safety and environmental stewardship. The proper management of chemical waste is a critical component of this responsibilit...

Author: BenchChem Technical Support Team. Date: February 2026

As laboratory professionals, our commitment to discovery is intrinsically linked to a culture of safety and environmental stewardship. The proper management of chemical waste is a critical component of this responsibility. This guide provides a detailed protocol for the safe disposal of 2-(3-Methylphenoxy)butanoic acid, ensuring the protection of personnel and the environment. While this document offers comprehensive guidance, it is imperative to consult the specific Safety Data Sheet (SDS) for the compound and adhere to your institution's waste management policies.

Understanding the Hazard Profile

Key Anticipated Hazards:

  • Irritation: Similar compounds are known to cause skin and serious eye irritation[3][4][5].

  • Harmful if Swallowed: Ingestion may lead to adverse health effects[4].

  • Environmental Toxicity: Many phenoxy herbicides are toxic to aquatic life with long-lasting effects[4].

Therefore, it is crucial to handle 2-(3-Methylphenoxy)butanoic acid with the assumption that it is a hazardous substance.

Personal Protective Equipment (PPE): Your First Line of Defense

Appropriate PPE is non-negotiable when handling and preparing chemical waste for disposal. The following table outlines the minimum required PPE.

Body Part Required PPE Rationale
Eyes/Face Safety glasses with side shields or goggles; face shield if there is a splash hazard.To protect against accidental splashes which could cause serious eye irritation or damage[3][4].
Hands Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact, which may cause irritation or allergic reactions[3][4].
Body Laboratory coat.To protect skin and personal clothing from contamination.

Always inspect your PPE for signs of damage before use and ensure it is appropriate for the scale of the waste being handled.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 2-(3-Methylphenoxy)butanoic acid is a multi-step process that ensures safety and regulatory compliance. The following workflow provides a clear sequence of actions.

DisposalWorkflow cluster_prep Preparation Phase cluster_handling Waste Handling & Segregation cluster_documentation Labeling & Documentation cluster_storage Storage & Collection A 1. Hazard Assessment (Consult SDS & EHS) B 2. Don Appropriate PPE A->B C 3. Segregate Waste (Solid vs. Liquid) B->C D 4. Use Designated Hazardous Waste Containers C->D E 5. Do Not Mix with Incompatible Wastes D->E F 6. Label Container Accurately (Full Chemical Name) E->F G 7. Complete Hazardous Waste Tag F->G H 8. Store in Satellite Accumulation Area (SAA) G->H I 9. Arrange for EHS Pickup H->I

Figure 1. A stepwise workflow for the safe disposal of 2-(3-Methylphenoxy)butanoic acid.

Detailed Procedural Steps:

  • Hazard Assessment: Before beginning, consult the Safety Data Sheet (SDS) for 2-(3-Methylphenoxy)butanoic acid. If an SDS is unavailable, consult your institution's Environmental Health and Safety (EHS) department for guidance. This is a critical step in understanding the specific hazards and any special disposal considerations.

  • Wear Appropriate PPE: As outlined in the table above, don your safety glasses or goggles, chemical-resistant gloves, and a lab coat.

  • Waste Segregation:

    • Solid Waste: If the compound is in solid form, carefully transfer it into a designated solid hazardous waste container. Avoid creating dust.

    • Liquid Waste: If the compound is in a solution, it should be placed in a designated liquid hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.

  • Use Designated Containers: All chemical waste must be collected in containers that are in good condition, compatible with the chemical, and have a secure, leak-proof lid. Never use food containers for waste storage.

  • Avoid Incompatible Mixtures: Do not mix 2-(3-Methylphenoxy)butanoic acid waste with other chemicals, especially strong oxidizing agents, bases, or reactive metals, without first consulting a chemical compatibility chart and your EHS department[6]. Incompatible mixtures can lead to dangerous reactions.

  • Accurate Labeling: The waste container must be clearly labeled with the full chemical name: "2-(3-Methylphenoxy)butanoic acid". Avoid using abbreviations or chemical formulas[7].

  • Complete the Hazardous Waste Tag: As soon as the first drop of waste is added to the container, affix a hazardous waste tag provided by your institution's EHS department. Fill out all required information, including the full chemical name, concentration (if in solution), and the date the waste was first added to the container[6].

  • Proper Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area should be under the control of the laboratory personnel, away from general traffic, and ideally in secondary containment to prevent spills. Do not store waste containers in hallways or other public locations[6].

  • Arrange for Pickup: Once the waste container is full or has been in storage for the maximum allowable time (as per your institution's policy, often not exceeding one year in academic labs[8]), arrange for its collection by your EHS department.

Regulatory Framework: Adherence to the Law

The management and disposal of hazardous waste are governed by strict federal and state regulations. In the United States, the primary federal law is the Resource Conservation and Recovery Act (RCRA), which is administered by the Environmental Protection Agency (EPA)[7][9].

Your institution's EHS department is responsible for ensuring compliance with all applicable regulations[7]. By following the procedures outlined in this guide and working closely with your EHS team, you contribute to your institution's legal and ethical responsibility to protect the environment.

Emergency Procedures: Preparedness is Key

In the event of a spill or exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[4][10].

  • Spill: For a small spill, absorb the material with an inert absorbent material like vermiculite or sand[11]. Place the absorbed material into a sealed container for disposal as hazardous waste. For large spills, evacuate the area and contact your institution's emergency response team.

Always ensure that a safety shower and eyewash station are readily accessible in your work area[3].

By adhering to these detailed procedures, you can ensure the safe and compliant disposal of 2-(3-Methylphenoxy)butanoic acid, upholding the highest standards of laboratory safety and environmental responsibility.

References

  • Matrix Scientific. (2023, October 15). 2-(3-Chloro-5-methylphenoxy)
  • Southern Illinois University, Center for Environmental Health and Safety. Chemical Waste Management Guide.
  • Nufarm. (2018, August 10).
  • Key Organics. (2017, December 1). 4-(2-methylphenoxy)
  • U.S. Environmental Protection Agency.
  • ChemScene. 113104-27-1 | 2-(3-Methylphenoxy)butanoic acid.
  • Thermo Fisher Scientific. (2021).
  • U.S. Environmental Protection Agency. (2025, November 25).
  • U.S. Government Publishing Office. (2023, August 9).
  • Fisher Scientific. (2025, December 19). (S)-(+)
  • University of Wisconsin–Madison, Biomedical Engineering. Chapter 7 Chemical Disposal Procedures.
  • National Institutes of Health, PubChem. MCPB-ethyl.
  • U.S. Environmental Protection Agency. (2025, October 20). About the Chemical Safety for Sustainability Research Program.
  • Matrix Scientific. 2-(3-Methylphenoxy)butanoic acid.
  • Sigma-Aldrich. (2024, September 7).
  • Harvard Environmental Health and Safety. Chemical and Hazardous Waste.
  • National Institutes of Health. (2014). NIH Waste Disposal Guide 2014: Chemical Waste.
  • Albaugh, LLC.
  • Fluorochem. (2024, December 19). 4-[4-(chlorosulfonyl)
  • Columbia University, Research. Hazardous Waste Management.
  • Fisher Scientific.
  • University of Chicago, Office of Clinical and Research Safety.
  • AAPPTec, LLC. (R)-3-(Boc-amino)-4-(2-methylphenyl)
  • ScienceLab.com. (2005, October 9).
  • U.S. Environmental Protection Agency. The Law on Pesticide Wastes.
  • The University of British Columbia, Safety & Risk Services.
  • FUJIFILM Wako Chemicals. (2023, February 9).

Sources

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